molecular formula C53H57ClN4O8 B15556491 Cy5.5 bis-NHS ester

Cy5.5 bis-NHS ester

Cat. No.: B15556491
M. Wt: 913.5 g/mol
InChI Key: LTCFDLRBXRYSHR-UHFFFAOYSA-M
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Description

Cy5.5 bis-NHS ester is a useful research compound. Its molecular formula is C53H57ClN4O8 and its molecular weight is 913.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C53H57ClN4O8

Molecular Weight

913.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]hexanoate chloride

InChI

InChI=1S/C53H57N4O8.ClH/c1-52(2)42(54(40-28-26-36-18-12-14-20-38(36)50(40)52)34-16-6-10-24-48(62)64-56-44(58)30-31-45(56)59)22-8-5-9-23-43-53(3,4)51-39-21-15-13-19-37(39)27-29-41(51)55(43)35-17-7-11-25-49(63)65-57-46(60)32-33-47(57)61;/h5,8-9,12-15,18-23,26-29H,6-7,10-11,16-17,24-25,30-35H2,1-4H3;1H/q+1;/p-1

InChI Key

LTCFDLRBXRYSHR-UHFFFAOYSA-M

Origin of Product

United States

Foundational & Exploratory

Cy5.5 bis-NHS Ester: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy5.5 bis-NHS ester is a bifunctional, near-infrared (NIR) fluorescent dye that has become an invaluable tool in various life science research and drug development applications. As a member of the cyanine (B1664457) dye family, it exhibits high molar extinction coefficients, good quantum yields, and emissions in the NIR spectrum, a region where biological tissue has minimal autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios.[1] The "bis-NHS ester" functionality refers to the presence of two N-hydroxysuccinimidyl ester reactive groups.[2] These groups readily react with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies, to form stable amide bonds.[] This bifunctional nature makes this compound particularly useful for crosslinking applications, where it can be used to link two different amine-containing molecules or to create intramolecular crosslinks within a single molecule.

Core Properties and Characteristics

This compound is a reactive cyanine dye designed for the stable labeling of biomolecules.[4][5] Its key features include high water solubility (especially for sulfo-derivatives), pH insensitivity over a broad range, and bright, photostable fluorescence.[6][7]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its closely related mono-NHS ester counterpart. It is important to note that the core chromophore determines the spectral properties, which are expected to be nearly identical between the mono- and bis-functionalized forms.

PropertyValueReferences
Molecular Formula C53H57ClN4O8[5]
Molecular Weight 913.5 g/mol [5]
CAS Number 2183440-77-7[5]
Excitation Maximum (λex) ~675 nm[6][8][9]
Emission Maximum (λem) ~694 nm[6][8]
Molar Extinction Coefficient (ε) ~190,000 - 209,000 M⁻¹cm⁻¹[6][10]
Fluorescence Quantum Yield (Φ) ~0.2[10]
Recommended Storage -20°C, desiccated and protected from light[6][7]
Solubility DMSO, DMF[6]

Mechanism of Action: Amine-Reactive Labeling

The N-hydroxysuccinimidyl (NHS) ester groups of this compound are highly reactive towards primary amines (-NH2) found on biomolecules. The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a slightly basic pH (typically 8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.[11]

Experimental Protocols

Protein and Antibody Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to proteins and antibodies. Optimization may be required for specific biomolecules.

Materials:

  • This compound

  • Protein or antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25)

  • Stir plate and stir bars

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[12]

    • If the protein buffer contains primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS.[13]

  • Prepare the Dye Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.[12]

  • Labeling Reaction:

    • While gently stirring, slowly add the dye solution to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be optimized for the specific protein.[12]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[14]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[15]

    • The first colored band to elute is the labeled protein.[12]

  • Storage:

    • Store the labeled protein at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Protect from light.[16]

In Vivo Imaging Protocol using Cy5.5-labeled Probes

This protocol outlines a general procedure for in vivo imaging in a murine model using a Cy5.5-labeled targeting agent.

Materials:

  • Cy5.5-labeled probe (e.g., antibody, peptide)

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo imaging system with appropriate excitation and emission filters

  • Sterile vehicle (e.g., PBS)

Procedure:

  • Probe Administration:

    • Dilute the Cy5.5-labeled probe to the desired concentration in a sterile vehicle.

    • Administer the probe to the animal, typically via intravenous injection.[12]

  • In Vivo Imaging:

    • Perform whole-body imaging at predetermined time points (e.g., 1, 4, 24, 48 hours post-injection).[12]

    • Use appropriate filter sets for Cy5.5 (e.g., Excitation: 640 nm, Emission: 680 nm).[12]

  • Ex Vivo Organ Analysis:

    • At the end of the imaging study, euthanize the animal.

    • Dissect major organs and any tumors to assess the biodistribution of the labeled probe.[12]

Visualizations

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer) reaction Combine Protein and Dye Solutions (Stir for 1h at RT, protected from light) prep_protein->reaction prep_dye Prepare this compound Solution (10 mg/mL in DMSO/DMF) prep_dye->reaction purify Purify Conjugate (Gel Filtration, e.g., Sephadex G-25) reaction->purify conjugate Labeled Protein purify->conjugate storage Store at 4°C or -20°C conjugate->storage

Caption: Workflow for labeling proteins with this compound.

Bifunctional Crosslinking Application

G cluster_reactants Reactants cluster_product Crosslinked Product mol_a Molecule A (with primary amine) product Molecule A - Cy5.5 - Molecule B mol_a->product Amide Bond Formation mol_b Molecule B (with primary amine) mol_b->product Amide Bond Formation cy5_5 This compound cy5_5->product

Caption: Crosslinking of two molecules using this compound.

References

An In-depth Technical Guide to Cy5.5 bis-NHS Ester: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, photophysical properties, and practical applications of Cy5.5 bis-N-hydroxysuccinimidyl (NHS) ester, a bifunctional fluorescent dye widely utilized in biological research and drug development for labeling proteins, antibodies, and other amine-containing biomolecules.

Core Concepts: Chemical Structure and Reactivity

Cy5.5 bis-NHS ester is a reactive cyanine (B1664457) dye designed for covalent conjugation to primary and secondary amines. Its structure comprises a central Cy5.5 fluorophore, a heptamethine cyanine dye that provides its characteristic near-infrared (NIR) fluorescence, flanked by two N-hydroxysuccinimide ester functional groups. These NHS esters are highly reactive towards nucleophilic primary and secondary amines, forming stable amide bonds. This bifunctionality allows for the crosslinking of two different amine-containing molecules or for increasing the labeling density on a single biomolecule.

The non-sulfonated nature of this particular variant makes it soluble in common organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1] This is a key consideration when preparing stock solutions for labeling reactions, as the dye has low aqueous solubility.[1]

Chemical Structure of this compound struct struct

Caption: A representative chemical structure of this compound.

Photophysical and Chemical Properties

The utility of this compound as a fluorescent label is defined by its distinct spectral properties in the near-infrared range, which is advantageous for in vivo imaging due to reduced autofluorescence from biological tissues.[2] The key properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~673 - 675 nm[3][4]
Emission Maximum (λem)~694 - 707 nm[3][4]
Molar Extinction Coefficient (ε)~209,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ)~0.2[3]
Molecular Weight~913.49 g/mol [5]
SolubilityDMSO, DMF, DCM[3]
Storage Conditions-20°C, desiccated, protected from light[3]

Note: The listed properties are primarily for the closely related Cy5.5 NHS ester (mono-functional) and serve as a strong reference for the bis-NHS ester variant.

Experimental Protocols: Labeling and Purification

The following is a detailed methodology for the conjugation of this compound to a protein, such as an antibody, and the subsequent purification of the conjugate.

Required Materials
  • Protein: To be labeled (e.g., IgG antibody), at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5. Amine-containing buffers such as Tris must be avoided.[6]

  • This compound

  • Anhydrous Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Purification Column: Sephadex G-25 or an equivalent gel filtration/desalting spin column.[7][8]

  • Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.[8]

Step-by-Step Labeling Procedure
  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the labeling buffer.[6]

    • Adjust the protein concentration to 2-10 mg/mL.[8]

  • Dye Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex to ensure complete dissolution.

  • Conjugation Reaction:

    • Determine the optimal molar ratio of dye to protein. A starting point of a 10-15 fold molar excess of the dye is recommended.

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[7] For some proteins, the incubation can be extended to enhance labeling efficiency.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

Purification of the Conjugate

It is crucial to remove any unreacted or hydrolyzed dye from the labeled protein to prevent background fluorescence in downstream applications.[6]

  • Column Preparation:

    • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.

    • Equilibrate the column with elution buffer (PBS, pH 7.2-7.4).[8]

  • Separation:

    • Apply the conjugation reaction mixture to the top of the column.[8]

    • Elute the conjugate with the elution buffer. The larger, labeled protein will elute first, while the smaller, unconjugated dye molecules will be retained and elute later.[6]

    • Collect the colored fractions corresponding to the labeled protein.

Characterization

  • Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of the dye (~675 nm).[6] A correction factor is needed to account for the dye's absorbance at 280 nm.[9]

Protein Labeling and Purification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein in\nAmine-Free Buffer Protein in Amine-Free Buffer Prepare Dye Stock\n(10 mM in DMSO/DMF) Prepare Dye Stock (10 mM in DMSO/DMF) Protein in\nAmine-Free Buffer->Prepare Dye Stock\n(10 mM in DMSO/DMF) Conjugation\n(1 hr, RT, dark) Conjugation (1 hr, RT, dark) Protein in\nAmine-Free Buffer->Conjugation\n(1 hr, RT, dark) Prepare Dye Stock\n(10 mM in DMSO/DMF)->Conjugation\n(1 hr, RT, dark) Gel Filtration\n(Sephadex G-25) Gel Filtration (Sephadex G-25) Conjugation\n(1 hr, RT, dark)->Gel Filtration\n(Sephadex G-25) Collect Labeled\nProtein Fractions Collect Labeled Protein Fractions Gel Filtration\n(Sephadex G-25)->Collect Labeled\nProtein Fractions Characterization\n(DOL) Characterization (DOL) Collect Labeled\nProtein Fractions->Characterization\n(DOL)

Caption: Workflow for protein conjugation with this compound.

Signaling Pathways and Applications

This compound is not directly involved in signaling pathways but is a tool to visualize and track molecules that are. For instance, an antibody labeled with this dye can be used in immunoassays or in vivo imaging to track the localization of its target antigen. The bifunctional nature of the bis-NHS ester allows for its use in creating protein-protein crosslinks or for the development of complex bioconjugates for targeted drug delivery and diagnostics.

Application Logic Cy5.5 bis-NHS Cy5.5 bis-NHS Labeled Biomolecule(s) Labeled Biomolecule(s) Cy5.5 bis-NHS->Labeled Biomolecule(s) Amine-containing\nBiomolecule 1 Amine-containing Biomolecule 1 Amine-containing\nBiomolecule 1->Labeled Biomolecule(s) Amine-containing\nBiomolecule 2 Amine-containing Biomolecule 2 Amine-containing\nBiomolecule 2->Labeled Biomolecule(s) Downstream Application Downstream Application Labeled Biomolecule(s)->Downstream Application e.g., In Vivo Imaging, Flow Cytometry, Crosslinking Studies

Caption: Logical flow from labeling to application.

This technical guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of labeling conditions and purification methods may be required.

References

An In-depth Technical Guide to Cy5.5 bis-NHS Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescent labeling, Cy5.5 bis-NHS ester is a critical tool for near-infrared (NIR) imaging and other fluorescence-based assays. This guide provides a comprehensive overview of its spectral properties, detailed experimental protocols for its use in labeling, and a visual representation of the labeling workflow.

Core Properties of Cy5.5 Dyes

Cy5.5 is a far-red and near-infrared emitting cyanine (B1664457) dye valued for its performance in applications where minimizing background fluorescence is crucial. Its fluorescence is not visible to the human eye but is readily detected by most imaging systems. Cy5.5 conjugates are stable across a pH range of 4 to 10, making them versatile for various biological applications.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group is the most common reactive moiety for conjugating this dye to primary amines on proteins, antibodies, and other molecules.[1][2]

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for Cy5.5 NHS ester and its variants. It is important to note that slight variations in spectral properties can occur between different suppliers.

PropertyValueSource(s)
Excitation Maximum (λex)673 - 684 nm[3][4]
Emission Maximum (λem)693 - 710 nm[3][4][5]
Molar Extinction Coefficient190,000 - 209,000 M⁻¹cm⁻¹[1][3]
Fluorescence Quantum Yield~0.2[3][4]
Recommended Laser Line633 nm or 647 nm[6]
Chemical PropertiesValueSource(s)
Reactive GroupN-hydroxysuccinimidyl (NHS) ester[1][7]
ReactivityPrimary amines[1][7]
SolubilityWater, DMSO, DMF[1]
Storage Conditions-20°C, desiccated and protected from light[1][8]

Experimental Protocols

The following is a detailed methodology for labeling proteins, such as antibodies, with this compound. This protocol is a synthesis of best practices from various sources.[7][9][10][11]

I. Preparation of Reagents
  • Antibody Solution :

    • The antibody should be in an amine-free buffer (e.g., Phosphate Buffered Saline - PBS). If the antibody is in a buffer containing primary amines like Tris or glycine, it must be purified by dialysis against PBS.[7][11]

    • The recommended antibody concentration is 1-10 mg/mL.[7]

  • Reaction Buffer :

    • A 1 M sodium bicarbonate buffer (pH 8.5-9.5) is commonly used. To prepare, dissolve 8.4 g of sodium bicarbonate in 90 mL of deionized water, adjust the pH with 1 M NaOH, and bring the final volume to 100 mL.[7]

  • This compound Stock Solution :

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[9][12] This solution should be prepared fresh, but can be stored at -20°C for a short period.[12]

II. Labeling Procedure
  • pH Adjustment :

    • Add the 1 M sodium bicarbonate reaction buffer to the antibody solution to achieve a final buffer concentration of 100 mM and a pH between 8.0 and 9.0 for optimal labeling.[7][9][12] For example, add 10 µL of 1 M sodium bicarbonate to 90 µL of the antibody solution.[7]

  • Dye Addition :

    • The optimal molar ratio of dye to antibody can vary, but a starting point of 10:1 to 20:1 is common.[7]

    • Add the calculated amount of the this compound stock solution to the antibody solution while gently vortexing.

  • Incubation :

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rocking, protected from light.[9][10]

III. Purification of the Conjugate
  • Column Preparation :

    • Prepare a size exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions to separate the labeled antibody from the unreacted dye.[9][12]

  • Purification :

    • Apply the reaction mixture to the prepared column.

    • Elute the conjugate with PBS (pH 7.2-7.4). The labeled antibody will elute first, followed by the smaller, unreacted dye molecules.

    • Collect the fractions containing the colored, labeled antibody.

IV. Characterization and Storage
  • Degree of Labeling (DOL) :

    • The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically. Measure the absorbance at 280 nm (for the antibody) and at the excitation maximum of Cy5.5 (around 675 nm).

    • The optimal DOL is typically between 2 and 10.[7][11]

  • Storage :

    • Store the purified conjugate at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[9][10] Adding a stabilizer like 0.1% bovine serum albumin (BSA) and a bacteriostatic agent like 0.02-0.05% sodium azide (B81097) can improve stability.[10]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing this compound.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Ab Antibody in Amine-Free Buffer Mix Combine Antibody, Dye, and Buffer Ab->Mix Dye This compound in DMSO/DMF Dye->Mix Buffer Reaction Buffer (pH 8.0-9.0) Buffer->Mix Incubate Incubate 1 hr at RT, in Dark Mix->Incubate Gentle Rocking SEC Size Exclusion Chromatography Incubate->SEC Conjugate Purified Ab-Cy5.5 Conjugate SEC->Conjugate Collect First Elution FreeDye Unreacted Dye SEC->FreeDye Discard Later Elution

Caption: Workflow for labeling antibodies with this compound.

NHS_Ester_Reaction cluster_products Products Ab_NH2 Antibody-NH2 (Primary Amine) reaction Ab_NH2->reaction Cy55_NHS Cy5.5-NHS Ester Cy55_NHS->reaction Conjugate Antibody-NH-CO-Cy5.5 (Stable Amide Bond) reaction->Conjugate + pH 8.0-9.0 NHS_leaving NHS (Leaving Group) reaction->NHS_leaving

Caption: Chemical reaction between a primary amine and an NHS ester.

References

Navigating the Challenges of Cy5.5 bis-NHS Ester Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the solubility characteristics of Cy5.5 bis-NHS ester, a critical near-infrared (NIR) fluorescent dye for labeling biomolecules, reveals key considerations for researchers in drug development and diagnostics. This technical guide provides a comprehensive overview of its solubility in dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers, offering detailed experimental protocols and insights into ensuring successful conjugation.

The non-sulfonated this compound exhibits excellent solubility in polar organic solvents such as DMSO, a common vehicle for preparing stock solutions. In contrast, its aqueous solubility is exceedingly low, a critical factor to manage during labeling reactions with proteins, antibodies, and other biomolecules in aqueous environments.

Quantitative Solubility Data

Precise solubility limits for this compound are not widely published. However, data from closely related compounds and supplier information provide a strong practical framework for its use. The mono-NHS ester counterpart of Cy5.5 is reported to have a solubility of ≥35.82 mg/mL in DMSO[1]. Due to its larger molecular weight, the solubility of the bis-NHS ester is expected to be in a similar high range, allowing for the preparation of concentrated stock solutions.

In aqueous media, the non-sulfonated form is practically insoluble, with solubility estimated to be less than 1 µM (< 1 mg/L)[2]. This necessitates the use of an organic co-solvent, typically DMSO, to introduce the dye to the aqueous reaction mixture.

Solvent/Buffer Compound Reported Solubility Notes
DMSO Cy5.5 NHS ester (mono)≥ 35.82 mg/mL[1]Provides a strong estimate for the bis-NHS ester. Stock solutions of 10 mg/mL are routinely prepared.[2]
Aqueous Buffers Cy5.5 NHS ester (non-sulfonated)< 1 µM (< 1 mg/L)[2]Practically insoluble. Requires an organic co-solvent for conjugation reactions.

The Critical Role of pH and Hydrolysis in Aqueous Buffers

The stability of the N-hydroxysuccinimide (NHS) ester functional group is highly dependent on pH. In aqueous solutions, the NHS ester is susceptible to hydrolysis, a competing reaction that reduces the efficiency of amine labeling. The rate of hydrolysis increases significantly with higher pH.

pH Temperature Half-life of NHS Ester Hydrolysis
7.00°C4 - 5 hours[3][4]
8.64°C10 minutes[3][4]

This underscores the importance of careful buffer selection and pH control during the labeling process. While the amine-labeling reaction is more efficient at a slightly alkaline pH (typically 7.2-8.5), a higher pH also accelerates the competing hydrolysis reaction. Therefore, a balance must be struck to achieve optimal conjugation.

Experimental Protocols

The following section details the standard methodology for dissolving this compound and performing a typical protein labeling reaction.

Preparation of this compound Stock Solution

This initial step is crucial for introducing the water-insoluble dye into the aqueous reaction.

  • Reagents and Materials:

    • This compound

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add a precise volume of anhydrous DMSO to the vial to create a concentrated stock solution, typically at 10 mg/mL.

    • Vortex the vial thoroughly until all the dye is completely dissolved. A brief centrifugation can help collect the solution at the bottom of the tube.

    • This stock solution should be prepared fresh immediately before use, as the NHS ester is not stable in solution over long periods. For short-term storage, aliquots can be stored at -20°C, protected from light and moisture.

Protein Labeling in Aqueous Buffer

This protocol outlines the conjugation of the dissolved this compound to a protein with primary amine groups (e.g., lysine (B10760008) residues).

  • Reagents and Materials:

    • Protein to be labeled in an amine-free buffer (e.g., PBS)

    • This compound stock solution (from Step 1)

    • Reaction Buffer: 1 M sodium bicarbonate or 1 M phosphate (B84403) buffer, pH 8.5-9.0

    • Purification column (e.g., Sephadex G-25) to separate the labeled protein from unreacted dye.

  • Procedure:

    • Buffer Exchange: Ensure the protein solution is in an amine-free buffer like Phosphate-Buffered Saline (PBS). Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be removed by dialysis or buffer exchange.

    • pH Adjustment: Adjust the pH of the protein solution to between 8.0 and 8.5 by adding a small volume of the 1 M reaction buffer. This pH range is a compromise between efficient amine reaction and NHS ester hydrolysis.

    • Dye Addition: While gently vortexing the protein solution, add the calculated amount of the this compound DMSO stock solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% to minimize its effects on protein structure and function.

    • Reaction Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C, but the reaction time may need to be extended.

    • Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 50 mM.

    • Purification: Separate the Cy5.5-labeled protein from unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).

Visualization of Key Processes

To further clarify the workflow and the chemical principles at play, the following diagrams illustrate the core processes.

Dissolution_Workflow cluster_preparation Stock Solution Preparation cluster_reaction Aqueous Labeling Reaction Dye This compound (Solid) Vortex Vortex & Centrifuge Dye->Vortex DMSO Anhydrous DMSO DMSO->Vortex Stock Concentrated Stock (e.g., 10 mg/mL in DMSO) Vortex->Stock Add_Stock Add Stock Solution (<10% final DMSO vol.) Stock->Add_Stock Protein Protein in Aqueous Buffer (pH 8.0-8.5) Protein->Add_Stock Incubate Incubate (1-2h, RT, dark) Add_Stock->Incubate Purify Purify (e.g., Gel Filtration) Incubate->Purify Conjugate Labeled Protein Conjugate Purify->Conjugate

Caption: Workflow for dissolving this compound and labeling proteins.

Reaction_Pathway cluster_reactions NHS_Ester Cy5.5-NHS Ester (in aqueous buffer) Amine Protein-NH2 (Primary Amine) NHS_Ester->Amine Desired Reaction (pH 7.2-8.5) Water H2O (Hydrolysis) NHS_Ester->Water Competing Reaction (Increases with pH) Conjugate Stable Amide Bond (Labeled Protein) Amine->Conjugate Hydrolyzed Inactive Carboxylate Water->Hydrolyzed

Caption: Competing reactions of this compound in aqueous buffer.

References

An In-depth Technical Guide to the Reaction of Cy5.5 Bis-NHS Ester with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism behind the reaction of Cy5.5 bis-N-hydroxysuccinimide (NHS) ester with primary amines. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge required for the successful application of this versatile bioconjugation reagent. This document details the reaction mechanism, influencing factors, quantitative parameters, and detailed experimental protocols.

Core Principles of the Reaction Mechanism

The fundamental reaction between a Cy5.5 bis-NHS ester and a primary amine is a nucleophilic acyl substitution . This reaction is highly valued in bioconjugation for its ability to form stable amide bonds under relatively mild, aqueous conditions.

The key players in this reaction are:

  • Primary Amine (R-NH₂): Present on biomolecules such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins and peptides. The unprotonated form of the amine acts as the nucleophile.

  • N-hydroxysuccinimide (NHS) Ester: A highly reactive group on the Cy5.5 molecule. The NHS moiety is an excellent leaving group, facilitating the reaction.

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient and unstable tetrahedral intermediate.

  • Amide Bond Formation and NHS Release: The tetrahedral intermediate collapses, resulting in the formation of a stable, covalent amide bond between the Cy5.5 fluorophore and the target molecule. The N-hydroxysuccinimide is released as a byproduct.

The "bis" functionality of this compound indicates that the molecule has two NHS ester groups. This allows for the crosslinking of two different amine-containing molecules or different sites on the same molecule.

Key Factors Influencing the Reaction

The efficiency and specificity of the labeling reaction are critically dependent on several experimental parameters.

pH

The pH of the reaction buffer is the most critical factor. The reaction rate is strongly pH-dependent because the nucleophile in the reaction is the unprotonated primary amine.[1][2]

  • Low pH (below 7): At acidic pH, primary amines are predominantly protonated (R-NH₃⁺), rendering them non-nucleophilic and thus unreactive with the NHS ester.[2]

  • Optimal pH (8.0 - 9.0): In this slightly basic range, a sufficient concentration of the deprotonated amine is available to attack the NHS ester, leading to an efficient labeling reaction. The optimal pH for modifications is generally considered to be between 8.3 and 8.5.[2]

  • High pH (above 9.0): While the concentration of the nucleophilic amine is high, the rate of a competing side reaction, the hydrolysis of the NHS ester, increases significantly.[1] This leads to a lower overall yield of the desired conjugate.

Competing Reaction: Hydrolysis

The primary competing reaction in aqueous solutions is the hydrolysis of the NHS ester, where water acts as a nucleophile, attacking the ester and converting it to an unreactive carboxylic acid. The rate of hydrolysis is also pH-dependent, increasing with higher pH.[1][3]

The half-life of NHS esters is significantly affected by pH and temperature, as detailed in the quantitative data section.

Concentration of Reactants

The concentration of both the this compound and the amine-containing biomolecule influences the reaction kinetics and the type of crosslinking achieved.

  • Intermolecular Crosslinking: When the goal is to link two separate molecules, higher concentrations of the reactants are generally favored.

  • Intramolecular Crosslinking: To promote crosslinking within the same molecule, a dilute solution of the target biomolecule and a higher molar excess of the bis-NHS ester are typically used.

Buffer Composition

The choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[4] Suitable buffers include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[3][4]

Solvent

While the labeling reaction is typically performed in an aqueous buffer, Cy5.5 NHS esters often have limited water solubility and are first dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[5] It is essential to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.

Quantitative Data

Half-life of NHS Ester Hydrolysis

The stability of the NHS ester in aqueous solution is a critical parameter for designing efficient conjugation reactions.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[3][6]
8.04~1 hour (estimated)
8.6410 minutes[3][6]
7.025~1 hour (estimated)
9.025minutes

Table 1: Approximate half-life of NHS esters at various pH values and temperatures.

Recommended Reaction Conditions
ParameterRecommended RangeNotes
pH 8.0 - 9.0Optimal is typically 8.3 - 8.5.[2]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to slow down hydrolysis for labile molecules.
Reaction Time 30 minutes to 4 hoursCan be extended to overnight at 4°C.[4]
Molar Ratio (Dye:Protein) 5:1 to 20:1The optimal ratio should be determined empirically for each specific application.
Buffer Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines.[3][4]

Table 2: General recommended reaction conditions for labeling with NHS esters.

Experimental Protocols

The following are generalized protocols for labeling and crosslinking proteins with this compound. It is crucial to optimize these protocols for each specific application.

Preparation of Reagents
  • Buffer Preparation: Prepare a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.3) and ensure all components are thoroughly dissolved.

  • Protein Solution: The protein to be labeled should be in the chosen reaction buffer, free of any amine-containing stabilizers like BSA or glycine. If necessary, perform a buffer exchange using dialysis or a desalting column. The protein concentration should ideally be between 1-10 mg/mL.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Protect the solution from light and moisture.

General Labeling/Crosslinking Procedure
  • Reaction Setup: In a microcentrifuge tube, add the prepared protein solution.

  • Addition of Dye: While gently vortexing, add the calculated amount of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional): To stop the reaction, a small amount of an amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, can be added to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove the unreacted dye and byproducts (N-hydroxysuccinimide) from the labeled protein conjugate. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration.

Determination of Degree of Labeling (DOL)

The degree of labeling, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of Cy5.5 (around 675 nm).

Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products PrimaryAmine Primary Amine (R-NH₂) NHS_Ester This compound TetrahedralIntermediate Tetrahedral Intermediate NHS_Ester->TetrahedralIntermediate AmideBond Stable Amide Bond (Cy5.5-NH-R) TetrahedralIntermediate->AmideBond Collapse NHS N-hydroxysuccinimide (Leaving Group) TetrahedralIntermediate->NHS

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow

ExperimentalWorkflow PrepareReagents 1. Prepare Reagents - Amine-free buffer - Protein solution - this compound stock Mix 2. Mix Reactants (Protein + Dye) PrepareReagents->Mix Incubate 3. Incubate (1-4h at RT or overnight at 4°C) Mix->Incubate Quench 4. Quench Reaction (Optional, with Tris buffer) Incubate->Quench Purify 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purify Analyze 6. Analyze (Determine Degree of Labeling) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for labeling.

Reaction vs. Hydrolysis Pathway

CompetingPathways cluster_reaction Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) Amine Primary Amine (pH 8-9) Conjugate Stable Conjugate Amine->Conjugate Water Water (Increases with pH) InactiveAcid Inactive Carboxylic Acid Water->InactiveAcid NHS_Ester NHS_Ester NHS_Ester->Water

Caption: Competing reaction and hydrolysis pathways.

References

The Bifunctional Nature of Cy5.5 Bis-NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the core principles and applications of Cy5.5 bis-NHS ester. This bifunctional near-infrared (NIR) fluorescent dye is a powerful tool for covalently labeling and cross-linking biomolecules, enabling a wide range of applications from fundamental research to the development of targeted therapeutics.

Core Principles: Understanding Bifunctionality

This compound is a cyanine (B1664457) dye characterized by two N-hydroxysuccinimide (NHS) ester functional groups.[1][2][3][4][5] These NHS esters are highly reactive towards primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues in proteins and on amine-modified oligonucleotides.[6][7] The "bis" nature of this molecule allows for the simultaneous or sequential reaction with two different amine-containing molecules, making it an effective homobifunctional cross-linker.[8][9] This bifunctionality is the cornerstone of its utility in studying molecular interactions, proximity, and conformation.

A sulfonated version, Sulfo-Cy5.5 bis-NHS ester, is also available, offering increased water solubility. This property is particularly advantageous for labeling sensitive proteins that may be denatured by the organic co-solvents (like DMSO or DMF) often required to dissolve the non-sulfonated form.[10][11][12]

Quantitative Data Summary

The photophysical properties of this compound and its sulfonated analogue are critical for experimental design. The following tables summarize key quantitative data from various suppliers. It is important to note that values can vary slightly between manufacturers.

Table 1: Properties of this compound

PropertyValueSource(s)
Excitation Maximum (λex)~675 nm[7]
Emission Maximum (λem)~694 nm[7]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[7]
Molecular Weight~913.5 g/mol [3][5]
SolubilityDMSO, DMF[7]

Table 2: Properties of Sulfo-Cy5.5 bis-NHS Ester

PropertyValueSource(s)
Excitation Maximum (λex)646 - 675 nm[10][11][13]
Emission Maximum (λem)662 - 694 nm[10][11][13]
Molar Extinction Coefficient (ε)235,000 - 271,000 cm⁻¹M⁻¹[10][11][13]
Quantum Yield (Φ)~0.28[10][11]
Molecular Weight~975.14 - 1114.37 g/mol [10][11][13]
SolubilityWater, DMSO, DMF[11][13]

Experimental Protocols

General Protein Labeling and Cross-Linking

This protocol provides a general framework for using this compound. Optimal conditions, particularly the molar ratio of dye to protein, should be determined empirically.

Materials:

  • This compound or Sulfo-Cy5.5 bis-NHS ester

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at a concentration of 1-10 mg/mL.[1][14]

  • Anhydrous DMSO or DMF (for non-sulfonated version)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5.[1]

  • Quenching Solution: 1 M Tris-HCl or glycine, pH ~8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing buffers or stabilizers.[1] Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). For the sulfo- version, water can be used.[1]

  • Labeling Reaction:

    • Add the dissolved this compound to the protein solution. The molar ratio of dye to protein will influence the degree of labeling and cross-linking. A 10- to 20-fold molar excess of the dye is a common starting point for intermolecular cross-linking.[9]

    • For intramolecular cross-linking , use a dilute protein solution and a higher molar excess of the cross-linker.[8]

    • For intermolecular cross-linking , a higher protein concentration is preferred.[8]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Quenching (Optional): Add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.

  • Purification: Remove unreacted dye and byproducts using a size-exclusion column.

Oligonucleotide Labeling

This protocol is for labeling amine-modified oligonucleotides.

Materials:

  • Amine-modified oligonucleotide

  • This compound or Sulfo-Cy5.5 bis-NHS ester

  • Anhydrous DMSO or DMF

  • 0.1 M sodium bicarbonate buffer, pH 8.5

  • Ethanol (B145695) and 3 M sodium acetate (B1210297) for precipitation

  • Purification system (e.g., HPLC)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer.

  • Dye Preparation: Prepare a fresh stock solution of the this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add the dye solution to the oligonucleotide solution. A 2-5 fold molar excess of the dye is a typical starting point. Incubate for 2-4 hours at room temperature in the dark.

  • Purification: Precipitate the labeled oligonucleotide using ethanol and sodium acetate. Further purify the conjugate using reverse-phase HPLC.

Visualizing Workflows and Pathways

General Protein Labeling Workflow

The following diagram illustrates the fundamental steps involved in labeling a protein with an NHS ester.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis P1 Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) R1 Mix Protein and Dye (Control Molar Ratio) P1->R1 P2 Prepare Fresh Dye Stock Solution (DMSO/DMF or Water) P2->R1 R2 Incubate (1-2h RT or overnight 4°C) R1->R2 PU1 Quench Reaction (Optional) R2->PU1 PU2 Purify Conjugate (e.g., SEC) PU1->PU2 PU3 Characterize (DOL, Concentration) PU2->PU3

Caption: A generalized workflow for labeling proteins with NHS esters.

Fluorescence Resonance Energy Transfer (FRET)

Cy5.5 is often used as an acceptor fluorophore in FRET experiments due to its emission in the far-red spectrum. FRET is a distance-dependent energy transfer between a donor and an acceptor fluorophore.[15][16][17][18]

FRET_Mechanism cluster_fret FRET Process D Donor A Acceptor (e.g., Cy5.5) D->A 2. Energy Transfer (non-radiative, <10 nm) Donor_Emission Donor Emission D->Donor_Emission 3a. Donor Fluorescence (No FRET) Acceptor_Emission Acceptor Emission A->Acceptor_Emission 3b. Acceptor Fluorescence (FRET Occurs) Excitation Excitation Light Excitation->D 1. Absorption

Caption: The mechanism of Fluorescence Resonance Energy Transfer (FRET).

Proximity Ligation Assay (PLA) Workflow

The bifunctional nature of this compound can be utilized to cross-link two proteins that are in close proximity, which can then be detected using techniques like the Proximity Ligation Assay (PLA).[19][20][21]

PLA_Workflow cluster_binding 1. Proximity Binding cluster_probe 2. PLA Probe Hybridization cluster_ligation 3. Ligation cluster_amplification 4. Amplification & Detection B1 Primary Antibodies Bind to Target Proteins P1 Oligonucleotide-labeled Secondary Antibodies (PLA Probes) Bind B1->P1 L1 Connector Oligos Hybridize to PLA Probes P1->L1 L2 Ligase Creates a Circular DNA Template L1->L2 A1 Rolling Circle Amplification (RCA) L2->A1 A2 Fluorescently Labeled Oligos Hybridize to Amplified DNA A1->A2 A3 Fluorescence Microscopy Detection A2->A3

Caption: A simplified workflow of the Proximity Ligation Assay (PLA).

References

The Strategic Advantage of Bis-NHS Esters in Covalent Crosslinking: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent crosslinking of biomolecules is a cornerstone of innovation. Among the arsenal (B13267) of chemical tools available, bis-N-hydroxysuccinimide (bis-NHS) esters have emerged as a highly effective and versatile class of reagents. This technical guide delves into the core advantages of utilizing bis-NHS esters for crosslinking applications, providing detailed experimental protocols, comparative data, and visual workflows to empower your research and development endeavors.

Core Advantages of Bis-NHS Esters

Bis-NHS esters are homobifunctional crosslinkers, meaning they possess two identical NHS ester reactive groups. These groups exhibit a high degree of specificity for primary amines (-NH2), which are abundantly available on proteins and peptides at the N-terminus and on the side chains of lysine (B10760008) residues.[1][2][3][4][5] This inherent reactivity and specificity translate into several key advantages:

  • High Reactivity and Efficiency: NHS esters react efficiently with primary amines under mild physiological conditions (typically pH 7-9) to form stable and effectively irreversible amide bonds.[6][7][][9] This rapid reaction kinetic, often completing within 30-120 minutes at room temperature, allows for timely and efficient conjugation.[]

  • Formation of Stable Amide Bonds: The resulting amide bond is highly stable under physiological conditions, ensuring that the crosslinked complex remains intact during downstream analysis or in in-vivo applications.[6][]

  • Specificity for Primary Amines: The primary target of NHS esters are the primary amines found on proteins and peptides.[1][3][4][5] While side reactions with other nucleophiles like hydroxyl (-OH) and sulfhydryl (-SH) groups can occur, they are generally less favorable and the resulting linkages are less stable.[3][10] This selectivity minimizes non-specific modifications of the target biomolecules.

  • Versatility through Spacer Arm Diversity: Bis-NHS esters are available with a variety of spacer arm lengths and compositions. This allows for precise control over the distance between the two conjugated molecules, which is critical for studying protein-protein interactions, defining spatial relationships within a complex, and optimizing the biological activity of conjugates.[11]

  • Solubility and Permeability Options: A key distinction exists between standard NHS esters and their sulfonated counterparts (sulfo-NHS esters). Standard NHS esters are generally hydrophobic and membrane-permeable, making them suitable for intracellular crosslinking.[12][13] In contrast, sulfo-NHS esters contain a charged sulfonate group, rendering them water-soluble and membrane-impermeable.[2][][15][16] This property is advantageous for specifically targeting and crosslinking proteins on the cell surface.[2][13][15]

  • PEGylation for Enhanced Properties: Many bis-NHS esters incorporate polyethylene (B3416737) glycol (PEG) spacers. These PEGylated crosslinkers offer several benefits, including increased water solubility of the reagent and the final conjugate, reduced aggregation of conjugated proteins, and decreased immunogenicity.[4][6]

Comparative Data of Common Bis-NHS Esters

To facilitate the selection of the appropriate crosslinker for a specific application, the following table summarizes the key properties of several commonly used bis-NHS esters.

CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)SolubilityMembrane PermeableKey Characteristics
Disuccinimidyl suberateDSS368.3511.4Insoluble in water; Soluble in organic solvents (DMSO, DMF)[7][12]Yes[12][13]Hydrophobic, suitable for intracellular and intramembrane crosslinking.[12][13]
Bis(sulfosuccinimidyl) suberateBS3572.4311.4Water-soluble[17][18]No[13][15]Hydrophilic, ideal for cell-surface protein crosslinking.[13][15]
Bis-PEG6-NHS Ester-Varies by manufacturer~26.5Water-solubleNoPEG spacer enhances solubility and biocompatibility, and reduces non-specific interactions.[6]
Bis-PEG21-NHS Ester-~1056~76.5Water-solubleNoLong PEG chain overcomes steric hindrance between large molecules.[19]

Experimental Protocols

The following sections provide detailed, generalized protocols for protein crosslinking using DSS and BS3. It is important to note that optimal conditions, such as the molar excess of the crosslinker and incubation times, may need to be determined empirically for each specific application.

Protocol 1: Protein Crosslinking with DSS (Disuccinimidyl suberate)

Materials:

  • Protein sample in an amine-free buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7-9; 20 mM HEPES; 100 mM carbonate/bicarbonate; or 50 mM borate)[12]

  • DSS crosslinker[20]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[12]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5; 1 M glycine (B1666218) or lysine)[12]

  • Desalting column or dialysis equipment[20]

Procedure:

  • Sample Preparation: Prepare the protein sample in a suitable amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an appropriate conjugation buffer via dialysis or gel filtration.[7]

  • DSS Solution Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF.[12][21] For example, to make a 25 mM stock solution, dissolve 2 mg of DSS in 216 µL of solvent.[12] DSS is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening to prevent condensation.[12][20]

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[7][12] For protein concentrations greater than 5 mg/mL, a 10-fold molar excess is often sufficient, while for concentrations below 5 mg/mL, a 20- to 50-fold excess may be required.[7][12]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[7][12][20]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris or glycine.[7][12] Incubate for 15 minutes at room temperature.[12]

  • Purification: Remove excess and hydrolyzed crosslinker by desalting or dialysis.[20][21]

Protocol 2: Protein Crosslinking with BS3 (Bis(sulfosuccinimidyl) suberate)

Materials:

  • Protein sample in an amine-free buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0-8.0; 100 mM Carbonate/Bicarbonate; or 20-50 mM MES)[17]

  • BS3 crosslinker[17]

  • Reaction buffer (e.g., Phosphate Buffered Saline)[17]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5; 1 M glycine)[22]

  • Desalting column or dialysis equipment[17]

Procedure:

  • Sample Preparation: Prepare the protein sample in a suitable amine-free buffer at the desired concentration.[23]

  • BS3 Solution Preparation: Immediately before use, prepare a stock solution of BS3 in the reaction buffer.[17][18] BS3 is water-soluble.[17] For example, to make a 50 mM solution, dissolve 10 mg of BS3 in 350 µL of 25 mM Sodium Phosphate, pH 7.4.[18] Like DSS, BS3 is moisture-sensitive and should be brought to room temperature before opening.[17][18]

  • Crosslinking Reaction: Add the BS3 solution to the protein sample. A 10- to 20-fold molar excess of crosslinker to protein is a typical starting point.[17] The final concentration of BS3 is generally in the range of 0.5 to 5 mM.[18]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2-3 hours at 4°C.[17][18]

  • Quenching: Terminate the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 10-25 mM.[17][23] Allow the quenching reaction to proceed for 15-20 minutes at room temperature.[17][22]

  • Purification: Remove unreacted and quenched crosslinker using gel filtration or dialysis.[17]

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key chemical reactions and experimental workflows.

Crosslinking_Reaction Bis-NHS Ester Crosslinking Reaction Protein1 Protein 1 (with Primary Amine) Intermediate1 Amide Bond Formation + NHS leaving group Protein1->Intermediate1 Reaction at pH 7-9 Protein2 Protein 2 (with Primary Amine) Intermediate2 Second Amide Bond Formation + NHS leaving group Protein2->Intermediate2 BisNHS Bis-NHS Ester (R-(C=O)-O-N(C=O)2)2 BisNHS->Intermediate1 Intermediate1->Intermediate2 CrosslinkedComplex Crosslinked Protein Complex Intermediate2->CrosslinkedComplex

Caption: Chemical reaction pathway of bis-NHS ester crosslinking.

Experimental_Workflow General Experimental Workflow for Protein Crosslinking Start Start: Prepare Protein Sample in Amine-Free Buffer PrepareCrosslinker Prepare Fresh Crosslinker Solution (DSS in DMSO/DMF or BS3 in Buffer) Start->PrepareCrosslinker AddCrosslinker Add Crosslinker to Protein Sample (Molar Excess) PrepareCrosslinker->AddCrosslinker Incubate Incubate Reaction (Time and Temperature Dependent) AddCrosslinker->Incubate Quench Quench Reaction (e.g., with Tris or Glycine) Incubate->Quench Purify Purify Crosslinked Product (Desalting or Dialysis) Quench->Purify Analyze Analyze Crosslinked Sample (e.g., SDS-PAGE, Mass Spectrometry) Purify->Analyze

Caption: A generalized workflow for protein crosslinking experiments.

BisNHS_Types Classification of Bis-NHS Ester Crosslinkers BisNHS Bis-NHS Esters Hydrophobic Hydrophobic / Membrane Permeable (e.g., DSS) BisNHS->Hydrophobic Hydrophilic Hydrophilic / Membrane Impermeable (e.g., BS3, PEGylated Esters) BisNHS->Hydrophilic Intracellular Application: Intracellular Crosslinking Hydrophobic->Intracellular Extracellular Application: Cell-Surface Crosslinking Hydrophilic->Extracellular

Caption: Logical relationship between different types of bis-NHS esters.

Conclusion

Bis-NHS esters represent a powerful and adaptable technology for the covalent crosslinking of biomolecules. Their high specificity for primary amines, the formation of stable amide bonds, and the availability of a diverse range of spacer arms and solubility profiles make them indispensable tools in protein interaction studies, antibody-drug conjugate development, and the immobilization of proteins onto surfaces. By understanding the fundamental advantages and following robust experimental protocols, researchers can effectively leverage bis-NHS esters to advance their scientific discoveries and therapeutic innovations.

References

An In-depth Technical Guide to Cy5.5 bis-NHS Ester for Protein and Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biomedical research and therapeutic development, the precise tracking and visualization of proteins and peptides are paramount. Near-infrared (NIR) fluorescent probes have emerged as indispensable tools for these applications, offering deep tissue penetration and minimal background autofluorescence. Among these probes, Cyanine5.5 (Cy5.5) bis-N-hydroxysuccinimidyl (NHS) ester has established itself as a robust and versatile reagent for covalently labeling biomolecules. Its bis-NHS ester functionality allows for the stable conjugation to primary amines on proteins and peptides, enabling a wide array of applications from in vitro assays to in vivo imaging.[1][2]

This technical guide provides a comprehensive overview of Cy5.5 bis-NHS ester, including its core properties, detailed experimental protocols for labeling and purification, and its application in the visualization of key signaling pathways.

Core Properties of this compound

Cy5.5 is a fluorescent dye that belongs to the cyanine (B1664457) family, characterized by its excitation and emission spectra in the near-infrared range. This spectral profile is particularly advantageous for biological imaging, as it minimizes interference from the natural fluorescence of tissues.[2] The bis-NHS ester variant is specifically designed for the efficient labeling of primary amines, such as those found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[3]

PropertyValueReference
Excitation Maximum (λex) ~675 nm[4]
Emission Maximum (λem) ~694 nm[4]
Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹[5]
Quantum Yield ~0.28[5]
Reactive Group N-hydroxysuccinimide (NHS) Ester[3]
Target Functional Group Primary Amines (-NH₂)[3]

Experimental Protocols

Protein and Peptide Labeling with this compound

This protocol outlines the general procedure for conjugating this compound to proteins or peptides.

Materials:

  • Protein or peptide of interest (in an amine-free buffer, e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., spin desalting column or size-exclusion chromatography column)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein/Peptide Preparation:

    • Ensure the protein or peptide is in an amine-free buffer. If buffers containing Tris or glycine (B1666218) are present, dialyze the sample against PBS.

    • Adjust the protein/peptide concentration to 1-10 mg/mL in the reaction buffer.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction:

    • Add the dissolved this compound to the protein/peptide solution. A molar excess of 10-20 fold of dye to protein is a common starting point, but this should be optimized for each specific molecule.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the quenching solution and incubate for an additional 15-30 minutes.

Purification of Cy5.5-labeled Conjugates

Purification is a critical step to remove unconjugated dye, which can interfere with downstream applications.

a) Spin Column Chromatography (for small sample volumes):

  • Prepare the spin column according to the manufacturer's instructions (typically involves removing the storage buffer by centrifugation).

  • Equilibrate the column with an appropriate buffer (e.g., PBS).

  • Apply the labeling reaction mixture to the center of the resin bed.

  • Centrifuge the column to elute the labeled protein/peptide. The smaller, unconjugated dye molecules are retained in the resin.

b) Size-Exclusion Chromatography (SEC) (for higher resolution):

  • Equilibrate the SEC column with an appropriate buffer (e.g., PBS).

  • Load the labeling reaction mixture onto the column.

  • Elute the sample with the equilibration buffer. The larger, labeled protein/peptide will elute first, followed by the smaller, unconjugated dye.

  • Collect the fractions containing the purified conjugate.

Characterization of Labeled Conjugates: Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein/peptide molecule, is a crucial parameter to determine. An optimal DOL is typically between 2 and 7 for antibodies.[6]

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~675 nm, A_max).

  • Calculate the molar concentration of the dye using the Beer-Lambert law: [Dye] = A_max / (ε_dye * path length) (where ε_dye is the molar extinction coefficient of Cy5.5)

  • Calculate the corrected absorbance of the protein at 280 nm to account for the dye's absorbance at this wavelength: A_protein = A₂₈₀ - (A_max * CF) (where CF is the correction factor for the dye at 280 nm, typically around 0.05 for Cy5.5)[4]

  • Calculate the molar concentration of the protein: [Protein] = A_protein / (ε_protein * path length) (where ε_protein is the molar extinction coefficient of the specific protein)

  • Calculate the DOL: DOL = [Dye] / [Protein]

Quantitative Data Presentation

Spectroscopic Properties of Cy5.5
ParameterValue
Excitation Maximum (nm)~675
Emission Maximum (nm)~694
Molar Extinction Coefficient (cm⁻¹M⁻¹)~250,000
Correction Factor at 280 nm~0.05
In Vivo Imaging Performance of Cy5.5-Labeled Probes
ProbeTargetCancer ModelTumor-to-Normal Tissue Ratio (Time p.i.)Reference
Cy5.5-RGD-tetramer Integrin αvβ3U87MG glioblastoma3.63 ± 0.09 (4 h)[7]
Cy5.5-Z_EGFR:1907_ (Affibody) EGFRA431 epidermoid carcinoma~3.5 (4 h)[8]
Cy5.5-GX1 (peptide) Tumor VasculatureBGC-823 gastric cancerBinding Potential (Bp) = 0.618 ± 0.2923[9]
Rituximab-Cy5.5 CD20LymphomaSpecific and long-lasting tumor uptake[10]

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Protein Labeling and Purification

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Characterization Protein_Prep Protein/Peptide in Amine-Free Buffer Reaction Incubate Protein/Peptide with Cy5.5 bis-NHS Protein_Prep->Reaction Dye_Prep Dissolve Cy5.5 bis-NHS in DMSO/DMF Dye_Prep->Reaction Purification Remove Unconjugated Dye (Spin Column / SEC) Reaction->Purification Analysis Calculate Degree of Labeling (Spectrophotometry) Purification->Analysis

Workflow for this compound labeling of proteins and peptides.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Cy5.5-labeled antibodies, such as Cetuximab, and other targeting moieties like Affibody molecules, are used to visualize tumors overexpressing EGFR and to study the receptor's signaling cascade.[1][8][11]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Cy5_5_Ab Cy5.5-Antibody (e.g., Cetuximab) Cy5_5_Ab->EGFR Blocks Ligand Binding Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Akt->Transcription

EGFR signaling pathway and the role of Cy5.5-labeled antibodies.
Integrin Signaling Pathway in Cancer

Cy5.5-labeled RGD peptides are widely used to target and visualize integrins, which are crucial in tumor angiogenesis and metastasis.[5][7][12]

Integrin_Signaling cluster_membrane_integrin Cell Membrane cluster_cytoplasm_integrin Cytoplasm cluster_response Cellular Response ECM ECM Proteins (e.g., Fibronectin) Integrin Integrin (αvβ3) ECM->Integrin Binds Cy5_5_RGD Cy5.5-RGD Peptide Cy5_5_RGD->Integrin Targets FAK FAK Integrin->FAK Activates Src Src FAK->Src Paxillin Paxillin FAK->Paxillin PI3K_int PI3K FAK->PI3K_int Rho_GTPases Rho GTPases Src->Rho_GTPases Proliferation Proliferation Src->Proliferation Actin Actin Cytoskeleton Paxillin->Actin Regulates Akt_int Akt PI3K_int->Akt_int Survival Survival Akt_int->Survival Rho_GTPases->Actin Regulates Migration Migration Actin->Migration

Integrin signaling in cancer and targeting with Cy5.5-RGD peptides.

Applications in Research and Drug Development

The ability to conjugate Cy5.5 to a variety of biomolecules has opened up numerous avenues in research and drug development:

  • In Vivo Tumor Imaging: Cy5.5-labeled antibodies, peptides, and other targeting moieties are extensively used for the non-invasive imaging of tumors in preclinical models. This allows for the real-time monitoring of tumor growth, metastasis, and response to therapy.[13]

  • Biodistribution Studies: By labeling a therapeutic agent or a drug delivery vehicle with Cy5.5, researchers can track its accumulation and clearance from various organs and tissues, providing critical pharmacokinetic data.[13]

  • Receptor Trafficking Studies: The internalization and cellular trafficking of receptors upon ligand binding can be visualized by using Cy5.5-labeled ligands.

  • High-Throughput Screening: Cy5.5 can be used in various fluorescence-based assays for high-throughput screening of potential drug candidates.

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of proteins and peptides. Its favorable near-infrared spectral properties, coupled with the stable covalent linkage formed by the bis-NHS ester groups, make it an ideal choice for a wide range of applications, from fundamental biological research to preclinical drug development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of biological processes and the development of novel therapeutics.

References

A Technical Guide to Labeling Oligonucleotides with Cy5.5 bis-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for labeling oligonucleotides with Cy5.5 bis-NHS ester. This near-infrared (NIR) fluorescent dye is a valuable tool in a wide range of biomedical research and diagnostic applications due to its deep tissue penetration and minimal background autofluorescence. This guide details the chemical basis of the labeling reaction, step-by-step experimental protocols, purification techniques, and methods for characterizing the final conjugate.

Introduction to Cy5.5 Labeling

Cy5.5 is a cyanine (B1664457) dye that absorbs light maximally at approximately 675 nm and emits fluorescence at around 694 nm, placing it in the near-infrared spectrum.[1][2] This property makes it particularly suitable for in vivo imaging, as NIR light can penetrate biological tissues more effectively than visible light.[1] The bis-N-hydroxysuccinimidyl (NHS) ester functionality of the dye allows for its covalent attachment to primary amine groups.[3][4] Therefore, to label an oligonucleotide with this compound, the oligonucleotide must first be synthesized with a primary amine modification. This is typically achieved by incorporating an amino-modifier during solid-phase oligonucleotide synthesis, which can be placed at the 5' or 3' terminus, or internally within the sequence.[3][5]

The reaction between the amine-modified oligonucleotide and the this compound results in the formation of a stable amide bond, covalently linking the fluorescent dye to the oligonucleotide.[3]

Experimental Protocols

Labeling of Amine-Modified Oligonucleotides with this compound

This protocol is a general guideline for the conjugation of an amine-modified oligonucleotide with this compound.[6][7] Optimal conditions may vary depending on the specific oligonucleotide sequence and the desired degree of labeling.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[4]

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0[3][7]

  • Nuclease-free water

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.[4][8]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7] It is crucial to use anhydrous solvent as NHS esters are moisture-sensitive and can hydrolyze.[3][4]

  • Perform the Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved this compound to the oligonucleotide solution.[3] Vortex the mixture gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[7][9] Longer incubation times at lower temperatures can help minimize hydrolysis of the NHS ester.[9]

  • Stop the Reaction (Optional): The reaction can be stopped by adding a quenching reagent such as Tris-HCl or glycine (B1666218) to a final concentration of 50-100 mM.[10]

Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted Cy5.5 dye and any unlabeled oligonucleotides. High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[11][12]

Method: Reverse-Phase HPLC (RP-HPLC)

  • Column: A C18 reverse-phase column is typically used.[11][13]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.[11]

  • Mobile Phase B: Acetonitrile (B52724).[11]

  • Gradient: A linear gradient from a low to a high concentration of acetonitrile is used to elute the labeled oligonucleotide. The hydrophobic nature of the Cy5.5 dye causes the labeled oligonucleotide to be retained on the column longer than the unlabeled oligonucleotide.

  • Detection: Monitor the elution at 260 nm (for the oligonucleotide) and ~675 nm (for the Cy5.5 dye).[11] The peak that absorbs at both wavelengths corresponds to the desired product.

A typical purification can yield a recovery of 75-80% of the target compound with a purity greater than 90%.[12]

Characterization of the Labeled Oligonucleotide

After purification, it is essential to determine the concentration and the degree of labeling (DOL) of the Cy5.5-oligonucleotide conjugate.

Method: UV-Vis Spectrophotometry

  • Measure the absorbance of the purified conjugate at 260 nm (A260) and at the absorbance maximum of Cy5.5 (~675 nm, A_max).[8][14]

  • Calculate the concentration of the dye using the Beer-Lambert law: Concentration of Dye (M) = A_max / (ε_dye * path length)

    • ε_dye for Cy5.5 is approximately 209,000 M⁻¹cm⁻¹.[5]

  • Calculate the concentration of the oligonucleotide. A correction factor is needed to account for the absorbance of the Cy5.5 dye at 260 nm. Corrected A260 = A260 - (A_max * CF260)

    • The correction factor (CF260) is the ratio of the dye's absorbance at 260 nm to its absorbance at its λ_max. Concentration of Oligonucleotide (M) = Corrected A260 / (ε_oligo * path length)

    • ε_oligo is the molar extinction coefficient of the oligonucleotide, which can be calculated based on its sequence.

  • Calculate the Degree of Labeling (DOL): DOL = Concentration of Dye / Concentration of Oligonucleotide[2][14]

An ideal DOL is typically between 0.5 and 1 for singly labeled oligonucleotides.[14]

Quantitative Data Summary

The following tables summarize key quantitative data for the labeling of oligonucleotides with Cy5.5.

Table 1: Spectroscopic Properties of Cy5.5

PropertyValueReference
Maximum Excitation Wavelength (λ_ex)~675 nm[5]
Maximum Emission Wavelength (λ_em)~694 nm[2]
Molar Extinction Coefficient (ε)~209,000 M⁻¹cm⁻¹[5]

Table 2: Typical HPLC Purification Parameters

ParameterValueReference
Column TypeXTerra® MS C18, 2.5 µm, 4.6 x 50 mm[11][15]
Mobile Phase A0.1 M TEAA, pH 7[11][15]
Mobile Phase BAcetonitrile[11][15]
Flow Rate1 mL/min[11]
Column Temperature60 °C[11][15]
Typical Recovery75-80%[12]
Typical Purity>90%[12]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for labeling an oligonucleotide with this compound, from the initial reaction to the final characterization.

G cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Oligo Amine-Modified Oligonucleotide Reaction Conjugation (RT, 2h or 4°C, overnight) Oligo->Reaction Dye This compound Dye->Reaction Buffer Bicarbonate Buffer (pH 8.5-9.0) Buffer->Reaction Solvent Anhydrous DMSO/DMF Solvent->Dye HPLC Reverse-Phase HPLC Reaction->HPLC UVVis UV-Vis Spectroscopy HPLC->UVVis DOL Calculate DOL UVVis->DOL

Caption: Workflow for Cy5.5-Oligonucleotide Conjugation.

Chemical Reaction

The diagram below shows the chemical reaction between an amine-modified oligonucleotide and this compound, resulting in a stable amide linkage.

G cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct Oligo Oligonucleotide-NH2 Dye Cy5.5-(NHS)2 Product Oligonucleotide-NH-CO-Cy5.5 Oligo->Product Dye->Product Byproduct NHS

Caption: Amine-Reactive Labeling Chemistry.

Conceptual Signaling Pathway Application

Cy5.5-labeled oligonucleotides can be used as probes to detect specific mRNA targets within a cell, which can be part of a larger signaling pathway. For example, a probe could be designed to bind to the mRNA of a specific growth factor receptor.

G cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA mRNA Target mRNA DNA->mRNA Transcription Hybrid Hybridized Probe-mRNA mRNA->Hybrid Probe Cy5.5-Oligo Probe Probe->Hybrid Hybridization Signal Fluorescence Signal (~694 nm) Hybrid->Signal Detection

Caption: Detection of Target mRNA using a Cy5.5-labeled Probe.

Troubleshooting

Common issues in oligonucleotide labeling with NHS esters include low labeling efficiency and difficulties in purification.

Table 3: Troubleshooting Guide

IssuePossible CauseRecommended SolutionReference
Low Labeling Efficiency Hydrolysis of NHS esterUse anhydrous DMSO/DMF; prepare dye solution immediately before use.[3][4]
Incorrect buffer pHEnsure the reaction buffer pH is between 8.3 and 9.0.[4][7]
Presence of primary amines in buffer (e.g., Tris)Use a non-amine-containing buffer like sodium bicarbonate or phosphate (B84403) buffer.[8][16]
Insufficient molar excess of dyeIncrease the molar ratio of dye to oligonucleotide.[3]
Poor Purification Co-elution of labeled and unlabeled oligosOptimize the HPLC gradient to improve separation.[11]
Presence of free dye in the final productRepeat the purification step or use an alternative method like gel filtration.[13]

Applications in Research and Drug Development

Cy5.5-labeled oligonucleotides are powerful tools with a wide array of applications:

  • In Vivo Imaging: The NIR fluorescence of Cy5.5 allows for deep tissue imaging in animal models to study the biodistribution and pharmacokinetics of oligonucleotide therapeutics.[1][17]

  • Fluorescence Resonance Energy Transfer (FRET): Cy5.5 can be used as a FRET acceptor in conjunction with a suitable donor fluorophore to study nucleic acid conformational changes and interactions.[18]

  • Fluorescent Probes: They serve as probes in techniques like fluorescence in situ hybridization (FISH) and quantitative real-time PCR (qPCR) for the detection and quantification of specific nucleic acid sequences.[19]

  • Drug Delivery Studies: Labeled oligonucleotides can be used to track the cellular uptake and intracellular trafficking of drug delivery vehicles such as nanoparticles.[18]

This guide provides a solid foundation for researchers to successfully label oligonucleotides with this compound and apply these valuable reagents in their studies. For specific applications, further optimization of the described protocols may be necessary.

References

Cy5.5 bis-NHS Ester: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy5.5 bis-NHS ester is a bifunctional near-infrared (NIR) fluorescent dye widely utilized in biological research and drug development for the labeling and crosslinking of proteins, peptides, and other amine-containing biomolecules. The N-hydroxysuccinimide (NHS) ester groups provide a robust mechanism for forming stable amide bonds with primary amines. However, the reactivity of these NHS esters also makes them susceptible to hydrolysis, which can significantly impact the efficiency of conjugation reactions and the reliability of experimental results. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, empowering researchers to maximize its performance and ensure the integrity of their valuable biomolecular conjugates.

Chemical Stability and Degradation Pathways

The primary pathway for the degradation of this compound in aqueous environments is the hydrolysis of the NHS ester functional groups. This reaction, which competes with the desired amination reaction, results in the formation of an unreactive carboxylic acid and the release of N-hydroxysuccinimide (NHS). The rate of this hydrolysis is highly dependent on several factors, most notably pH, temperature, and the presence of moisture.

dot

Figure 1: Competing reactions of this compound.
Quantitative Analysis of NHS Ester Hydrolysis

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.04~1 hour
8.6410 minutes
9.04Minutes

Table 1: Influence of pH and Temperature on the Hydrolysis Rate of NHS Esters. This data highlights the critical importance of pH control during labeling reactions. While a more alkaline pH (typically 8.0-9.0) is required to deprotonate primary amines for efficient conjugation, it also accelerates the competing hydrolysis reaction. Therefore, a compromise pH of 8.3-8.5 is often recommended for optimal results.

Recommended Storage Conditions

Proper storage of this compound is paramount to preserving its reactivity. Recommendations vary for the compound in its solid, lyophilized form versus when it is dissolved in an organic solvent.

FormStorage Temperature (°C)Recommended DurationKey Considerations
Solid -20Up to 24 monthsStore desiccated and protected from light. Allow the vial to warm to room temperature before opening to prevent condensation.[1][2]
Solution -20Up to 2 weeksDissolve in anhydrous, amine-free DMSO or DMF. Aliquot to avoid repeated freeze-thaw cycles. Use immediately if possible.[1]

Table 2: Recommended Storage Conditions for this compound.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Assessing NHS Ester Reactivity

This protocol provides a rapid, qualitative assessment of the activity of an NHS ester by measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm, upon complete hydrolysis.

Materials:

  • This compound

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403), pH 7.2)

  • 0.5 M NaOH

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a stock solution: Dissolve 1-2 mg of this compound in 100 µL of anhydrous DMSO or DMF.

  • Prepare a working solution: Dilute the stock solution into the amine-free buffer to a final volume of 1 mL. The final concentration should result in an initial absorbance at 260 nm that is on scale.

  • Measure initial absorbance: Immediately measure the absorbance of the working solution at 260 nm (A_initial). Use the buffer with the equivalent concentration of organic solvent as a blank.

  • Induce complete hydrolysis: Add 50 µL of 0.5 M NaOH to the working solution. Mix thoroughly.

  • Measure final absorbance: Immediately measure the absorbance at 260 nm (A_final).

  • Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed, releasing NHS. If there is little to no change in absorbance, the NHS ester has likely already hydrolyzed due to improper storage or handling.

dot

Figure 2: Workflow for spectrophotometric assay of NHS ester activity.
Protocol 2: HPLC-Based Quantification of NHS Ester Hydrolysis

For a more quantitative assessment of stability over time, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the active this compound from its hydrolyzed, inactive form.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Appropriate aqueous buffer for the stability study (e.g., phosphate buffered saline at various pH values)

  • HPLC system with a UV-Vis or fluorescence detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN) and water (HPLC grade) with 0.1% trifluoroacetic acid (TFA) as mobile phases

Procedure:

  • Prepare samples: Dissolve a known concentration of this compound in anhydrous DMSO or DMF to create a stock solution.

  • Initiate stability study: At time zero, dilute the stock solution into the desired aqueous buffers to a final concentration suitable for HPLC analysis. Prepare separate samples for each time point and storage condition (e.g., 4°C, room temperature).

  • HPLC analysis at time points: At each scheduled time point (e.g., 0, 1, 4, 8, 24 hours), inject an aliquot of the sample onto the HPLC system.

  • Chromatographic separation: Use a gradient of ACN and water (both with 0.1% TFA) to separate the more hydrophobic, active this compound from the more polar, hydrolyzed product.

  • Detection and quantification: Monitor the elution profile using a detector set to the absorbance maximum of Cy5.5 (around 675 nm). The peak area of the active ester can be used to quantify its concentration.

  • Data analysis: Plot the percentage of remaining active this compound against time for each condition to determine its stability profile.

dot

Figure 3: Workflow for HPLC-based stability analysis.

Application Workflow: In Vivo Imaging

This compound is frequently used to label targeting moieties, such as antibodies or peptides, for in vivo fluorescence imaging. The stability of the dye-conjugate is crucial for obtaining reliable and reproducible imaging data.

dot

Figure 4: General workflow for in vivo imaging with a Cy5.5-labeled probe.

Conclusion

The stability of this compound is a critical factor that dictates its efficacy in labeling and crosslinking applications. By understanding the chemical principles of its degradation, particularly hydrolysis, and by adhering to strict storage and handling protocols, researchers can ensure the high reactivity of this valuable reagent. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals, enabling them to achieve consistent and reliable results in their research endeavors. Careful control of pH and temperature during conjugation, along with proper long-term storage of the solid compound, are the cornerstones of successful experiments with this compound.

References

The Definitive Guide to Cyanine Dyes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core features, applications, and experimental considerations for using cyanine (B1664457) dyes in preclinical and clinical in vivo imaging. Cyanine dyes have become indispensable tools in biomedical research due to their exceptional photophysical properties, particularly in the near-infrared (NIR) spectrum, which allows for deep tissue penetration and high signal-to-background ratios.

Core Principles and Key Features of Cyanine Dyes

Cyanine dyes are a class of synthetic organic molecules characterized by two nitrogen-containing heterocyclic groups linked by a polymethine chain.[1] This conjugated system is responsible for their strong light absorption and intense fluorescence.[1] The length of the polymethine bridge is a key determinant of the dye's absorption and emission wavelengths; longer chains result in shifts to longer wavelengths, from the visible spectrum into the near-infrared (NIR) range.[2]

For in vivo imaging, cyanine dyes operating in the NIR window (700-900 nm and beyond) are highly desirable.[3][4] This spectral range, often called the "optical window" of biological tissue, is characterized by minimal light absorption and scattering by endogenous chromophores like hemoglobin and water, and reduced tissue autofluorescence.[4][5] These properties enable deeper photon penetration, allowing for non-invasive visualization of targets in deep tissues with enhanced sensitivity and resolution.[3][5]

Key advantages of cyanine dyes for in vivo imaging include:

  • High Molar Extinction Coefficients: Cyanine dyes absorb light very efficiently, with some of the highest molar absorption coefficients among fluorescent dyes, leading to bright signals.[2][6]

  • Tunable Spectral Properties: The chemical structure can be modified to precisely tune the absorption and emission wavelengths across the visible and NIR spectrum.[7]

  • Good Photostability: Many cyanine derivatives exhibit high photostability, allowing for longer imaging times without significant signal loss.[2]

  • Versatile Bioconjugation: Cyanine dyes can be synthesized with various reactive groups (e.g., N-hydroxysuccinimide esters, maleimides) that facilitate covalent labeling of biomolecules like antibodies, peptides, and nucleic acids for targeted imaging.[8][9][10]

Quantitative Data on Common Cyanine Dyes

The selection of a cyanine dye is dictated by the specific application, the available excitation sources (lasers), and the detection capabilities of the imaging system. The tables below summarize the key photophysical properties of commonly used cyanine dyes.

Table 1: General Photophysical Properties of the Cyanine (Cy) Dye Family

Dye NameExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Cy3~550~570~150,000~0.15
Cy5~650~670~250,000~0.28
Cy5.5~675~694~250,000~0.23
Cy7~750~776~250,000~0.28

(Data sourced from[11])

Table 2: Properties of Key Cyanine Dyes Used for In Vivo Imaging

Dye NameExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Key Features & Applications
Indocyanine Green (ICG) ~780 (in plasma)~810-830~223,000FDA-approved; used for cardiac output, hepatic function, and ophthalmic angiography; rapid clearance.
Cy5.5 675-678694-695~250,000Suitable for in vivo imaging due to emission in the near-IR range, enabling deep tissue penetration.
Cy7 ~750~776~250,000Commonly used for in vivo imaging of small animals due to its long wavelength, which minimizes background fluorescence.[2][9]
IR-783 ~783~805Not specifiedHeptamethine dye known for preferential accumulation in tumor cells, enabling tumor-specific targeting without conjugation.

Mechanisms and Applications in Preclinical Research

Cyanine dyes are utilized in a variety of in vivo imaging strategies, from assessing organ function to targeted cancer imaging and therapy.

Passive Targeting and the EPR Effect

Many solid tumors exhibit a phenomenon known as the Enhanced Permeability and Retention (EPR) effect . Rapid and chaotic angiogenesis results in "leaky" blood vessels with large gaps between endothelial cells. Concurrently, the lack of effective lymphatic drainage in the tumor microenvironment prevents the clearance of macromolecules that extravasate into the tumor interstitium. This allows cyanine dyes, especially when conjugated to nanoparticles or large proteins like albumin, to passively accumulate and be retained in tumor tissue at higher concentrations than in healthy tissue.

EPR_Effect cluster_normal Normal Tissue cluster_tumor Tumor Microenvironment NormalVessel Normal Blood Vessel (Tight Endothelial Junctions) NormalTissue Healthy Tissue NormalVessel->NormalTissue No Extravasation of Dye Complex TumorVessel Leaky Tumor Vessel (Wide Endothelial Gaps) TumorTissue Tumor Tissue TumorVessel->TumorTissue Enhanced Permeation (Extravasation) TumorTissue->TumorVessel Impaired Lymphatic Drainage (Retention) Accumulation Passive Dye Accumulation TumorTissue->Accumulation Leads to Dye Circulating Cyanine Dye Complex Dye->NormalVessel Circulates Dye->TumorVessel Circulates

The Enhanced Permeability and Retention (EPR) Effect.
Active Targeting via Bioconjugation

To enhance specificity and target tissues that do not exhibit a strong EPR effect, cyanine dyes are often covalently linked to targeting moieties. This process, known as bioconjugation, creates probes that can selectively bind to specific cell surface receptors or antigens. For example, conjugating a cyanine dye to a monoclonal antibody that recognizes a tumor-specific antigen allows for highly selective imaging of cancer cells.[3][10]

Bioconjugation_Workflow node_antibody 1. Prepare Targeting Moiety (e.g., Antibody) - Purify and buffer exchange - Adjust pH to 8.0-9.0 node_react 3. Conjugation Reaction - Mix Antibody and Dye - Incubate for 1 hr at RT - Form stable amide bond node_antibody->node_react node_dye 2. Prepare Reactive Dye (e.g., Cyanine-NHS Ester) - Dissolve in anhydrous DMSO or DMF node_dye->node_react node_purify 4. Purification - Remove unreacted dye via size-exclusion chromatography (e.g., desalting column) node_react->node_purify node_characterize 5. Characterization - Measure Absorbance (280nm & λmax) - Calculate Degree of Labeling (DOL) node_purify->node_characterize node_final Targeted Imaging Probe (Dye-Antibody Conjugate) node_characterize->node_final

Workflow for active targeting probe synthesis.
Theranostics: Combining Imaging and Therapy

The term "theranostics" refers to the integration of diagnostic imaging and therapy. Cyanine dyes are excellent candidates for theranostic applications, particularly Photothermal Therapy (PTT) . In PTT, high-intensity NIR light is focused on the area where the dye has accumulated (e.g., a tumor). The dye absorbs the light energy and converts it into heat through non-radiative decay. This localized temperature increase (hyperthermia) can induce apoptosis and necrosis in cancer cells, leading to tumor ablation. This approach allows for image-guided therapy, where the dye is first used to visualize the tumor, and then the same agent is activated with a laser to treat it.

PTT_Mechanism NIR_Light 1. NIR Laser Irradiation (e.g., 808 nm) Dye 2. Cyanine Dye (Accumulated in Tumor) NIR_Light->Dye Excites Energy_Conversion 3. Energy Conversion - Light energy absorbed - Converted to thermal energy (Non-radiative decay) Dye->Energy_Conversion Undergoes Hyperthermia 4. Localized Hyperthermia (Temperature > 42°C) Energy_Conversion->Hyperthermia Generates Cell_Death 5. Cell Death - Protein denaturation - Apoptosis & Necrosis Hyperthermia->Cell_Death Induces Tumor_Ablation Therapeutic Outcome: Tumor Ablation Cell_Death->Tumor_Ablation

Mechanism of Cyanine-Mediated Photothermal Therapy (PTT).

Experimental Protocols

Successful in vivo imaging requires careful planning and execution. The following sections provide detailed methodologies for key experimental procedures.

Protocol for Antibody Labeling with Cyanine NHS Ester

This protocol describes the conjugation of an amine-reactive cyanine dye to an antibody.[8]

1. Reagent Preparation:

  • Antibody Solution: The antibody (e.g., IgG) should be in an amine-free buffer like PBS at a concentration of 2-10 mg/mL.[4] If the buffer contains Tris or glycine, the antibody must be purified via dialysis against PBS.[8]

  • Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5. This pH is optimal for the reaction between the NHS ester and primary amines.

  • Dye Stock Solution: Immediately before use, dissolve the Cyanine-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3] Reactive dyes are moisture-sensitive and not stable in solution for long periods.

2. Conjugation Reaction:

  • Adjust the pH of the antibody solution by adding the reaction buffer (e.g., add 100 µL of 1M sodium bicarbonate per 1 mL of antibody solution).[8]

  • Calculate the required volume of the dye stock solution. A molar ratio of dye-to-antibody between 10:1 and 20:1 is a common starting point, but this should be optimized for each specific protein.[4][8]

  • While gently stirring the antibody solution, slowly add the calculated volume of the dye stock solution.

  • Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring.[8]

3. Purification:

  • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography or desalting column (e.g., Sephadex G-25).[3]

  • Equilibrate the column with PBS (pH 7.2-7.4).

  • Apply the reaction mixture to the column. The larger dye-antibody conjugate will elute first, while the smaller, free dye molecules are retained and elute later.[8]

  • Collect the colored fractions containing the purified conjugate.[8]

4. Characterization (Degree of Labeling):

  • Measure the absorbance of the purified conjugate solution with a spectrophotometer at 280 nm (for the protein) and at the absorbance maximum for the specific cyanine dye (e.g., ~650 nm for Cy5 or ~750 nm for Cy7).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm using the following formula:

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)

    • Where CF is the dye-specific correction factor (A₂₈₀/Aₘₐₓ).

  • Calculate the dye concentration using the Beer-Lambert law (A = εcl) at its Aₘₐₓ.

  • The Degree of Labeling (DOL) is the molar ratio of the dye to the protein: DOL = [Dye] / [Protein]. An optimal DOL is typically between 2 and 7.[8]

Protocol for In Vivo Fluorescence Imaging

This protocol provides a general workflow for whole-body imaging in a tumor-bearing mouse model.[3][8]

InVivo_Workflow node_prep 1. Animal Preparation - Anesthetize mouse (e.g., isoflurane) - Place on imaging stage - Optional: chlorophyll-free diet for 1 week node_baseline 2. Baseline Imaging - Acquire pre-injection image - Use appropriate Ex/Em filters - Assess background autofluorescence node_prep->node_baseline node_inject 3. Probe Administration - Dilute dye/conjugate in sterile PBS - Inject intravenously (i.v.) via tail vein - Typical dose: 1-2 nmol in 100-200 µL node_baseline->node_inject node_timecourse 4. Time-Course Imaging - Acquire images at multiple time points (e.g., 1, 4, 24, 48, 72 hours) - Monitor probe biodistribution and tumor accumulation node_inject->node_timecourse node_analysis 5. Image Analysis - Draw Regions of Interest (ROIs) - Quantify fluorescence intensity - Calculate Tumor-to-Background Ratio (TBR) node_timecourse->node_analysis node_exvivo 6. Ex Vivo Validation - Euthanize mouse at final time point - Dissect tumor and major organs - Image organs to confirm in vivo signal node_analysis->node_exvivo

General workflow for in vivo fluorescence imaging.

1. Animal Preparation:

  • All animal experiments must be conducted in accordance with institutional guidelines.

  • Anesthetize the mouse using a method such as isoflurane (B1672236) inhalation (2-3% for induction).[3]

  • To reduce autofluorescence from dietary sources, mice can be fed a chlorophyll-free or low-fluorescence diet for at least one week prior to imaging.[3]

  • Place the anesthetized mouse in the prone position within the dark chamber of an in vivo imaging system.[8]

2. Probe Administration:

  • Dilute the cyanine dye or dye-conjugate to the desired concentration in a sterile vehicle such as PBS.

  • Administer the probe intravenously (i.v.) via the tail vein. A typical injection volume for a mouse is 100-200 µL.[3][8] The dose will vary depending on the probe but is often in the range of 1-10 nmol per mouse.[3]

3. Image Acquisition:

  • Acquire a baseline, pre-injection image to measure the level of natural tissue autofluorescence.[3]

  • Following injection, capture images at various time points (e.g., 5 min, 1h, 4h, 24h, 48h, 72h) to monitor the probe's biodistribution, clearance, and accumulation at the target site.[3][8]

  • Use the appropriate excitation and emission filter sets for the specific cyanine dye. For example, for Cy7, an excitation filter around 745 nm and an emission filter around 780 nm would be used.[3]

4. Data Analysis:

  • Using the imaging system's software, draw Regions of Interest (ROIs) over the tumor and a contralateral, non-tumor-bearing area (background).

  • Quantify the average fluorescence intensity within these ROIs.

  • Calculate the Tumor-to-Background Ratio (TBR) to assess the specificity of the signal.[3]

5. Ex Vivo Organ Analysis:

  • At the end of the experiment, euthanize the animal and perfuse with saline to clear blood from the organs.[3]

  • Carefully dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).[3][8]

  • Image the dissected organs using the same imaging system to confirm the source of the in vivo fluorescence signals and provide a more detailed biodistribution profile.[8]

References

An In-depth Technical Guide to Cy5.5 bis-NHS Ester for Near-Infrared (NIR) Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5.5 bis-NHS ester, a near-infrared (NIR) fluorescent dye, for its application in biomedical imaging. This document details its chemical properties, experimental protocols for bioconjugation and in vivo imaging, and quantitative data to assist researchers in its effective utilization.

Introduction to this compound and Near-Infrared (NIR) Imaging

This compound is a bright, water-soluble cyanine (B1664457) dye designed for the fluorescent labeling of biomolecules.[1][2] Its two N-hydroxysuccinimidyl (NHS) ester reactive groups enable covalent conjugation to primary amines on proteins, peptides, and other biomolecules.[1][3] Emitting in the near-infrared (NIR) spectrum, Cy5.5 is particularly well-suited for in vivo imaging applications.[4] The NIR window (roughly 700-900 nm) offers significant advantages for imaging living subjects, including deeper tissue penetration and reduced background autofluorescence from endogenous molecules, leading to a higher signal-to-noise ratio.[4] These properties make Cy5.5 a valuable tool for non-invasive imaging in preclinical research, including studies on tumor targeting, drug delivery, and biodistribution.[4][5]

Physicochemical and Fluorescent Properties

Cy5.5 possesses photophysical properties that make it a robust fluorescent probe for various imaging modalities. A summary of its key quantitative data is presented below, alongside a comparison with other common cyanine dyes.

Table 1: Photophysical Properties of Cy5.5 and Other Cyanine Dyes
PropertyCy5.5Cy5Cy7
Excitation Maximum (nm) ~675 - 683[6][7]~650~750 - 756
Emission Maximum (nm) ~694 - 703[6][7]~670~773 - 779
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~250,000~250,000
Quantum Yield (Φ) ~0.20 - 0.27~0.27~0.30
Molecular Weight ( g/mol ) ~913.5 (for a specific salt)[8]Varies by derivativeVaries by derivative

Data compiled from multiple sources.[9] Actual values can vary depending on the solvent, conjugation state, and specific salt form.

Experimental Protocols

This section provides detailed methodologies for the use of this compound in common experimental workflows.

Protein Labeling with this compound

This protocol describes the covalent labeling of a protein (e.g., an antibody) with this compound. The bifunctional nature of the bis-NHS ester allows for the potential for crosslinking or intramolecular labeling, which should be considered in the experimental design.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Stir plate and stir bars

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) which will compete with the labeling reaction.[10]

  • Prepare the Dye Solution: Allow the vial of this compound to warm to room temperature before opening. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.[10]

  • Labeling Reaction: While gently stirring, add the dissolved this compound to the protein solution. A common starting molar excess of dye to protein is 10:1 to 20:1, but this should be optimized for each specific protein and desired degree of labeling.[11]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[12] Equilibrate the column with PBS and apply the reaction mixture. Collect the fractions containing the labeled protein (typically the first colored fractions to elute).

Characterization of the Labeled Protein: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~675 nm, A_max).

  • Calculate the Concentration of the Dye:

    • Concentration of Dye (M) = A_max / (ε_dye * path length)

      • ε_dye for Cy5.5 is ~250,000 M⁻¹cm⁻¹

  • Calculate the Concentration of the Protein:

    • Concentration of Protein (M) = [A₂₈₀ - (A_max * CF₂₈₀)] / ε_protein

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5.5).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL:

    • DOL = Concentration of Dye / Concentration of Protein

An optimal DOL for antibodies is typically between 2 and 7 to achieve bright fluorescence without significant self-quenching.[11]

In Vivo Near-Infrared Fluorescence Imaging

This protocol outlines a general procedure for in vivo imaging in a mouse tumor model using a Cy5.5-labeled targeting agent.

Materials:

  • Tumor-bearing mice

  • Cy5.5-labeled probe (e.g., antibody, peptide) in a sterile vehicle (e.g., saline)

  • In vivo imaging system with appropriate excitation and emission filters for Cy5.5

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it in the imaging chamber. Acquire a baseline pre-injection image.

  • Probe Administration: Administer the Cy5.5-labeled probe via intravenous injection (e.g., tail vein). The dose will depend on the specific probe and target.

  • In Vivo Imaging: Acquire whole-body images at various time points post-injection (e.g., 30 min, 1h, 4h, 24h, 48h).[10] Use an excitation filter around 675 nm and an emission filter around 720 nm.

  • Image Analysis: Draw regions of interest (ROIs) around the tumor and a background region (e.g., muscle) to quantify the fluorescence intensity. Calculate the tumor-to-background ratio (TBR) to assess targeting efficiency.

  • Ex Vivo Organ Analysis: At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart). Image the excised organs to confirm the in vivo findings and assess the biodistribution of the probe.[10]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vivo Imaging

The following diagram illustrates a typical workflow for developing and utilizing a Cy5.5-labeled probe for in vivo tumor imaging.

experimental_workflow cluster_prep Probe Preparation cluster_char Characterization cluster_invivo In Vivo Studies cluster_analysis Data Analysis a This compound c Bioconjugation a->c b Targeting Ligand (e.g., Antibody) b->c d Purification (SEC) c->d e DOL Calculation d->e g Probe Administration (IV) e->g f Animal Model (Tumor Xenograft) f->g h NIR Fluorescence Imaging g->h i Image Quantification (TBR) h->i j Ex Vivo Biodistribution h->j

Figure 1: Experimental workflow for in vivo NIR imaging.
EGFR Signaling Pathway Imaging

Cy5.5-labeled ligands, such as Epidermal Growth Factor (EGF) or anti-EGFR antibodies, can be used to visualize the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[1][13][14]

egfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cy5.5-EGF Cy5.5-EGF EGFR EGFR Cy5.5-EGF->EGFR Binding EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR_dimer->Signaling_Cascade Activation Cellular_Response Cell Proliferation, Survival, Migration Signaling_Cascade->Cellular_Response

Figure 2: Visualization of EGFR signaling with a Cy5.5 probe.

Conclusion

This compound is a versatile and powerful tool for near-infrared fluorescence imaging. Its favorable photophysical properties and reactivity with primary amines make it suitable for labeling a wide range of biomolecules for in vivo applications. The detailed protocols and data presented in this guide are intended to facilitate its successful implementation in preclinical research and drug development, enabling non-invasive visualization of biological processes at the molecular level.

References

The Cornerstone of Bioconjugation: A Technical Guide to NHS Ester Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) ester chemistry is a foundational and versatile tool for the covalent modification of biomolecules. Its simplicity, efficiency, and selectivity for primary amines have established it as a workhorse in applications ranging from the fluorescent labeling of proteins to the construction of complex antibody-drug conjugates (ADCs). This in-depth guide explores the core principles of NHS ester chemistry, providing detailed methodologies and quantitative data to empower researchers in their bioconjugation endeavors.

Core Principles of NHS Ester Chemistry

The fundamental reaction of an NHS ester is a nucleophilic acyl substitution with a primary amine.[1] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, irreversible amide bond.[]

This reaction primarily targets the primary amines present in biomolecules, most notably the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus of proteins and peptides.[3][4]

Reaction Mechanism

The reaction proceeds in a straightforward manner, as illustrated below.

Reaction of an NHS ester with a primary amine.
The Competing Reaction: Hydrolysis

A critical factor in NHS ester chemistry is the competing hydrolysis reaction, where the NHS ester reacts with water to yield a non-reactive carboxylic acid and free N-hydroxysuccinimide.[5] This reaction is highly dependent on pH, with the rate of hydrolysis increasing significantly at higher pH values.[6][7] Successful bioconjugation, therefore, requires a careful balance to maximize the rate of aminolysis (reaction with the amine) while minimizing hydrolysis.

Quantitative Data for NHS Ester Reactions

The efficiency of NHS ester bioconjugation is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative data to guide experimental design.

Table 1: Half-life of NHS Esters at Various pH Values

The stability of the NHS ester in aqueous solution is crucial for conjugation efficiency. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.[6]

pHTemperature (°C)Half-life
7.004-5 hours
7.0Ambient~7 hours
8.0Ambient1 hour
8.5Ambient~30 minutes
8.6410 minutes
9.0AmbientMinutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.[7][8][9][10][11]

Table 2: Recommended Molar Excess of NHS Ester for Protein Labeling

The molar excess of the NHS ester over the biomolecule is a key parameter to control the degree of labeling (DOL). The optimal ratio is empirical and depends on factors such as protein concentration and the desired DOL.[3]

Protein ConcentrationRecommended Molar Excess (NHS Ester:Protein)Notes
> 5 mg/mL5-10 foldHigher protein concentrations generally lead to more efficient labeling.[3]
1-5 mg/mL10-20 foldA common concentration range for antibody labeling.[3][12]
< 1 mg/mL20-50 foldA higher excess is needed to compensate for slower reaction kinetics at lower concentrations.[3]

For many antibody labeling applications, a final DOL of 4-7 is often optimal.[3]

Experimental Protocols

The following are detailed protocols for common bioconjugation applications using NHS esters. It is recommended to optimize the conditions for each specific application.

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye, biotin).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • NHS ester of the labeling reagent

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[13]

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[14] NHS esters are moisture-sensitive and should be stored in a desiccator at -20°C.[5]

  • Conjugation Reaction:

    • Add the calculated amount of the NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point for a protein concentration of 1-5 mg/mL.[3][12]

    • Gently mix the reaction solution immediately.

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light if the label is photosensitive.[12]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted NHS ester and byproducts by gel filtration (desalting column) or dialysis.

Protocol 2: Antibody Labeling with a Fluorescent Dye NHS Ester

This protocol is a more specific application for labeling IgG antibodies with a fluorescent dye.

Materials:

  • IgG antibody to be labeled (in PBS)

  • Fluorescent dye NHS ester

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Anhydrous DMSO

  • Sephadex G-25 desalting column

  • PBS buffer, pH 7.4

Procedure:

  • Prepare the Antibody Solution:

    • Adjust the antibody concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH ~8.3).[15] If the antibody is in PBS, add one-tenth volume of 1 M NaHCO₃ to the IgG solution.[15]

  • Prepare the Dye Stock Solution:

    • Allow the vial of dye NHS ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[4]

  • Labeling Reaction:

    • For every 1 mL of antibody solution, add 15-25 µL of the 10 mM dye stock solution.[15] This corresponds to a dye/protein molar ratio of approximately 9:1 to 15:1.[15]

    • Add the dye stock solution dropwise to the antibody solution while gently stirring or vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[15]

  • Purify the Conjugate:

    • Equilibrate a Sephadex G-25 desalting column with PBS.

    • Apply the reaction mixture to the column and elute with PBS to separate the labeled antibody from the free dye.

  • Determine the Degree of Labeling (DOL):

    • The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at the absorbance maximum of the protein (typically 280 nm) and the dye.[16]

Mandatory Visualizations

General Experimental Workflow for NHS Ester Bioconjugation

The following diagram outlines the typical workflow for a bioconjugation experiment using NHS ester chemistry.

experimental_workflow prep_biomolecule Prepare Biomolecule (Buffer Exchange, Concentration Adjustment) conjugation Conjugation Reaction (Mix and Incubate) prep_biomolecule->conjugation prep_nhs Prepare NHS Ester Solution (Dissolve in Anhydrous Solvent) prep_nhs->conjugation quenching Quench Reaction (Optional) conjugation->quenching purification Purification (Remove Excess Reagents) conjugation->purification If not quenching quenching->purification characterization Characterization (e.g., Determine DOL) purification->characterization storage Storage of Conjugate characterization->storage

A typical experimental workflow for NHS ester bioconjugation.
Troubleshooting Workflow for NHS Ester Bioconjugation

Low yield or inconsistent results can be common challenges in bioconjugation. This logical diagram provides a troubleshooting workflow.

troubleshooting_workflow start Low Conjugation Efficiency check_ph Is the reaction pH optimal (8.3-8.5)? start->check_ph adjust_ph Adjust pH of reaction buffer. check_ph->adjust_ph No check_buffer Does the buffer contain primary amines (e.g., Tris)? check_ph->check_buffer Yes end Re-run experiment adjust_ph->end buffer_exchange Perform buffer exchange into an amine-free buffer. check_buffer->buffer_exchange Yes check_nhs Is the NHS ester active (not hydrolyzed)? check_buffer->check_nhs No buffer_exchange->end use_fresh_nhs Use fresh, anhydrous NHS ester and solvent. check_nhs->use_fresh_nhs No check_molar_ratio Is the molar excess of NHS ester sufficient? check_nhs->check_molar_ratio Yes use_fresh_nhs->end increase_molar_ratio Increase the molar excess of the NHS ester. check_molar_ratio->increase_molar_ratio No check_molar_ratio->end Yes increase_molar_ratio->end

Troubleshooting low conjugation efficiency.

Key Considerations and Troubleshooting

  • Buffer Composition: Always use buffers that are free of primary amines, such as phosphate, bicarbonate, or borate (B1201080) buffers.[7][13] Buffers like Tris and glycine will compete with the target biomolecule for reaction with the NHS ester.[5]

  • NHS Ester Stability: NHS esters are moisture-sensitive and should be stored desiccated at -20°C.[5] Solutions of NHS esters in anhydrous organic solvents like DMSO or DMF should be prepared fresh before each use to minimize hydrolysis.[5]

  • Side Reactions: While highly selective for primary amines, NHS esters can exhibit some reactivity towards other nucleophilic residues such as serine, threonine, and tyrosine, especially at higher pH.[1][17] However, the resulting ester linkages are generally less stable than the amide bond formed with primary amines.[1] Cysteine residues can also react to form unstable thioesters.[5]

  • Sulfo-NHS Esters: For applications requiring a water-soluble crosslinker, Sulfo-NHS esters are a valuable alternative. The addition of a sulfonate group increases the water solubility of the reagent, often eliminating the need for organic solvents which can be detrimental to some proteins.[8][18][] Sulfo-NHS esters are also membrane-impermeable, making them ideal for labeling cell surface proteins.[11]

  • N-terminal vs. Lysine Labeling: While NHS esters react with both the N-terminus and lysine residues, it is possible to favor N-terminal labeling by carefully controlling the reaction pH. The pKa of the N-terminal α-amine is typically lower (around 7-8) than that of the lysine ε-amino group (around 10.5). By performing the reaction at a lower pH (e.g., 6.5-7.5), the N-terminal amine will be more deprotonated and therefore more reactive than the majority of lysine residues.[20][21]

By understanding these core principles and following the detailed protocols, researchers can effectively utilize NHS ester chemistry for a wide range of bioconjugation applications, leading to reliable and reproducible results.

References

Cy5.5 bis-NHS Ester: A Technical Guide for Applications in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy5.5 bis-NHS ester, a near-infrared (NIR) fluorescent dye with two amine-reactive N-hydroxysuccinimide (NHS) ester functional groups. This bifunctionality makes it a versatile tool for various applications in molecular biology, including biomolecule labeling, fluorescence resonance energy transfer (FRET), and, notably, intra- and intermolecular cross-linking studies. This guide details its chemical properties, experimental protocols, and key applications.

Core Concepts and Properties

This compound is a reactive cyanine (B1664457) dye designed for the covalent labeling of primary amines (-NH2) present in biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1] The NHS ester groups react with primary amines in a pH-dependent manner, forming stable amide bonds. The bifunctional nature of this compound, possessing two reactive NHS esters, allows for the cross-linking of molecules, making it particularly useful for studying protein-protein interactions and the three-dimensional structure of biomolecules.[2] Its fluorescence in the near-infrared spectrum (excitation ~675 nm, emission ~694-707 nm) is advantageous for biological imaging due to reduced autofluorescence from cells and tissues, enabling deeper tissue penetration and a higher signal-to-background ratio.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its related monofunctional counterpart, Cy5.5 NHS ester.

Table 1: Chemical and Physical Properties

PropertyThis compoundCy5.5 NHS esterSulfo-Cy5.5 NHS ester
Molecular Weight ~913.5 g/mol [5]~716.31 g/mol ~1000.09 g/mol [6]
Molecular Formula C53H57ClN4O8[5]C44H46ClN3O4Not specified
Solubility Soluble in organic solvents (DMSO, DMF)[4]Soluble in organic solvents (DMSO, DMF, dichloromethane), low solubility in waterWater-soluble[6]
Storage Conditions -20°C in the dark, desiccated[5]-20°C in the dark, desiccated[4]-20°C in the dark, desiccated[6]

Table 2: Spectral Properties

PropertyThis compoundCy5.5 NHS esterSulfo-Cy5.5 NHS ester
Excitation Maximum (λex) ~675 nm~673 - 675 nm[4][6]~675 nm[6]
Emission Maximum (λem) ~694 nm~693 - 707 nm[4][6]~694 nm[6]
Molar Extinction Coefficient (ε) Not specified~209,000 cm⁻¹M⁻¹~190,000 cm⁻¹M⁻¹[6]
Fluorescence Quantum Yield (Φ) Not specified~0.2Not specified

Experimental Protocols

General Biomolecule Labeling Protocol

This protocol provides a general procedure for labeling proteins with this compound. The bifunctional nature of the dye may lead to cross-linking, so careful control of the dye-to-protein molar ratio is crucial. For single-labeling applications, using a monofunctional Cy5.5 NHS ester is recommended.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction. If necessary, dialyze the protein against the reaction buffer.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.

  • Labeling Reaction:

    • While gently stirring, slowly add the dye stock solution to the protein solution.

    • The molar ratio of dye to protein should be optimized for the specific application. For general labeling, a starting molar ratio of 5:1 to 20:1 (dye:protein) is recommended.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction:

    • Add the quenching solution to the reaction mixture to stop the labeling process by reacting with any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored band to elute is the labeled protein.

  • Characterize the Conjugate:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance at 280 nm (for the protein) and ~675 nm (for Cy5.5).

Protein Cross-Linking Protocol

This protocol is adapted for using this compound as a cross-linking agent to study protein-protein interactions or to stabilize protein complexes. The efficiency of inter- versus intramolecular cross-linking can be influenced by the protein concentration.

Materials:

  • This compound

  • Purified protein sample(s) in an amine-free buffer (e.g., HEPES, PBS)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 7.5-8.5

  • Anhydrous DMSO or DMF

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • SDS-PAGE analysis reagents

Procedure:

  • Sample Preparation:

    • Prepare the purified protein sample(s) at a suitable concentration in the reaction buffer. For intermolecular cross-linking, higher protein concentrations are preferred, while dilute solutions favor intramolecular cross-linking.

  • Prepare the Dye Stock Solution:

    • Prepare a fresh 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

  • Cross-Linking Reaction:

    • Add the this compound stock solution to the protein sample. The final concentration of the cross-linker should be optimized. A starting point is a 20- to 50-fold molar excess of the cross-linker to the protein.

    • Incubate the mixture for 30 minutes to 2 hours at room temperature or 4°C, protected from light.

  • Quench the Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Analysis:

    • Analyze the cross-linked products by SDS-PAGE. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to the cross-linked species. The fluorescent nature of Cy5.5 allows for in-gel fluorescence scanning before Coomassie or silver staining.

In Vivo Imaging Protocol Outline

Cy5.5-labeled molecules are well-suited for in vivo near-infrared fluorescence (NIRF) imaging.[4] This is a generalized workflow.

Materials:

  • Cy5.5-labeled targeting molecule (e.g., antibody, peptide)

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo imaging system with appropriate excitation and emission filters for Cy5.5

  • Sterile vehicle for injection (e.g., sterile PBS)

Procedure:

  • Probe Administration:

    • Administer the Cy5.5-labeled probe to the animal model, typically via intravenous injection. The optimal dose needs to be determined empirically.

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animal and perform whole-body imaging using the in vivo imaging system.

  • Ex Vivo Organ Analysis:

    • At the final time point, euthanize the animal and dissect the major organs and the tumor.

    • Image the dissected organs to determine the biodistribution of the labeled probe.

  • Data Quantification:

    • Draw regions of interest (ROIs) around the tumor and organs to measure the average fluorescence intensity.

    • The signal intensity in the target tissue (e.g., tumor) can be compared to that in non-target tissues to assess targeting specificity.

Visualizations

Biomolecule Labeling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) r1 Mix Protein and Dye (Optimize Molar Ratio) p1->r1 p2 Prepare Fresh Cy5.5 bis-NHS Ester in DMSO/DMF p2->r1 r2 Incubate at RT (1-2 hours, dark) r1->r2 q1 Quench Reaction (Tris or Hydroxylamine) r2->q1 pu1 Purify via Size-Exclusion Chromatography q1->pu1 a1 Characterize DOL (Spectrophotometry) pu1->a1

Caption: Workflow for labeling biomolecules with this compound.

Protein Cross-Linking Experimental Workflow

G cluster_setup Reaction Setup cluster_crosslinking Cross-Linking cluster_analysis Analysis s1 Prepare Purified Protein(s) in Reaction Buffer (pH 7.5-8.5) c1 Add Cross-linker to Protein (Optimize Molar Excess) s1->c1 s2 Prepare Fresh Cy5.5 bis-NHS Ester Stock Solution s2->c1 c2 Incubate at RT or 4°C (30 min - 2 hours, dark) c1->c2 q1 Quench Reaction (Tris Buffer) c2->q1 a1 Analyze by SDS-PAGE (In-gel Fluorescence) q1->a1

Caption: Experimental workflow for protein cross-linking using this compound.

In Vivo Imaging Workflow

G cluster_injection Probe Administration cluster_imaging Imaging cluster_analysis Analysis i1 Administer Cy5.5-labeled Probe to Animal Model im1 Perform Whole-Body NIRF Imaging at Time Points i1->im1 e1 Euthanize and Dissect Organs im1->e1 e2 Ex Vivo Imaging of Organs e1->e2 d1 Quantify Fluorescence Signal in Tissues e2->d1

Caption: Generalized workflow for in vivo imaging with a Cy5.5-labeled probe.

Applications in Molecular Biology

  • Protein-Protein Interaction Studies: The bifunctional nature of this compound allows for its use as a fluorescent cross-linker to capture and identify protein interaction partners.

  • Structural Analysis: Intramolecular cross-linking with this compound can provide distance constraints for modeling the three-dimensional structure of proteins and protein complexes.

  • In Vivo Imaging: Cy5.5-labeled antibodies, peptides, or small molecules can be used as probes for non-invasive imaging of biological processes in living animals, such as tumor targeting.[4]

  • Fluorescence Resonance Energy Transfer (FRET): Although less common for the bis-NHS ester, Cy5.5 can serve as an acceptor fluorophore in FRET-based assays to study conformational changes and binding events of biomolecules.[1]

  • Flow Cytometry and Fluorescence Microscopy: Biomolecules labeled with Cy5.5 can be used in various fluorescence-based analytical techniques to detect and quantify specific targets in cells and tissues.[7]

References

Safety and Handling of Cy5.5 bis-NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Cy5.5 bis-NHS ester, a bifunctional, near-infrared fluorescent dye commonly used for labeling proteins, peptides, and other biomolecules. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the product.

Product Identification and Properties

This compound is a reactive cyanine (B1664457) dye featuring two N-hydroxysuccinimide (NHS) ester functional groups.[1][2][3] These groups react with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds.[4] Its fluorescence in the near-infrared spectrum makes it valuable for various applications, including in vivo imaging, due to reduced autofluorescence from biological tissues.[5]

Table 1: Physical and Spectral Properties of this compound

PropertyValueSource
CAS Number 2183440-77-7[1][2]
Molecular Formula C₅₃H₅₇ClN₄O₈[1][2]
Molecular Weight 913.5 g/mol [1][2]
Excitation Max. ~675 nm[6]
Emission Max. ~694 nm[6]
Solubility Soluble in DMSO and DMF[6]
Appearance Solid[7]

Note: Excitation and emission maxima can vary slightly depending on the solvent and conjugation state.

Hazard Identification and Safety Precautions

Table 2: Hazard Identification and Precautionary Measures

HazardGHS Classification (Typical for similar compounds)Precautionary Measures & Statements
Inhalation May be harmful if inhaled.[8]Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood.[7]
Skin Contact May cause skin irritation.[8]Avoid contact with skin. Wear protective gloves and a lab coat. Wash skin thoroughly with soap and water after handling.[8]
Eye Contact May cause eye irritation.[8]Wear safety goggles or a face shield. If contact occurs, flush eyes with copious amounts of water for at least 15 minutes.[8]
Ingestion May be harmful if swallowed.[8]Do not eat, drink, or smoke when using this product. If swallowed, wash out the mouth with water and seek medical advice.[8]
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound powder and solutions.

PPE_Diagram cluster_ppe Required Personal Protective Equipment Goggles Safety Goggles (Tight-sealing) Gloves Chemical-Resistant Gloves (e.g., Nitrile) Coat Lab Coat Respirator Respirator (If dust is generated) Researcher Researcher Researcher->Goggles Protects Eyes Researcher->Gloves Protects Hands Researcher->Coat Protects Body Researcher->Respirator Protects Lungs

Caption: Required Personal Protective Equipment for handling this compound.

Handling and Storage

Proper handling and storage are critical to ensure user safety and maintain the reactivity of the NHS ester groups, which are sensitive to moisture.

Handling
  • Avoid Moisture: NHS esters readily hydrolyze in the presence of water.[7] Always use anhydrous solvents like DMSO or DMF for reconstitution.[7]

  • Equilibration: Before opening, allow the vial of the solid dye to equilibrate to room temperature to prevent condensation of moisture inside the vial.[7]

  • Reconstitution: Prepare stock solutions immediately before use.[7] Dissolve the dye in a small amount of anhydrous DMSO or DMF.[7] The resulting stock solution can be added to the aqueous reaction buffer.

  • Light Sensitivity: Cyanine dyes are light-sensitive. Protect the solid dye and solutions from light by using amber vials or by wrapping containers in aluminum foil.[9]

Storage
  • Solid Form: Store the solid this compound at -20°C, desiccated, and protected from light.[2]

  • Stock Solutions: If necessary, stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods.[7] However, for optimal reactivity, fresh solutions are always recommended as moisture can degrade the NHS ester over time.[7] Avoid repeated freeze-thaw cycles.

Experimental Protocol: Protein Crosslinking/Labeling

This protocol provides a general procedure for labeling a protein with this compound. As a bifunctional crosslinker, it can be used to crosslink proteins in a complex or to introduce multiple fluorophores onto a single protein. Optimization may be required for specific applications.

Materials
  • This compound

  • Protein of interest in an amine-free buffer (e.g., 1X PBS, pH 7.2-8.5)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting or size-exclusion chromatography column)

Procedure
  • Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.[4]

  • Prepare Dye Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7]

  • Labeling Reaction: Add the dye stock solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess of the dye to the protein. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]

  • Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[7]

  • Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).[4]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).

Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis Prot_Prep Prepare Protein (1-10 mg/mL, pH 8.3-8.5) Mix Mix Protein and Dye (10-20x molar excess) Prot_Prep->Mix Dye_Prep Prepare Dye Stock (10 mM in anhydrous DMSO) Dye_Prep->Mix Incubate Incubate (1-2h RT or O/N 4°C) Protect from light Mix->Incubate Quench Quench Reaction (Tris-HCl) Incubate->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Analyze Characterize (Determine DOL) Purify->Analyze

Caption: Experimental workflow for protein labeling with this compound.

Spill and Disposal Procedures

Accidental Release Measures
  • Small Spills (Powder): Gently sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the area with a wet cloth or paper towel.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for chemical waste.

  • Ventilation: Ensure adequate ventilation during cleanup.

Waste Disposal

All materials contaminated with this compound, including unused solutions, contaminated labware, and spill cleanup materials, should be treated as hazardous chemical waste.[4]

  • Collect all waste in a designated, clearly labeled, and sealed container.

  • Do not dispose of it down the drain.[4]

  • Arrange for disposal through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[9]

Safe_Handling_Workflow Start Receive & Store (-20°C, Desiccated, Dark) Prep Prepare for Use (Equilibrate to RT before opening) Start->Prep Handling Weighing & Reconstitution (In fume hood, wear PPE) Prep->Handling Reaction Perform Experiment (Protect from light) Handling->Reaction Spill Spill Occurs Handling->Spill Reaction->Spill Disposal Waste Disposal (Collect in sealed container) Reaction->Disposal Cleanup Spill Cleanup (Absorb/Sweep, Collect Waste) Spill->Cleanup Cleanup->Disposal End Contact EHS for Pickup Disposal->End

Caption: Logical workflow for the safe handling and disposal of this compound.

References

Methodological & Application

Application Notes and Protocols for Cy5.5 bis-NHS Ester Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of proteins with Cy5.5 bis-NHS ester, a fluorescent dye used for labeling biological molecules in various research and diagnostic applications. The protocol covers reagent preparation, the labeling reaction, purification of the conjugate, and determination of the degree of labeling.

Introduction

This compound is a reactive cyanine (B1664457) dye designed for the fluorescent labeling of biomolecules containing primary amine groups, such as peptides, proteins, and amine-modified oligonucleotides.[1][2] The N-hydroxysuccinimide (NHS) ester reactive groups readily couple with primary amines on proteins, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, to form stable amide bonds.[3][4] The bis-NHS ester formulation provides two reactive sites per dye molecule.[2] This far-red fluorescent dye is characterized by its intense fluorescence and high water solubility, making it a popular choice for a variety of applications including immunoassays, fluorescence microscopy, and flow cytometry.[4][5][6][7] Successful conjugation requires careful optimization of reaction conditions to achieve the desired degree of labeling without compromising protein function.

Experimental Workflow Overview

The overall workflow for protein conjugation with this compound involves preparing the protein and dye, running the conjugation reaction, purifying the labeled protein, and finally, characterizing the conjugate.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein (Buffer Exchange) reaction Labeling Reaction (Incubate 1 hr at RT) prep_protein->reaction Amine-free buffer prep_dye Prepare Cy5.5 Dye (Dissolve in DMSO/DMF) prep_dye->reaction Freshly prepared purification Purify Conjugate (Spin Column/SEC) reaction->purification Remove free dye analysis Characterize Conjugate (Calculate DOL) purification->analysis Pure conjugate signaling_pathway cluster_reactants Reactants cluster_products Products dye This compound conjugate Protein-NH-CO-Cy5.5 (Stable Amide Bond) dye->conjugate protein Protein-NH2 (Lysine residue) protein->conjugate byproduct N-hydroxysuccinimide conjugate->byproduct

References

Application Notes and Protocols: A Step-by-Step Guide for Labeling Antibodies with Cy5.5 bis-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive, step-by-step guide for the covalent labeling of antibodies with Cy5.5 bis-NHS ester. Cy5.5, a near-infrared (NIR) fluorescent dye, is an invaluable tool for a multitude of applications, including in vivo imaging, flow cytometry, and immunofluorescence assays, owing to its deep tissue penetration and minimal autofluorescence. The bis-N-hydroxysuccinimide (bis-NHS) ester functionality allows for the formation of stable amide bonds with primary amines (e.g., lysine (B10760008) residues) on the antibody. This protocol details the necessary reagents, equipment, and procedures to achieve efficient and reproducible antibody conjugation, along with methods for purification and characterization of the final product. Special considerations for using a bifunctional crosslinker to minimize aggregation are also discussed.

Materials and Reagents

Material/ReagentSpecificationStorage Temperature
Antibody Purified IgG, 1-10 mg/mL in amine-free buffer (e.g., PBS)4°C or -20°C
This compound Amine-reactive succinimidyl ester≤ -20°C, desiccated, protected from light
Anhydrous Dimethyl Sulfoxide (DMSO) High-purity, anhydrousRoom Temperature, desiccated
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.0-8.5Room Temperature
Quenching Reagent 1 M Tris-HCl, pH 8.0Room Temperature
Purification Column Gel filtration column (e.g., Sephadex G-25) or spin desalting column (7K MWCO)Room Temperature
Storage Buffer Phosphate-Buffered Saline (PBS), pH 7.4, with 0.02% Sodium Azide and 0.1% BSA (optional)4°C

Experimental Protocols

Antibody Preparation

Prior to labeling, it is crucial to ensure the antibody is in a suitable buffer.

  • Buffer Exchange: The antibody solution must be free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA) that would compete with the labeling reaction. If necessary, perform a buffer exchange into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.0-8.5) using dialysis or a desalting column.

  • Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer. Lower concentrations can reduce the risk of intermolecular cross-linking when using a bis-NHS ester.

Preparation of this compound Stock Solution

NHS esters are moisture-sensitive and should be handled accordingly.

  • Bring the vial of this compound to room temperature before opening to prevent condensation.

  • Immediately before use, prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.

  • Vortex briefly to ensure the dye is fully dissolved. This solution should be used promptly and protected from light.

Antibody Labeling Reaction

The molar ratio of dye to antibody is a critical parameter that needs to be optimized to achieve the desired degree of labeling (DOL) while minimizing aggregation.

  • Molar Ratio Calculation: A starting point for the molar ratio of this compound to antibody is between 5:1 and 15:1. To minimize potential cross-linking, it is advisable to start with a lower molar ratio (e.g., 5:1 or 10:1) and optimize based on the results.

    • Moles of Antibody (mol) = (Antibody concentration (g/L) × Antibody volume (L)) / Molecular weight of antibody ( g/mol )

      • Note: The molecular weight of a typical IgG antibody is ~150,000 g/mol .

    • Volume of this compound stock to add (µL) = (Moles of Antibody × Molar Ratio × Molecular weight of dye ( g/mol )) / Concentration of dye stock (g/L)

      • Note: The molecular weight of this compound should be obtained from the manufacturer's specifications.

  • Conjugation Reaction:

    • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with continuous gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Reagent (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

Purification of the Labeled Antibody

Purification is essential to remove unconjugated dye and reaction byproducts.

  • Gel Filtration Chromatography:

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with Storage Buffer (PBS, pH 7.4).

    • Apply the quenched reaction mixture to the column.

    • Elute the labeled antibody with the Storage Buffer. The larger antibody-dye conjugate will elute first, followed by the smaller, unconjugated dye molecules.

    • Collect the fractions containing the colored, labeled antibody.

  • Spin Desalting Columns: For smaller volumes, spin desalting columns offer a rapid purification method. Follow the manufacturer's protocol for buffer exchange and sample application.

Characterization of the Labeled Antibody

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL for most applications is typically between 2 and 8.[1]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the maximum absorbance of Cy5.5 (approximately 675 nm, Amax).

    • Use the Storage Buffer as a blank.

  • DOL Calculation:

    • Concentration of Dye (M) = Amax / (ε_dye × path length (cm))

    • Concentration of Antibody (M) = [A280 - (Amax × CF)] / (ε_antibody × path length (cm))

      • CF (Correction Factor): This accounts for the absorbance of the dye at 280 nm. The CF is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax. For Cy5.5, a typical CF is around 0.04.

    • DOL = Concentration of Dye / Concentration of Antibody

ParameterValue
Molar Extinction Coefficient of IgG at 280 nm (ε_antibody) ~210,000 M⁻¹cm⁻¹
Molar Extinction Coefficient of Cy5.5 at ~675 nm (ε_dye) ~250,000 M⁻¹cm⁻¹
Correction Factor (CF) for Cy5.5 at 280 nm ~0.04

Signaling Pathway and Experimental Workflow Diagrams

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization cluster_storage Final Product Ab_prep Antibody Preparation (Buffer Exchange & Concentration Adjustment) Conjugation Conjugation Reaction (1-2 hours, RT, dark) Ab_prep->Conjugation Reaction Buffer (pH 8.0-8.5) Dye_prep This compound Stock Solution Preparation Dye_prep->Conjugation DMSO Quenching Quenching (Tris-HCl) Conjugation->Quenching Purification Purification (Gel Filtration) Quenching->Purification Characterization Characterization (DOL Calculation) Purification->Characterization Final_Product Labeled Antibody (Store at 4°C) Characterization->Final_Product

Caption: Experimental workflow for labeling antibodies with this compound.

Caption: Reaction of this compound with primary amines on an antibody.

Troubleshooting

ProblemPossible CauseSolution
Low Degree of Labeling (DOL) 1. Presence of amine-containing buffers or stabilizers.1. Ensure thorough buffer exchange of the antibody into an amine-free buffer.
2. Hydrolysis of this compound.2. Prepare the dye stock solution immediately before use in anhydrous DMSO.
3. Low antibody concentration.3. Increase the antibody concentration to within the recommended range (1-5 mg/mL).
4. Suboptimal pH of the reaction buffer.4. Ensure the reaction buffer pH is between 8.0 and 8.5.
Antibody Aggregation/Precipitation 1. Intermolecular cross-linking due to high antibody concentration or high molar ratio of bis-NHS ester.1. Decrease the antibody concentration and/or the molar ratio of the dye to the antibody.
2. Over-labeling of the antibody.2. Reduce the molar excess of the this compound or shorten the reaction time.
High Background Fluorescence in Assays 1. Incomplete removal of unconjugated dye.1. Repeat the purification step or use a more stringent purification method (e.g., a longer gel filtration column).
2. Non-specific binding of the labeled antibody.2. Optimize blocking steps and washing procedures in the downstream application.
Loss of Antibody Activity 1. Labeling of critical lysine residues in the antigen-binding site.1. Reduce the DOL by lowering the molar ratio of the dye to the antibody.
2. Denaturation of the antibody during the labeling process.2. Ensure gentle mixing and avoid harsh conditions during the procedure.

Conclusion

This protocol provides a robust framework for the successful labeling of antibodies with this compound. By carefully controlling the reaction conditions, particularly the molar ratio of dye to antibody and the antibody concentration, researchers can achieve a desirable degree of labeling while minimizing potential aggregation. Proper purification and characterization are essential to ensure the quality and reproducibility of the labeled antibody for downstream applications in research and drug development.

References

Protocol for Labeling Amine-Modified DNA with Cy5.5 bis-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of amine-modified DNA with Cy5.5 bis-NHS ester. Cyanine (B1664457) 5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye widely used in various molecular biology and drug development applications, including in vivo imaging, fluorescence resonance energy transfer (FRET), and hybridization assays. Its emission in the NIR spectrum minimizes background fluorescence from biological samples. The bis-N-hydroxysuccinimide (NHS) ester functionality of this reagent allows for the formation of stable amide bonds with primary aliphatic amine groups present on modified DNA oligonucleotides. This application note outlines the materials, experimental procedures, purification, characterization, and storage of Cy5.5-labeled DNA.

Principle of Reaction

The labeling reaction is based on the nucleophilic attack of the primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is typically carried out in a slightly alkaline buffer (pH 8.0-9.0) to ensure the amine group is deprotonated and thus maximally nucleophilic. The this compound contains two reactive NHS ester groups, which offers the potential for higher labeling density or for cross-linking applications, depending on the reaction conditions and the nature of the amine-modified DNA.

Materials and Equipment

Reagents
  • Amine-modified DNA oligonucleotide

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium tetraborate, pH 8.5

  • Purification Buffers:

    • HPLC Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

    • HPLC Buffer B: Acetonitrile (ACN)

  • Nuclease-free water

  • Ethanol (B145695) (100% and 70%)

  • 3 M Sodium acetate, pH 5.2

Equipment
  • Microcentrifuge

  • Vortex mixer

  • Spectrophotometer (UV-Vis)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Lyophilizer or centrifugal evaporator

  • pH meter

  • Gel electrophoresis system (optional)

Experimental Protocols

Preparation of Reagents
  • Amine-Modified DNA: Dissolve the lyophilized amine-modified DNA in nuclease-free water or TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0) to a final concentration of 1 mM. The use of amine-free buffers is critical to prevent reaction with the NHS ester.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1] Protect the solution from light. NHS esters are moisture-sensitive and should be handled in a dry environment.

Labeling Reaction
  • In a microcentrifuge tube, combine the amine-modified DNA, labeling buffer, and nuclease-free water to the desired final volume and concentration. A typical reaction might contain 1 nmol of DNA in a total volume of 50 µL.

  • Add the desired molar excess of the this compound stock solution to the DNA solution. The optimal molar ratio of dye to DNA should be determined empirically but a starting point of a 5 to 20-fold molar excess of the dye is recommended.

  • Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature, protected from light. For sensitive DNA, the reaction can be performed at 4°C overnight.

Purification of Labeled DNA

It is crucial to remove the unreacted dye and any side products from the labeled DNA. Two common methods are ethanol precipitation and reverse-phase HPLC.

  • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.

  • Add 3 volumes of ice-cold 100% ethanol.

  • Vortex briefly and incubate at -20°C for at least 1 hour to precipitate the DNA.

  • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant which contains the bulk of the unreacted dye.

  • Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 10 minutes.

  • Repeat the wash step.

  • Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.

  • Resuspend the pellet in nuclease-free water or TE buffer.

Note: Ethanol precipitation may not completely remove all unreacted dye. For applications requiring high purity, HPLC is recommended.

Reverse-phase HPLC is highly effective for separating the more hydrophobic dye-labeled DNA from the unlabeled DNA and free dye.[2][3][4]

  • Column: A C18 reverse-phase column is commonly used.[2][3][4][5]

  • Mobile Phases:

    • Buffer A: 0.1 M TEAA in water

    • Buffer B: Acetonitrile

  • Gradient: A linear gradient from low to high percentage of Buffer B is used to elute the components. A typical gradient might be:

    • 5-95% Buffer B over 30 minutes.[3]

  • Detection: Monitor the elution profile at 260 nm (for DNA) and at the absorbance maximum of Cy5.5 (~675 nm). The labeled DNA will absorb at both wavelengths, while the unlabeled DNA will only absorb at 260 nm and the free dye primarily at ~675 nm. The labeled DNA will typically have a longer retention time than the unlabeled DNA due to the hydrophobicity of the dye.

  • Collect the fractions corresponding to the desired product peak.

  • Lyophilize or use a centrifugal evaporator to remove the solvents.

Characterization of Labeled DNA
  • Measure the absorbance of the purified, labeled DNA solution at 260 nm (A260) and at the absorbance maximum of Cy5.5 (~675 nm, Amax).

  • Calculate the concentration of the DNA and the dye using the Beer-Lambert law (A = εcl).

    • Molar extinction coefficient of DNA at 260 nm (ε260, DNA) is approximately 10,000 M-1cm-1 per base.

    • Molar extinction coefficient of Cy5.5 at ~675 nm (εmax, dye) is approximately 250,000 M-1cm-1.

  • Correction for Dye Absorbance at 260 nm: The dye also absorbs at 260 nm. The corrected absorbance of the DNA is calculated as:

    • Acorr, 260 = A260 - (Amax × CF260)

    • Where CF260 is the correction factor for the dye at 260 nm (typically provided by the manufacturer, often around 0.05 for Cy5.5).

  • Calculate the Dye-to-DNA Ratio (Degree of Labeling - DOL):

    • Concentration of DNA (M) = Acorr, 260 / (ε260, DNA × path length)

    • Concentration of Dye (M) = Amax / (εmax, dye × path length)

    • DOL = Concentration of Dye / Concentration of DNA

The mobility of the DNA may be slightly retarded upon labeling with the dye. This can be visualized by running the labeled and unlabeled DNA on a polyacrylamide or agarose (B213101) gel.

Data Presentation

ParameterDescriptionTypical Value/Range
Excitation Maximum (λex) The wavelength at which Cy5.5 has the highest absorbance.~675 nm
Emission Maximum (λem) The wavelength at which Cy5.5 emits the most fluorescence.~694 nm
Molar Extinction Coefficient A measure of how strongly the dye absorbs light at a given wavelength.~250,000 M-1cm-1 at ~675 nm
Optimal Reaction pH The pH at which the labeling reaction is most efficient.8.0 - 9.0
Recommended Molar Excess The molar ratio of dye to DNA for efficient labeling.5 - 20 fold
Typical Dye-to-DNA Ratio The average number of dye molecules per DNA molecule.1 - 3 (highly dependent on reaction conditions and number of amine groups)

Storage and Stability

  • Short-term Storage: Store aqueous solutions of Cy5.5-labeled DNA at 4°C in the dark for up to one week.

  • Long-term Storage: For long-term storage, it is recommended to aliquot the labeled DNA and store it at -20°C or -80°C in the dark. Avoid repeated freeze-thaw cycles. The fluorescence of cyanine dyes can be sensitive to environmental factors, and proper storage is crucial to maintain signal integrity.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - pH of the reaction buffer is too low.- Presence of amine-containing buffers (e.g., Tris).- Hydrolysis of the NHS ester.- Insufficient molar excess of the dye.- Ensure the pH of the labeling buffer is between 8.0 and 9.0.- Use an amine-free buffer like sodium bicarbonate or borate.- Use freshly prepared this compound solution.- Increase the molar excess of the dye.
Poor Separation During Purification - Incomplete precipitation with ethanol.- Inappropriate HPLC gradient.- Ensure proper precipitation conditions (temperature, time).- Optimize the HPLC gradient to achieve better resolution between the labeled and unlabeled DNA.
Signal Instability - Photobleaching.- Degradation of the dye.- Minimize exposure of the labeled DNA to light.- Store the labeled DNA under the recommended conditions.

Visualizations

experimental_workflow cluster_preparation 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization prep_dna Dissolve amine-modified DNA in nuclease-free water mix_reagents Combine DNA, labeling buffer, and this compound prep_dna->mix_reagents prep_dye Dissolve this compound in anhydrous DMSO/DMF prep_dye->mix_reagents incubate Incubate at room temperature (protected from light) mix_reagents->incubate purification_choice Choose Purification Method incubate->purification_choice ethanol_precipitation Ethanol Precipitation purification_choice->ethanol_precipitation Bulk removal hplc Reverse-Phase HPLC purification_choice->hplc High purity spectro UV-Vis Spectrophotometry (Calculate DOL) ethanol_precipitation->spectro storage 5. Storage (-20°C or -80°C, dark) ethanol_precipitation->storage hplc->spectro hplc->storage gel Gel Electrophoresis (Optional) spectro->gel gel->storage

Caption: Experimental workflow for labeling amine-modified DNA with this compound.

reaction_mechanism cluster_reactants Reactants cluster_product Product DNA_amine Amine-Modified DNA (R-NH2) plus + DNA_amine->plus Cy55_bis_NHS This compound arrow pH 8.0-9.0 Cy55_bis_NHS->arrow Labeled_DNA Cy5.5-Labeled DNA (Stable Amide Bond) plus->Cy55_bis_NHS arrow->Labeled_DNA

Caption: Reaction mechanism for labeling amine-modified DNA with this compound.

References

Application Notes and Protocols for Cy5.5 bis-NHS Ester in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For the Detection of Cell Surface Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cy5.5 bis-NHS ester is a reactive, far-red fluorescent dye designed for the covalent labeling of biomolecules containing primary amines, such as proteins and antibodies.[1][2] Its bifunctional nature, possessing two N-hydroxysuccinimide (NHS) ester reactive groups, allows for potential crosslinking applications or increased labeling density.[3] This dye is particularly well-suited for multicolor flow cytometry applications due to its excitation and emission profile in the far-red spectrum, which helps to minimize spectral overlap with other common fluorophores and reduce background autofluorescence from biological samples.[4][5] These characteristics make Cy5.5 an excellent choice for the sensitive detection of cell surface proteins.

This document provides detailed protocols for the conjugation of this compound to primary antibodies and the subsequent use of these conjugates for the detection of cell surface proteins by flow cytometry.

Product Information

Chemical Properties of Cy5.5 Dye:

PropertyValueReference
Excitation Maximum (nm)~675-683[5][6]
Emission Maximum (nm)~693-703[5][6]
Reactive Groupbis-N-hydroxysuccinimide (bis-NHS) ester[3]
ReactivityPrimary amines (e.g., lysine (B10760008) residues on proteins)
SolubilitySoluble in organic solvents (DMSO, DMF)[7][8]

Key Advantages of Cy5.5 in Flow Cytometry

  • Reduced Autofluorescence: The near-infrared emission of Cy5.5 minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio.[5]

  • High Photostability: Cy5.5 exhibits good resistance to photobleaching, allowing for robust and reproducible measurements.[5]

  • Multicolor Panel Compatibility: Its spectral properties make it compatible with common laser lines (e.g., 633 nm or 647 nm) and reduce spectral overlap with fluorophores in other channels, facilitating complex multicolor experimental design.[4][9]

Experimental Protocols

Part 1: Antibody Conjugation with this compound

This protocol describes the covalent attachment of this compound to a primary antibody. The NHS ester reacts with primary amines on the antibody, primarily the ε-amino groups of lysine residues, to form stable amide bonds.[][11]

Materials:

  • Purified, carrier-free (e.g., BSA-free) antibody at a concentration of 1-2 mg/mL.

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7]

  • Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium phosphate (B84403) buffer, pH 8.0-8.5.[7][8] (Note: Avoid buffers containing primary amines like Tris).[12]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., gel filtration or dialysis).

  • Storage Buffer: Phosphate-buffered saline (PBS) with 0.5% BSA and a suitable preservative (e.g., sodium azide).

Protocol:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis against the Reaction Buffer.

    • Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13]

  • Conjugation Reaction:

    • To achieve an optimal degree of labeling (DOL), it is recommended to test a range of molar ratios of dye to antibody. A starting point of 3:1, 5:1, and 7:1 is suggested.[13]

    • Add the calculated volume of the dissolved dye to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[13]

  • Quenching (Optional but Recommended):

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or dialysis against PBS. This step is crucial to remove unbound dye, which can cause high background fluorescence.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the Amax of Cy5.5 (~675 nm).

    • The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.

  • Storage:

    • Store the purified Cy5.5-conjugated antibody at 4°C, protected from light. For long-term storage, consider adding glycerol (B35011) to 50% and storing at -20°C.

Part 2: Cell Surface Staining for Flow Cytometry

This protocol outlines the procedure for staining cell surface proteins on suspended cells using a Cy5.5-conjugated primary antibody.

Materials:

  • Cell suspension (up to 1 x 10^6 cells per sample).

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or 5% fetal bovine serum).

  • Fc Block (optional, to reduce non-specific binding to Fc receptors).

  • Cy5.5-conjugated primary antibody.

  • (Optional) Viability dye.

  • FACS tubes.

Protocol:

  • Cell Preparation:

    • Harvest cells and wash them once with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes.[14]

    • Resuspend the cell pellet to a concentration of 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each FACS tube.

  • Fc Receptor Blocking (Optional):

    • If your cells express Fc receptors, add an Fc blocking reagent and incubate according to the manufacturer's instructions (typically 10-15 minutes at room temperature). Do not wash after this step.

  • Staining with Cy5.5-Conjugated Antibody:

    • Add the predetermined optimal amount of the Cy5.5-conjugated primary antibody to the cell suspension.

    • Vortex gently and incubate for 20-30 minutes at 4°C or on ice, protected from light.[15]

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

    • Repeat the wash step one more time to ensure removal of unbound antibody.

  • (Optional) Viability Staining:

    • If a viability dye is to be used, resuspend the cells in the appropriate buffer for the viability stain and follow the manufacturer's protocol.

  • Final Resuspension and Data Acquisition:

    • Resuspend the final cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.[14]

    • Analyze the samples on a flow cytometer equipped with a laser capable of exciting the Cy5.5 dye (e.g., 633 nm or 647 nm) and appropriate emission filters.

Diagrams

Antibody_Conjugation_Workflow Antibody Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage antibody_prep Prepare Antibody (1-2 mg/mL in amine-free buffer, pH 8.0-8.5) conjugation Mix Antibody and Dye (Incubate 1 hr at RT, in dark) antibody_prep->conjugation dye_prep Prepare this compound (10 mg/mL in anhydrous DMSO/DMF) dye_prep->conjugation quenching Quench Reaction (Add Tris-HCl) conjugation->quenching purification Purify Conjugate (Gel filtration or dialysis) quenching->purification storage Store Conjugate (4°C, protected from light) purification->storage

Caption: Workflow for conjugating this compound to a primary antibody.

Cell_Staining_Workflow Cell Surface Staining Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_prep Prepare Cell Suspension (1x10^6 cells per sample) fc_block Fc Block (Optional) (10-15 min at RT) cell_prep->fc_block staining Add Cy5.5-conjugated Antibody (Incubate 20-30 min at 4°C, in dark) fc_block->staining washing Wash Cells (2x) staining->washing acquisition Acquire on Flow Cytometer washing->acquisition NHS_Ester_Reaction NHS Ester Reaction Mechanism Antibody Antibody-NH2 (Primary Amine) Conjugate Antibody-NH-CO-Cy5.5 (Stable Amide Bond) Antibody->Conjugate + Cy5_5 Cy5.5-NHS Ester Cy5_5->Conjugate NHS N-hydroxysuccinimide Conjugate->NHS +

References

Application Note: Purification of Cy5.5 bis-NHS Ester Conjugates by Gel Filtration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes, such as Cy5.5 bis-NHS ester, to proteins, antibodies, and other biomolecules is a critical process in the development of imaging agents, diagnostic assays, and targeted therapeutics. The bis-NHS ester functionality allows for the covalent labeling of primary amines on the target molecule. Following the conjugation reaction, it is imperative to remove unconjugated (free) dye from the labeled product. Gel filtration chromatography, also known as size exclusion chromatography (SEC), is a widely used method for this purification step.[][2][3][][5][6][7] This technique separates molecules based on their size; the larger dye-protein conjugates elute first, while the smaller, unconjugated dye molecules are retained by the porous gel matrix and elute later.[3][6][7][8][9] This application note provides a detailed protocol for the purification of this compound conjugates using gel filtration and presents typical quantitative data to guide researchers in this process.

Principle of Gel Filtration for Dye Conjugate Purification

Gel filtration separates molecules based on their hydrodynamic radius as they pass through a column packed with porous beads.[3][6][7][9] The beads are composed of materials like cross-linked dextran (B179266) (e.g., Sephadex) or polyacrylamide (e.g., Bio-Gel).[8][10][11][12] Molecules larger than the pores of the beads are excluded and travel through the column in the void volume, eluting first. Smaller molecules, such as free Cy5.5 dye, can enter the pores, resulting in a longer path through the column and a later elution.[3][6][7][8][9] This differential elution allows for the effective separation of the desired high-molecular-weight conjugate from low-molecular-weight impurities.[][8]

Experimental Workflow

The overall process involves the initial conjugation of the this compound to the protein, followed by the purification of the conjugate using a gel filtration column. The purified conjugate is then characterized to determine the degree of labeling and protein concentration.

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Gel Filtration Purification cluster_analysis Analysis A Prepare Protein Solution (e.g., Antibody in Bicarbonate Buffer, pH 8.5) C Mix Protein and Dye Solutions A->C F Equilibrate Gel Filtration Column (e.g., Sephadex G-25 with PBS) B Prepare this compound Solution (in anhydrous DMSO) B->C D Incubate Reaction (1-2 hours, room temperature, in the dark) C->D E Quench Reaction (Optional) (e.g., with Tris or Glycine) D->E E->F G Load Conjugation Reaction Mixture F->G J Monitor Fractions by Absorbance (A280 for protein, A675 for Cy5.5) H Elute with PBS G->H I Collect Fractions H->I I->J K Pool Fractions Containing Conjugate J->K L Determine Degree of Labeling (DOL) and Protein Concentration K->L column_preparation A Swell Gel Filtration Medium in PBS Buffer B Pack Column with Slurry A->B C Equilibrate Column with 2-3 Column Volumes of PBS B->C D Monitor Baseline Absorbance C->D

References

Application Notes and Protocols for Spin Column Purification of Cy5.5 bis-NHS Ester Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to biomolecules, such as antibodies, is a critical process in the development of diagnostic and therapeutic agents. Cy5.5 bis-NHS ester is a bifunctional near-infrared fluorescent dye commonly used for labeling proteins through the formation of stable amide bonds with primary amines. A critical step following the conjugation reaction is the removal of unconjugated dye, as its presence can lead to inaccurate quantification of the dye-to-biomolecule ratio and interfere with downstream applications. Furthermore, the bifunctional nature of a bis-NHS ester introduces the possibility of cross-linking, leading to the formation of dimers and higher-order aggregates.

Spin column purification, a form of size exclusion chromatography (SEC), offers a rapid and efficient method for separating the larger labeled biomolecule from smaller, unconjugated dye molecules and for reducing the concentration of aggregates.[1][2] This technique utilizes a porous resin that separates molecules based on their size. Larger molecules, such as the antibody-dye conjugate, are excluded from the pores and elute first, while smaller molecules, like the free dye, enter the pores and are retained longer, allowing for their effective separation.[1][2]

These application notes provide a detailed protocol for the purification of biomolecules labeled with this compound using spin columns, with a focus on removing both unconjugated dye and potential aggregates.

Data Presentation

Table 1: Typical Performance of Spin Column Purification for Antibody-Dye Conjugates

ParameterTypical ValueSource
Antibody Recovery > 90%Commercial Kit Data
Unconjugated Dye Removal > 95%[3]
Purity (Monomer Content) > 98%[4]
Processing Time < 15 minutes[5]
Sample Volume 10 µL - 5 mL[6]

Experimental Protocols

Materials and Reagents

  • Crude conjugation reaction mixture (biomolecule labeled with this compound)

  • Size exclusion spin columns with an appropriate molecular weight cutoff (MWCO) for the target biomolecule (e.g., 40 kDa for antibodies)

  • Collection tubes

  • Variable-speed microcentrifuge or benchtop centrifuge with a swinging bucket rotor

  • Purification buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Spectrophotometer (for quantification)

Protocol: Purification of this compound Labeled Antibody

This protocol is optimized for the purification of an IgG antibody (approx. 150 kDa) labeled with this compound. Adjustments may be necessary for other biomolecules.

1. Spin Column Preparation: a. Remove the spin column from its packaging and gently tap to ensure the resin has settled at the bottom. b. Remove the top cap and then the bottom closure. Place the column in a collection tube. c. Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer. d. Discard the flow-through and place the column in a new collection tube. e. Equilibrate the column by adding 500 µL of purification buffer. f. Centrifuge for 2 minutes at 1,000 x g. Discard the flow-through. Repeat this equilibration step at least two more times.

2. Sample Loading: a. After the final equilibration wash, discard the flow-through and place the spin column into a clean collection tube. b. Carefully load the crude conjugation reaction mixture (typically 100-200 µL) onto the center of the resin bed. Do not disturb the resin.

3. Elution of Purified Conjugate: a. Centrifuge the column for 3 minutes at 1,000 x g. b. The purified antibody-dye conjugate will be collected in the collection tube. The unconjugated dye will be retained in the resin.

4. Analysis of Purified Conjugate: a. Quantification: Measure the absorbance of the purified sample at 280 nm (for the antibody) and 675 nm (for Cy5.5). b. Calculation of Degree of Labeling (DOL): i. Antibody Concentration (M) = [A280 - (A675 x CF)] / ε_protein

  • A280 = Absorbance at 280 nm
  • A675 = Absorbance at 675 nm
  • CF = Correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5.5)
  • ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG) ii. Dye Concentration (M) = A675 / ε_dye
  • ε_dye = Molar extinction coefficient of Cy5.5 at 675 nm (approximately 250,000 M⁻¹cm⁻¹) iii. DOL = Dye Concentration / Antibody Concentration c. Purity Assessment: Analyze the purified conjugate by size exclusion chromatography (SEC-HPLC) to determine the percentage of monomer, dimer, and other aggregates.[4]

Troubleshooting:

  • Low Antibody Recovery: Ensure the spin column's MWCO is appropriate for your biomolecule. Avoid over-drying the resin during the preparation steps.

  • Presence of Unconjugated Dye: The column may have been overloaded. Use a larger spin column or split the sample into multiple runs. Ensure proper equilibration of the column.

  • Presence of Aggregates: The bifunctional nature of the this compound can lead to cross-linking. To remove aggregates, a high-resolution size exclusion resin may be necessary. For spin columns, using a resin with a larger pore size can help in separating monomers from dimers and larger aggregates.[4] Alternatively, subsequent purification by other chromatographic techniques like ion exchange or hydrophobic interaction chromatography might be required for high-purity applications.[7][8]

Visualizations

experimental_workflow cluster_prep Column Preparation cluster_purification Purification cluster_analysis Analysis prep1 Remove Storage Buffer prep2 Equilibrate with Purification Buffer prep1->prep2 load Load Crude Conjugation Mix prep2->load spin Centrifuge (1,000 x g) load->spin collect Collect Purified Conjugate spin->collect quant Quantify (A280 & A675) collect->quant purity Assess Purity (SEC-HPLC) collect->purity dol Calculate DOL quant->dol end End: Purified & Characterized Conjugate dol->end purity->end start Start: Crude Labeled Antibody start->prep1

Caption: Experimental workflow for spin column purification.

separation_principle column Spin Column Cross-Section Sample Inlet Porous Resin Bed Eluate Outlet elution_profile Elution Profile eluate Eluate Fractions Fraction 1 (Early) Fraction 2 (Late) column:p_out->eluate:f1 Contains Aggregates & Monomeric Conjugate antibody_conjugate Antibody-Dye (Monomer) antibody_conjugate->column:p_in Exits Second aggregate Antibody-Dye (Dimer/Aggregate) aggregate->column:p_in Exits First free_dye Unconjugated Cy5.5 free_dye->column:p_in Retained/Exits Last

Caption: Principle of size exclusion chromatography in a spin column.

References

Application Notes and Protocols: Labeling Peptides with Cy5.5 bis-NHS Ester for Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in drug discovery and biomedical research, enabling the sensitive and quantitative analysis of peptide-protein interactions, receptor binding, and enzyme activity.[1][2] Cy5.5, a near-infrared (NIR) cyanine (B1664457) dye, offers significant advantages for these applications due to its high molar extinction coefficient, good photostability, and emission in a spectral region with minimal background fluorescence from biological samples.[2][] This minimizes interference from cellular autofluorescence and allows for deeper tissue penetration in in-vivo imaging studies.[2] The bis-N-hydroxysuccinimide (NHS) ester form of Cy5.5 is a versatile reagent for labeling peptides containing primary amines, such as the N-terminal amine or the side chain of lysine (B10760008) residues.[4] The NHS ester reacts with primary amines under mild alkaline conditions to form stable amide bonds.[5]

This document provides detailed protocols for labeling peptides with Cy5.5 bis-NHS ester, purifying the labeled conjugate, and performing binding assays using the fluorescently labeled peptide.

Data Presentation

Table 1: Quantitative Parameters for this compound Peptide Labeling and Purification
ParameterTypical Value(s)Key Considerations
Labeling Efficiency / Degree of Labeling (DOL) 1.0 - 2.0 dyes/peptideThe molar ratio of dye to peptide in the reaction mixture is a critical factor. A higher excess of dye can lead to multiple labeling and potential quenching.
Peptide Recovery after RP-HPLC Purification 66% - 96%Recovery can be influenced by peptide hydrophobicity, the length of the peptide, and the optimization of the HPLC gradient and column chemistry.[6][7][8]
Purity of Labeled Peptide >95%Purity is typically assessed by analytical RP-HPLC and confirmed by mass spectrometry.[7]
Table 2: Representative Binding Affinities (Kd) Determined Using Cy5.5-Labeled Peptides
Assay MethodLabeled PeptideTargetReported Kd
Microscale Thermophoresis (MST)Cy5.5-Knottin 2.5FIntegrin αvβ33.5 ± 0.8 nM[9]
Fluorescence Polarization (FP)Cy5-labeled 9mer Nrf2 peptide amideKeap1 Kelch domain~6 nM[10]
In-vivo Dynamic Fluorescence ImagingCy5.5-GX1Gastric tumor vasculature-

Experimental Protocols

I. Peptide Labeling with this compound

This protocol describes the covalent attachment of this compound to a peptide containing a primary amine.

Materials and Reagents:

  • Peptide with at least one primary amine (N-terminus or lysine side chain)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Purification columns (e.g., Reversed-Phase HPLC, size-exclusion spin columns)

  • Trifluoroacetic acid (TFA) (for RP-HPLC)

  • Acetonitrile (B52724) (ACN) (for RP-HPLC)

  • Deionized water

  • Lyophilizer

Protocol:

  • Peptide Preparation:

    • Dissolve the peptide in the 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[11][12]

    • Ensure the buffer is free of any primary amines (e.g., Tris, glycine) as these will compete with the peptide for labeling.[13]

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[14]

  • Labeling Reaction:

    • While gently vortexing, slowly add the dissolved this compound to the peptide solution.

    • A typical starting point is a 2-5 molar excess of the dye to the peptide. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[12] Alternatively, the reaction can be performed overnight at 4°C to minimize hydrolysis of the NHS ester.[11]

  • Quenching the Reaction (Optional):

    • To stop the reaction, a small amount of a primary amine-containing buffer like Tris-HCl can be added to a final concentration of ~50 mM.

II. Purification of the Cy5.5-Labeled Peptide

Purification is crucial to remove unreacted dye and any side products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method.[1][15]

Protocol (using RP-HPLC):

  • Sample Preparation:

    • Acidify the reaction mixture with a small amount of TFA.

    • Centrifuge the sample to pellet any precipitated material.

  • HPLC Separation:

    • Equilibrate a C18 RP-HPLC column with a mobile phase of water with 0.1% TFA (Solvent A).

    • Inject the supernatant onto the column.

    • Elute the labeled peptide using a gradient of acetonitrile with 0.1% TFA (Solvent B). A shallow gradient (e.g., 1% B/minute) is often effective for separating the labeled peptide from the free dye and unlabeled peptide.[16]

    • Monitor the elution profile at both 220 nm (for the peptide backbone) and ~675 nm (for Cy5.5).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak that absorbs at both wavelengths.

    • Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity and successful labeling by mass spectrometry.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the purified Cy5.5-labeled peptide as a powder.

    • Store the lyophilized peptide at -20°C or -80°C, protected from light.

III. Binding Assays with Cy5.5-Labeled Peptides

The purified Cy5.5-labeled peptide can be used in various binding assays to determine its affinity for a target molecule. Fluorescence Polarization (FP) and Microscale Thermophoresis (MST) are two common techniques.

A. Fluorescence Polarization (FP) Binding Assay

FP measures the change in the polarization of emitted light when the fluorescently labeled peptide binds to a larger molecule, causing it to tumble more slowly in solution.[17][18]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the Cy5.5-labeled peptide in an appropriate assay buffer. The final concentration in the assay should be well below the expected dissociation constant (Kd).

    • Prepare a series of dilutions of the unlabeled binding partner (e.g., protein) in the same assay buffer.

  • Assay Setup:

    • In a black microplate, add a fixed concentration of the Cy5.5-labeled peptide to each well.

    • Add the varying concentrations of the binding partner to the wells. Include control wells with only the labeled peptide (for minimum polarization) and wells with a saturating concentration of the binding partner (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation (~675 nm) and emission (~694 nm) filters and polarizers.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of the binding partner concentration.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).[19]

B. Microscale Thermophoresis (MST) Binding Assay

MST measures the directed movement of molecules along a microscopic temperature gradient, which changes upon binding due to alterations in size, charge, and solvation shell.[20][21][22]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the Cy5.5-labeled peptide at a constant concentration in the chosen assay buffer.

    • Prepare a serial dilution of the unlabeled ligand in the same buffer.

  • Sample Preparation:

    • Mix the labeled peptide solution with each dilution of the unlabeled ligand in a 1:1 ratio.

  • Capillary Loading:

    • Load the samples into MST capillaries.

  • Measurement:

    • Place the capillaries in the MST instrument and perform the measurement. The instrument will create a temperature gradient and monitor the fluorescence change.

  • Data Analysis:

    • The instrument's software will analyze the change in thermophoresis as a function of the ligand concentration.

    • Fit the resulting binding curve to determine the dissociation constant (Kd).[23]

Mandatory Visualizations

experimental_workflow cluster_labeling Peptide Labeling cluster_purification Purification cluster_characterization Characterization cluster_assay Binding Assay peptide Peptide (with primary amine) reaction Labeling Reaction (pH 8.3-8.5, RT, 1-2h) peptide->reaction cy5_5 This compound (in DMF/DMSO) cy5_5->reaction hplc RP-HPLC reaction->hplc Crude Product ms Mass Spectrometry hplc->ms Purified Fractions analytical_hplc Analytical RP-HPLC hplc->analytical_hplc binding_assay Fluorescence Polarization or Microscale Thermophoresis analytical_hplc->binding_assay Characterized Labeled Peptide kd Kd Determination binding_assay->kd Data Analysis

Caption: Experimental workflow for labeling peptides with Cy5.5 and use in binding assays.

binding_assay_principle cluster_fp Fluorescence Polarization (FP) cluster_mst Microscale Thermophoresis (MST) free_peptide_fp Free Cy5.5-Peptide (Fast Tumbling) bound_complex_fp Cy5.5-Peptide-Target Complex (Slow Tumbling) free_peptide_fp->bound_complex_fp + Target low_pol Low Polarization free_peptide_fp->low_pol Excitation with polarized light high_pol High Polarization bound_complex_fp->high_pol Excitation with polarized light free_peptide_mst Free Cy5.5-Peptide bound_complex_mst Cy5.5-Peptide-Target Complex free_peptide_mst->bound_complex_mst + Target thermo_free Characteristic Thermophoresis free_peptide_mst->thermo_free Temperature Gradient thermo_bound Altered Thermophoresis bound_complex_mst->thermo_bound Temperature Gradient

Caption: Principles of Fluorescence Polarization and Microscale Thermophoresis binding assays.

nhs_ester_reaction reagents Peptide-NH2 (Primary Amine) Cy5.5-NHS Ester reaction_conditions pH 8.3-8.5 Room Temperature reagents:peptide->reaction_conditions reagents:cy5->reaction_conditions products Peptide-NH-CO-Cy5.5 (Stable Amide Bond) N-Hydroxysuccinimide reaction_conditions->products

Caption: Reaction mechanism of this compound with a primary amine on a peptide.

References

Application Notes and Protocols for Cy5.5 bis-NHS Ester in Crosslinking Interacting Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and identifying agents that can modulate these interactions is a cornerstone of modern drug development. Chemical crosslinking offers a powerful approach to capture and analyze transient and stable protein complexes. Cy5.5 bis-NHS ester is a homobifunctional crosslinking reagent that combines the utility of amine-reactive chemistry with the benefits of far-red fluorescence. This molecule contains two N-hydroxysuccinimide (NHS) ester groups capable of reacting with primary amines (e.g., lysine (B10760008) residues and N-termini) on proteins, forming stable amide bonds. The integrated Cy5.5 fluorophore, a bright and photostable dye, facilitates the detection and quantification of crosslinked products using various fluorescence-based techniques.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to crosslink interacting proteins, aiding in the elucidation of protein complex formation and providing a tool for screening potential therapeutic modulators of PPIs.

Principle of Reaction

The crosslinking reaction with this compound is a two-step process targeting primary amine groups on proteins. The NHS esters react with non-protonated aliphatic amines, primarily the ε-amino groups of lysine residues, to form stable amide bonds.[4] For efficient crosslinking of two interacting proteins (Protein A and Protein B), one NHS ester group of the this compound molecule reacts with an amine on Protein A, and the other NHS ester group reacts with a proximate amine on Protein B. The reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 8.5 to ensure the primary amines are sufficiently deprotonated and reactive.[4][5]

Key Applications

  • Confirmation of Protein-Protein Interactions: Covalently linking interacting proteins to validate findings from other techniques like co-immunoprecipitation or yeast two-hybrid assays.[6]

  • Structural Analysis of Protein Complexes: The spacer arm of the crosslinker provides a defined distance constraint, offering low-resolution structural information about the spatial arrangement of proteins within a complex.

  • Studying Dynamic Interactions: Capturing transient or weak protein interactions that are difficult to detect by other methods.

  • High-Throughput Screening: Developing fluorescence-based assays to screen for small molecules or peptides that disrupt or stabilize protein-protein interactions.

  • In-situ Crosslinking: With membrane-permeable analogs, it is possible to study protein interactions within living cells, providing insights into cellular signaling pathways.

Data Presentation

Spectral Properties of Cy5.5
ParameterValue
Excitation Maximum (Ex)~675 nm
Emission Maximum (Em)~694 nm
Extinction Coefficient~250,000 M⁻¹cm⁻¹
Recommended Laser Line670-685 nm
Example Optimization of Crosslinking Conditions

The following table provides an example of how to structure data from an optimization experiment for crosslinking two hypothetical proteins, Protein X (50 kDa) and Protein Y (75 kDa).

Molar Ratio (this compound : Protein X : Protein Y)Incubation Time (min)Temperature (°C)Crosslinking Efficiency (%)
10:1:1302515
20:1:1302535
50:1:1302555
20:1:1602550
20:1:130420

Note: This is example data. Optimal conditions must be determined empirically for each specific protein pair.

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Two Purified Interacting Proteins

This protocol provides a general procedure for crosslinking two purified proteins in solution.

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purified Protein A and Protein B

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.5. Avoid buffers containing primary amines (e.g., Tris).[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • SDS-PAGE reagents

  • Fluorescence imaging system

Procedure:

  • Prepare Protein Solution:

    • Dissolve or dilute purified Protein A and Protein B in the Reaction Buffer to a final concentration of 1-10 µM each. The optimal concentration will depend on the affinity of the interaction.

    • Equilibrate the protein solution to the desired reaction temperature (room temperature or 4°C).

  • Prepare Crosslinker Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the protein mixture. The final molar ratio of crosslinker to the protein complex should be optimized. A starting point could be a 10- to 50-fold molar excess of the crosslinker over the less abundant protein.

    • Incubate the reaction for 30-60 minutes at room temperature or 1-2 hours at 4°C. Protect the reaction from light.

  • Quench Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to quench the unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE. A new band corresponding to the crosslinked Protein A-Protein B complex (with a molecular weight equal to the sum of the two proteins) should be visible.

    • Visualize the gel using a fluorescence scanner with appropriate excitation and emission filters for Cy5.5. The crosslinked complex, as well as any singly labeled proteins, will be fluorescent.

    • Quantify the crosslinking efficiency by measuring the fluorescence intensity of the crosslinked band relative to the total fluorescence of the protein bands in each lane.

Protocol 2: Analysis of Crosslinked Complexes using Fluorescence Resonance Energy Transfer (FRET)

If one of the interacting proteins is labeled with a suitable donor fluorophore (e.g., Cy3), crosslinking with this compound (acceptor) can be used to perform FRET analysis to confirm the proximity of the two proteins.

Materials:

  • Protein A labeled with a donor fluorophore (e.g., Cy3-NHS ester)

  • Purified Protein B

  • This compound

  • FRET-compatible plate reader or fluorometer

Procedure:

  • Prepare Labeled Proteins:

    • Label Protein A with the donor fluorophore according to the manufacturer's protocol. Purify the labeled protein to remove free dye.

  • Crosslinking Reaction:

    • Perform the crosslinking reaction as described in Protocol 1, using Cy3-labeled Protein A and unlabeled Protein B with this compound.

  • FRET Measurement:

    • Excite the sample at the excitation wavelength of the donor (e.g., ~550 nm for Cy3).

    • Measure the emission at both the donor's emission wavelength (~570 nm for Cy3) and the acceptor's emission wavelength (~694 nm for Cy5.5).

    • A decrease in donor fluorescence and a corresponding increase in acceptor fluorescence upon crosslinking indicates that FRET is occurring, confirming the close proximity of the two proteins.

Mandatory Visualizations

cluster_0 Step 1: Reaction with Protein A cluster_1 Step 2: Crosslinking with Protein B Protein_A Protein A (with primary amines) Intermediate Singly-reacted Intermediate Protein_A->Intermediate Reaction Cy55_bis_NHS This compound Cy55_bis_NHS->Intermediate Crosslinked_Complex Fluorescently Labeled Crosslinked Complex Intermediate->Crosslinked_Complex Reaction Protein_B Protein B (interacting partner) Protein_B->Crosslinked_Complex

Caption: Chemical reaction workflow for protein crosslinking.

Start Start: Prepare Protein Mix (Protein A + Protein B) Add_Crosslinker Add this compound (Optimize Molar Ratio) Start->Add_Crosslinker Incubate Incubate (Optimize Time and Temperature) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., with Tris buffer) Incubate->Quench Analyze Analyze Products Quench->Analyze SDS_PAGE SDS-PAGE Analyze->SDS_PAGE Fluorescence_Scan Fluorescence Imaging SDS_PAGE->Fluorescence_Scan Quantification Quantify Crosslinking Efficiency Fluorescence_Scan->Quantification

Caption: Experimental workflow for protein crosslinking.

Ligand Ligand GPCR GPCR Monomer 1 Ligand->GPCR Binding Dimer GPCR Dimer GPCR->Dimer Dimerization GPCR2 GPCR Monomer 2 GPCR2->Dimer G_Protein G-Protein Dimer->G_Protein Activation Signaling_Cascade Downstream Signaling G_Protein->Signaling_Cascade

Caption: GPCR dimerization signaling pathway.

References

Application Notes and Protocols for Efficient Cy5.5 bis-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on the optimal buffer and pH conditions for the efficient labeling of biomolecules with Cy5.5 bis-NHS ester. This near-infrared (NIR) fluorescent dye is a valuable tool for a variety of research applications, including in vivo imaging, due to its brightness and photostability.[1][2] The N-hydroxysuccinimide (NHS) ester functional groups of this dye react with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.[3][4][5]

Key Principles of NHS Ester Chemistry

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The efficiency of this reaction is highly dependent on the pH of the reaction buffer.[6][7][8][9] At physiological or slightly alkaline pH, the primary amine groups (found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues) are deprotonated and become nucleophilic, readily attacking the carbonyl carbon of the NHS ester.[3][10] This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3]

However, the NHS ester is also susceptible to hydrolysis, a competing reaction that increases with pH.[3][11] Therefore, maintaining an optimal pH is critical to maximize the labeling efficiency while minimizing the hydrolysis of the dye.

Optimal Buffer and pH Conditions

The recommended pH range for NHS ester labeling reactions is typically between 7.2 and 8.5.[3][11] The optimal pH for most applications is between 8.3 and 8.5, which provides a good balance between amine reactivity and NHS ester stability.[6][7][9][10]

Recommended Buffers:

Several buffer systems are suitable for NHS ester labeling reactions. It is crucial to use amine-free buffers to avoid competition with the target biomolecule for the dye.[8][10][11]

Buffer SystemRecommended ConcentrationpH RangeNotes
Phosphate-Buffered Saline (PBS) 0.1 M7.2 - 7.4A good starting point, especially for pH-sensitive proteins. The reaction may be slower, requiring longer incubation times.[12]
Sodium Bicarbonate 0.1 M8.0 - 9.0A commonly used and effective buffer for achieving optimal pH.[6][12][13]
Sodium Borate 50 mM8.0 - 9.0Another suitable alkaline buffer for efficient labeling.[3]
HEPES 0.1 M7.2 - 8.2A non-interfering buffer that can be used within the effective pH range.[3]

Buffers to Avoid:

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not recommended as they will compete with the target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.[3][10][11]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest (2-10 mg/mL)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[10] If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.[10][11]

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10] Vortex briefly to ensure the dye is fully dissolved.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[10]

    • While gently stirring the protein solution, slowly add the calculated amount of the dye solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.[11]

  • Quenching the Reaction (Optional): To stop the labeling reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove the unreacted dye and byproducts by size-exclusion chromatography or dialysis.[6][14]

Protocol 2: Small-Scale Trial Labeling

Before proceeding with a large-scale labeling reaction, it is advisable to perform small-scale trials to determine the optimal dye-to-protein molar ratio.

Procedure:

  • Set up several small-scale reactions with varying molar ratios of this compound to your protein (e.g., 2:1, 5:1, 10:1, 20:1).

  • Follow the general labeling protocol for each reaction.

  • After purification, determine the degree of labeling (DOL) for each reaction by measuring the absorbance of the protein (at 280 nm) and the dye (at its maximum absorbance wavelength, ~675 nm for Cy5.5).

The DOL can be calculated using the following formula:

DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

Where:

  • A_max is the absorbance of the dye at its maximum wavelength.

  • A_280 is the absorbance of the protein at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at its maximum wavelength.

  • CF is the correction factor for the dye's absorbance at 280 nm.

Factors Influencing Labeling Efficiency

FactorEffect on LabelingRecommendations
pH Crucial for amine reactivity and NHS ester stability.[6][7][8][9]Maintain pH between 7.2 and 8.5, with an optimum of 8.3-8.5.[3][6][10]
Temperature Higher temperatures increase reaction rate but also hydrolysis.Room temperature for 1-4 hours is common.[12] For sensitive proteins, 4°C overnight can be used.[11]
Reaction Time Longer reaction times can increase labeling but also hydrolysis.Typically 1-4 hours at room temperature.[12]
Concentration Higher concentrations of protein and dye favor the reaction.[13][15]Protein concentration should ideally be 2-10 mg/mL.[10]
Buffer Composition Amine-containing buffers compete with the target molecule.[3][10][11]Use amine-free buffers like phosphate, bicarbonate, or borate.[3][12]
Dye Quality Hydrolyzed NHS ester will not react.Use fresh, anhydrous DMSO or DMF to dissolve the dye immediately before use.[10][11]

Visualizing the Workflow and Chemistry

To aid in understanding the process, the following diagrams illustrate the chemical reaction and the experimental workflow.

G cluster_reaction Chemical Reaction cluster_hydrolysis Competing Hydrolysis Reaction Protein_NH2 Protein-NH₂ Protein_Cy55 Protein-NH-CO-Cy5.5 Protein_NH2->Protein_Cy55 + Cy55_NHS Cy5.5-NHS Ester Cy55_NHS->Protein_Cy55 pH 8.3-8.5 NHS N-Hydroxysuccinimide Cy55_NHS_H2O Cy5.5-NHS Ester Cy55_COOH Cy5.5-COOH Cy55_NHS_H2O->Cy55_COOH + H2O H₂O H2O->Cy55_COOH pH dependent NHS_H2O N-Hydroxysuccinimide

Caption: Chemical reaction of this compound with a primary amine.

G A Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) C Add Dye Solution to Protein Solution A->C B Dissolve this compound in Anhydrous DMSO/DMF B->C D Incubate (1-2h RT or O/N 4°C) Protected from Light C->D E Quench Reaction (Optional) D->E F Purify Conjugate (e.g., Size Exclusion) E->F G Characterize Conjugate (DOL, Functionality) F->G

Caption: Experimental workflow for this compound labeling.

References

Application Note: Quantifying Protein Concentration of Cy5.5 bis-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of protein concentration is a critical step in the development and characterization of fluorescently labeled protein conjugates, such as those modified with Cy5.5 bis-NHS ester. This near-infrared (NIR) dye is widely used for in vivo imaging, flow cytometry, and other fluorescence-based assays. The covalent attachment of Cy5.5 to a protein can, however, interfere with traditional protein quantification methods. This application note provides detailed protocols for quantifying the protein concentration of Cy5.5 conjugates using UV-Vis spectrophotometry and discusses the compatibility and limitations of common colorimetric assays like the Bradford and Bicinchoninic Acid (BCA) assays.

Principles of Quantification Methods

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and non-destructive method for determining the concentration of purified protein-dye conjugates.[1][2] This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[1][2][3] Proteins absorb light maximally at approximately 280 nm due to the presence of aromatic amino acids, primarily tryptophan and tyrosine.[1][4][5] The Cy5.5 dye has a primary absorbance maximum around 675-685 nm and a secondary absorbance peak in the UV region, which overlaps with the protein's absorbance at 280 nm.[6][7][8] Therefore, a correction factor is necessary to account for the dye's contribution to the absorbance at 280 nm to accurately determine the protein concentration.[9]

Colorimetric Assays
  • Bradford Assay: This method is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum from 465 nm to 595 nm.[10] The change in absorbance is proportional to the protein concentration. However, the Bradford assay is sensitive to the amino acid composition of the protein, and the presence of detergents and other compounds can interfere with the assay.[11][12] For dye-protein conjugates, there is a risk of spectral overlap and potential for the fluorescent dye to interfere with the Coomassie dye binding, leading to inaccurate results.

  • Bicinchoninic Acid (BCA) Assay: The BCA assay is based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the colorimetric detection of the cuprous cation (Cu¹⁺) by BCA. This method is generally less susceptible to interference from detergents than the Bradford assay. However, it can be affected by reducing agents and chelating agents.[13][14][15] The compatibility of the BCA assay with Cy5.5-labeled proteins should be validated, as the dye or components from the conjugation reaction could potentially interfere.

Experimental Protocols

Prerequisite: Purification of the Conjugate

Before any quantification, it is crucial to remove any unconjugated Cy5.5 dye from the protein conjugate.[9][16] This is typically achieved through size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.[9][17] Incomplete removal of free dye will lead to an overestimation of the degree of labeling and an inaccurate protein concentration measurement.

Method 1: UV-Vis Spectrophotometry

This is the recommended method for purified Cy5.5-protein conjugates.

Materials:

  • Purified Cy5.5-protein conjugate solution

  • Conjugation buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Protocol:

  • Turn on the spectrophotometer and allow the lamps to warm up.

  • Set the spectrophotometer to read absorbance at 280 nm and the absorbance maximum of Cy5.5 (A_max_dye, typically ~683 nm).

  • Blank the spectrophotometer using the conjugation buffer.

  • Measure the absorbance of the Cy5.5-protein conjugate solution at 280 nm (A₂₈₀) and at the A_max_dye (A_max_dye). If the absorbance is above 2.0, dilute the sample with the conjugation buffer and re-measure, keeping track of the dilution factor.

  • Calculate the concentration of the Cy5.5 dye and the protein using the following equations based on the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length in cm, and c is the concentration in M).

Calculations:

  • Calculate the molar concentration of the Cy5.5 dye:

    • Concentration_dye (M) = A_max_dye / (ε_dye * path length)

      • A_max_dye: Absorbance of the conjugate at the dye's maximum absorbance wavelength.

      • ε_dye: Molar extinction coefficient of Cy5.5 (e.g., ~209,000 M⁻¹cm⁻¹ at ~685 nm).[6]

      • path length: Typically 1 cm.

  • Calculate the corrected absorbance of the protein at 280 nm:

    • A_protein_corrected = A₂₈₀ - (A_max_dye * CF₂₈₀)

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • CF₂₈₀: Correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its A_max_dye. For Cy5.5, this is approximately 0.05.

  • Calculate the molar concentration of the protein:

    • Concentration_protein (M) = A_protein_corrected / (ε_protein * path length)

      • ε_protein: Molar extinction coefficient of the specific protein at 280 nm. This can be calculated from the protein's amino acid sequence using the formula: ε (M⁻¹cm⁻¹) = (#Trp)(5500) + (#Tyr)(1490) + (#Cystine)(125).[3][4][5][18] For a typical IgG (MW ≈ 150,000 g/mol ), the molar extinction coefficient is approximately 210,000 M⁻¹cm⁻¹.[5]

  • Calculate the protein concentration in mg/mL:

    • Concentration_protein (mg/mL) = Concentration_protein (M) * Molecular Weight_protein (g/mol)

  • Calculate the Degree of Labeling (DOL) or Dye-to-Protein Ratio:

    • DOL = Concentration_dye (M) / Concentration_protein (M)

Method 2: Bradford Assay (with caution)

Materials:

  • Purified Cy5.5-protein conjugate solution

  • Bradford reagent

  • Protein standard (e.g., Bovine Serum Albumin or Bovine Gamma Globulin, 2 mg/mL)

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

Protocol:

  • Prepare a series of protein standards by diluting the stock solution (e.g., 0, 25, 50, 100, 200, 400, 600, 800, 1000 µg/mL).

  • Prepare several dilutions of the Cy5.5-protein conjugate.

  • Add a small volume of each standard and unknown sample to separate wells of the microplate (e.g., 5 µL).

  • Add the Bradford reagent to each well (e.g., 250 µL).

  • Incubate for 5-10 minutes at room temperature.

  • Measure the absorbance at 595 nm.

  • Plot the absorbance of the standards versus their concentration to create a standard curve.

  • Determine the concentration of the unknown samples from the standard curve.

Note: It is crucial to run a control with the free Cy5.5 dye at a concentration equivalent to that in the conjugate to assess its interference.

Method 3: BCA Assay (with caution)

Materials:

  • Purified Cy5.5-protein conjugate solution

  • BCA reagents (Reagent A and Reagent B)

  • Protein standard (e.g., Bovine Serum Albumin, 2 mg/mL)

  • Microplate reader or spectrophotometer

  • 96-well microplate

Protocol:

  • Prepare a series of protein standards as described for the Bradford assay.

  • Prepare several dilutions of the Cy5.5-protein conjugate.

  • Add a volume of each standard and unknown sample to separate wells of the microplate (e.g., 25 µL).

  • Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically 50:1).

  • Add the working reagent to each well (e.g., 200 µL).

  • Incubate the plate at 37°C for 30 minutes.

  • Cool the plate to room temperature.

  • Measure the absorbance at 562 nm.

  • Create a standard curve and determine the concentration of the unknown samples as described for the Bradford assay.

Data Presentation

Table 1: Molar Extinction Coefficients and Correction Factor

ParameterValueReference
ε_protein (IgG) at 280 nm~210,000 M⁻¹cm⁻¹[5]
ε_Cy5.5 at ~685 nm~209,000 M⁻¹cm⁻¹[6]
Correction Factor (CF₂₈₀) for Cy5.5~0.05

Table 2: Hypothetical Quantification Data for a Cy5.5-IgG Conjugate

Quantification MethodMeasured Protein Concentration (mg/mL)Calculated DOLNotes
UV-Vis Spectrophotometry1.253.5Recommended method; accounts for dye absorbance.
Bradford Assay1.05N/APotential for underestimation due to dye interference.
BCA Assay1.18N/AGenerally more reliable than Bradford but requires validation for interference.

Visualizations

experimental_workflow cluster_conjugation Protein Conjugation cluster_purification Purification cluster_quantification Quantification protein Protein (e.g., IgG) reaction Conjugation Reaction (pH 8.0-9.0) protein->reaction cye This compound cye->reaction purify Size-Exclusion Chromatography reaction->purify conjugate Purified Cy5.5-Protein Conjugate purify->conjugate free_dye Unconjugated Dye purify->free_dye uv_vis UV-Vis Spectrophotometry (A₂₈₀ & A_max_dye) conjugate->uv_vis colorimetric Colorimetric Assays (Bradford / BCA) conjugate->colorimetric data Protein Concentration & DOL Calculation uv_vis->data colorimetric->data

Caption: Experimental workflow for Cy5.5-protein conjugate quantification.

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products protein Protein-NH₂ (Lysine residue) nucleophilic_attack Nucleophilic Attack protein->nucleophilic_attack cy55 This compound cy55->nucleophilic_attack conjugate Protein-NH-CO-Cy5.5 (Stable Amide Bond) nucleophilic_attack->conjugate nhs NHS leaving group nucleophilic_attack->nhs

Caption: Reaction of this compound with a protein's primary amine.

Conclusion

Accurate determination of protein concentration in Cy5.5-conjugates is essential for reliable downstream applications. UV-Vis spectrophotometry is the most direct and recommended method, provided the conjugate is properly purified and the correct extinction coefficients and correction factors are used. While colorimetric assays like the Bradford and BCA assays can be used, they are more susceptible to interference and should be carefully validated for each specific conjugate. By following the detailed protocols and considering the principles outlined in this application note, researchers can confidently quantify their Cy5.5-protein conjugates, ensuring reproducibility and accuracy in their experiments.

References

Applications of Cy5.5 bis-NHS Ester in FRET-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities. The selection of an appropriate fluorophore pair is critical for the sensitivity and accuracy of FRET-based assays. Cy5.5, a near-infrared (NIR) cyanine (B1664457) dye, offers several advantages for FRET applications, including reduced background fluorescence from biological samples and deeper tissue penetration for in vivo imaging. The bifunctional nature of Cy5.5 bis-N-hydroxysuccinimide (NHS) ester makes it a versatile tool for creating stable FRET constructs by covalently crosslinking amine groups on proteins, peptides, and other biomolecules.

This document provides detailed application notes and protocols for the use of Cy5.5 bis-NHS ester in FRET-based assays, with a focus on its application in studying protein-protein interactions and intramolecular conformational changes.

Principle of this compound in FRET Assays

This compound contains two reactive NHS ester groups that readily form stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) in a pH range of 7.2-8.5.[1] This bifunctional reactivity allows for two main types of FRET assay designs:

  • Intermolecular FRET: Two distinct interacting proteins are labeled, one with a donor fluorophore and the other with an acceptor fluorophore. The this compound can be used to label the acceptor protein. Upon interaction, the donor and acceptor come into close proximity, leading to FRET.

  • Intramolecular FRET: A single biomolecule is labeled with both a donor and an acceptor fluorophore. This compound can be used to crosslink two different amine-containing sites within the same molecule. This is particularly useful for studying conformational changes that alter the distance between the two labeled sites.

In a typical FRET pair with Cy5.5 as the acceptor, a suitable donor would be a fluorophore with an emission spectrum that overlaps with the excitation spectrum of Cy5.5. A common donor for Cy5.5 is Cy3 or Cy3.5.[2][3]

Key Features of Cy5.5 Dyes

  • Near-Infrared Emission: Minimizes autofluorescence from cells and tissues.[4]

  • High Extinction Coefficient: Contributes to bright fluorescence signals.[4][5]

  • Photostability: Allows for longer observation times in imaging experiments.[2][3]

  • pH Insensitivity: Maintains consistent fluorescence over a broad pH range.[4]

Application 1: Monitoring Protein-Protein Interactions

This application describes the use of this compound to label a target protein (Protein B) to act as a FRET acceptor, while its interacting partner (Protein A) is labeled with a donor fluorophore (e.g., Cy3). The interaction between Protein A and Protein B brings the donor and acceptor into proximity, resulting in a FRET signal.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the workflow for an intermolecular FRET assay to detect protein-protein interactions.

G cluster_0 Labeling cluster_1 Interaction Assay ProtA Protein A LabeledA Protein A-Cy3 ProtA->LabeledA Labeling ProtB Protein B LabeledB Protein B-Cy5.5 ProtB->LabeledB Labeling Cy3 Cy3-NHS ester (Donor) Cy3->LabeledA Cy5_5 This compound (Acceptor) Cy5_5->LabeledB Mix Mix Labeled Proteins LabeledA->Mix LabeledB->Mix NoInteraction No Interaction (No FRET) Mix->NoInteraction No Binding Interaction Interaction (FRET Occurs) Mix->Interaction Binding Excitation Excite Donor (e.g., 550 nm) Interaction->Excitation Emission Measure Emission (Donor & Acceptor) Excitation->Emission

Caption: Workflow for intermolecular FRET-based protein-protein interaction assay.

Experimental Protocol: Labeling and FRET Measurement

Materials:

  • Purified Protein A and Protein B

  • Cy3-NHS ester (or other suitable donor)

  • This compound

  • Amine-free buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5)

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Fluorometer or plate reader capable of FRET measurements

Protocol:

  • Protein Preparation:

    • Ensure Protein A and Protein B are in an amine-free buffer at a concentration of 1-5 mg/mL. Common buffers like Tris contain primary amines and must be avoided.

  • Dye Preparation:

    • Dissolve Cy3-NHS ester and this compound in a small amount of anhydrous DMF or DMSO to a final concentration of 10 mg/mL immediately before use.

  • Labeling Reaction:

    • Separately, add a 10- to 20-fold molar excess of the dissolved NHS ester to Protein A (with Cy3-NHS ester) and Protein B (with this compound).

    • Incubate the reactions for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unreacted dye from the labeled proteins using a desalting column pre-equilibrated with an appropriate storage buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the labeled proteins at 280 nm and the respective absorbance maxima for the dyes (Cy3: ~550 nm; Cy5.5: ~675 nm).

    • Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

  • FRET Assay:

    • In a microplate or cuvette, mix the labeled Protein A-Cy3 (donor) and Protein B-Cy5.5 (acceptor) at desired concentrations.

    • Include control samples: donor only, acceptor only, and a mixture of labeled protein with an unlabeled non-interacting protein.

    • Excite the donor fluorophore (e.g., at 550 nm for Cy3).

    • Measure the emission spectrum, including the donor emission peak (e.g., ~570 nm for Cy3) and the acceptor emission peak (e.g., ~694 nm for Cy5.5).

    • Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

Quantitative Data Example

The following table presents hypothetical data from a FRET-based protein-protein interaction assay.

SampleDonor Emission (a.u.)Acceptor Emission (a.u.)FRET Efficiency
Protein A-Cy3 only85,0005000
Protein B-Cy5.5 only20060,000N/A
Protein A-Cy3 + Protein B-Cy5.542,50035,0000.50
Protein A-Cy3 + Unlabeled Protein B84,5005500.006

Application 2: Detecting Protein Conformational Changes

This application details the use of this compound to introduce an intramolecular FRET pair into a single protein to monitor conformational changes. A donor fluorophore is first conjugated to a specific site (e.g., a cysteine residue via a maleimide (B117702) linkage), and then the this compound is used to crosslink two lysine residues, positioning the Cy5.5 acceptor in proximity to the donor.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the process of creating and using an intramolecular FRET sensor to study protein conformational changes.

G cluster_0 Labeling cluster_1 Conformational Change Assay Protein Single Protein DonorLabel Label with Donor (e.g., Cy3-maleimide) Protein->DonorLabel AcceptorLabel Crosslink with This compound DonorLabel->AcceptorLabel LabeledProtein Doubly Labeled Protein AcceptorLabel->LabeledProtein Conformation1 Initial Conformation (High FRET) LabeledProtein->Conformation1 Stimulus Add Stimulus (e.g., ligand, pH change) Conformation1->Stimulus Conformation2 Altered Conformation (Low FRET) MeasureFRET Monitor FRET Change Conformation2->MeasureFRET Stimulus->Conformation2

Caption: Workflow for intramolecular FRET to detect protein conformational changes.

Experimental Protocol: Intramolecular Labeling and FRET Measurement

Materials:

  • Purified protein with accessible cysteine and lysine residues

  • Cy3-maleimide (or other suitable donor)

  • This compound

  • Labeling and reaction buffers (amine-free for NHS ester reaction)

  • Reducing agent (e.g., DTT or TCEP) for cysteine labeling

  • Purification columns (e.g., desalting and ion exchange or size exclusion)

  • Spectrofluorometer

Protocol:

  • Donor Labeling (Cysteine-specific):

    • If necessary, reduce disulfide bonds in the protein using a 10-fold molar excess of TCEP for 30 minutes at room temperature.

    • Remove the reducing agent using a desalting column.

    • React the protein with a 5- to 10-fold molar excess of Cy3-maleimide for 2 hours at room temperature or overnight at 4°C.

    • Purify the Cy3-labeled protein to remove unreacted dye.

  • Acceptor Crosslinking (Amine-specific):

    • Exchange the Cy3-labeled protein into an amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.5).

    • Add a 5- to 10-fold molar excess of this compound.

    • Incubate for 1-2 hours at room temperature, protected from light. The reaction time may need to be optimized to favor intramolecular crosslinking over intermolecular aggregation.

    • Purify the doubly labeled protein using size-exclusion chromatography to separate monomeric labeled protein from aggregates and unreacted dye.

  • FRET Measurement of Conformational Change:

    • Record the baseline FRET signal of the doubly labeled protein by exciting the donor (e.g., at 550 nm) and measuring the emission of both the donor and acceptor.

    • Induce a conformational change by adding a specific ligand, changing the pH, or altering the temperature.

    • Monitor the change in FRET efficiency over time. An increase in the donor-acceptor distance will result in a decrease in FRET, and vice versa.

Quantitative Data from a Single-Molecule FRET Study

The following data is adapted from a study on nucleosomes labeled with a Cy3.5 donor and a Cy5.5 acceptor, illustrating the type of quantitative information that can be obtained from FRET experiments.[2] In this study, different labeling configurations resulted in distinct FRET populations.

Nucleosome Labeling ConfigurationMean FRET Value
Proximal-only labeled0.64
Bi-labeled0.49
Distal-only labeled0.31

This demonstrates the sensitivity of FRET to the distance between the donor and acceptor dyes.

Drug Screening Applications

FRET-based assays using this compound are highly amenable to high-throughput screening (HTS) for the discovery of new drug candidates.[6]

  • Inhibitors of Protein-Protein Interactions: In an intermolecular FRET assay, a compound that disrupts the interaction between the donor- and acceptor-labeled proteins will cause a decrease in the FRET signal.

  • Modulators of Protein Conformation: In an intramolecular FRET assay, a compound that binds to the protein and induces a conformational change will lead to a measurable change in FRET efficiency.

The use of a 96- or 384-well plate format allows for the rapid screening of large compound libraries.[6]

Conclusion

This compound is a valuable tool for developing robust FRET-based assays. Its ability to act as a covalent crosslinker enables the stable labeling of biomolecules for both intermolecular and intramolecular FRET studies. These assays provide quantitative insights into molecular interactions and conformational dynamics, making them highly suitable for basic research and drug discovery applications. The favorable spectral properties of Cy5.5 in the near-infrared region further enhance the sensitivity and applicability of these assays, particularly in complex biological environments.

References

Troubleshooting & Optimization

Technical Support Center: Cy5.5 bis-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Cy5.5 bis-NHS ester.

Troubleshooting Guide

Low labeling efficiency with this compound can arise from several factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Low Labeling Efficiency Observed q1 Is the Reaction Buffer Correct? start->q1 q2 Is the Dye-to-Protein Ratio Optimized? q1->q2 Yes a1_no Use Amine-Free Buffer (e.g., PBS, Borate, Bicarbonate) at pH 8.3-8.5 q1->a1_no No q3 Is the Protein Concentration Sufficient? q2->q3 Yes a2_no Optimize Molar Ratio (Start with 5:1 to 20:1) q2->a2_no No q4 Is the this compound Active? q3->q4 Yes a3_no Concentrate Protein (>2 mg/mL recommended) q3->a3_no No q5 Are the Reaction Conditions Optimal? q4->q5 Yes a4_no Use Freshly Prepared Dye from Anhydrous Solvent q4->a4_no No a5_yes Review Purification & Quantification q5->a5_yes Yes a5_no Incubate for 1-2 hours at RT (or 4°C overnight), Protected from Light q5->a5_no No a1_yes Proceed to Next Check a1_no->q1 a2_yes Proceed to Next Check a2_no->q2 a3_yes Proceed to Next Check a3_no->q3 a4_yes Proceed to Next Check a4_no->q4 a5_no->q5

Caption: A step-by-step guide to troubleshooting low labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The optimal pH for the reaction between an NHS ester and a primary amine on a protein is between 8.3 and 8.5.[1][2] At this pH, the primary amino groups (like the ε-amino group of lysine) are sufficiently deprotonated and therefore nucleophilic, readily reacting with the NHS ester.[1] A lower pH can lead to the protonation of the amines, reducing their reactivity, while a significantly higher pH increases the rate of hydrolysis of the NHS ester, which competes with the labeling reaction.[2][3][4][5]

Q2: Which buffers should I use for the labeling reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the dye.[1][6]

Recommended BuffersBuffers to Avoid
0.1 M Sodium Bicarbonate (pH 8.3-8.5)[2][3]Tris (e.g., Tris-HCl)[1]
0.1 M Phosphate Buffer (pH 8.3-8.5)[2][5]Glycine[7]
50 mM Sodium Borate (pH 8.5)[3]Ammonium (B1175870) salts (e.g., ammonium sulfate)[8]
PBS (adjust pH to 8.3-8.5)[7]

Q3: My protein is in a Tris-based buffer. What should I do?

If your protein is in a buffer containing primary amines like Tris or glycine, you must perform a buffer exchange before starting the labeling reaction.[1][7] This can be done using dialysis or a desalting column.[1]

Q4: How should I prepare and store the this compound stock solution?

This compound should be dissolved in an anhydrous (water-free) organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1][9] It is critical to use high-quality, amine-free DMF.[5] The dye is sensitive to moisture and will hydrolyze in aqueous solutions, rendering it inactive.[3][4] For storage, it is recommended to keep the dye at -20°C, desiccated, and protected from light.[2][10][11] Prepare the dye solution fresh for each labeling reaction, as reactive compounds are not stable in solution.[9]

Q5: What is the recommended protein concentration for labeling?

The efficiency of the labeling reaction is strongly dependent on the protein concentration. A concentration of at least 2 mg/mL is recommended, with optimal concentrations typically ranging from 2-10 mg/mL.[1][7][9][12] Low protein concentrations can significantly decrease the labeling efficiency.[7][9] If your protein solution is too dilute, consider concentrating it using a spin concentrator.[7]

Q6: What is the optimal molar ratio of dye to protein?

The optimal molar ratio of this compound to protein can vary depending on the specific protein and the desired degree of labeling.[12] A good starting point for optimization is a molar ratio between 5:1 and 20:1 (dye:protein).[1] It is often recommended to try three different molar ratios to determine the most satisfactory result for your specific protein.[6][9]

Q7: How long should the labeling reaction be incubated?

A typical incubation time is 1-2 hours at room temperature.[1] Alternatively, the reaction can be carried out overnight at 4°C.[2] Throughout the incubation, the reaction mixture should be protected from light.[1][13]

Experimental Protocols

Protocol 1: Standard Labeling of a Protein with this compound

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

  • Protein of interest (in an amine-free buffer at >2 mg/mL)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer at a concentration of at least 2 mg/mL.[7]

    • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[2]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1][9]

    • Vortex briefly to ensure the dye is completely dissolved.[1]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired molar ratio (e.g., 10:1 dye:protein).

    • While gently stirring the protein solution, slowly add the dye solution.[1]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

  • Purify the Labeled Protein:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[1]

    • The first colored fraction to elute will be the labeled protein.[1]

Diagram: Protein Labeling Workflow

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (>2 mg/mL, pH 8.3-8.5) add_dye Slowly Add Dye to Protein Solution prep_protein->add_dye prep_dye Prepare Fresh Dye Solution (10 mg/mL in anhydrous DMSO/DMF) prep_dye->add_dye incubate Incubate 1-2h at RT, Protected from Light add_dye->incubate purify Purify via Size-Exclusion Chromatography incubate->purify analyze Determine Degree of Labeling (DOL) purify->analyze

Caption: A streamlined workflow for protein labeling with this compound.

Protocol 2: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified, labeled protein at 280 nm (A280) and at the absorbance maximum for Cy5.5 (approximately 675 nm, Amax).

  • Calculate the concentration of the protein using the following equation, which corrects for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      • CF is the correction factor for the dye at 280 nm (typically provided by the manufacturer).

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = Amax / εdye

      • εdye is the molar extinction coefficient of Cy5.5 at its Amax (approximately 250,000 M-1cm-1).

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

ParameterTypical Value for Cy5.5
Absorbance Maximum (λmax)~675 nm
Molar Extinction Coefficient (εdye)~250,000 M-1cm-1
Correction Factor (CF at 280 nm)~0.05

Note: The exact values for λmax, εdye, and CF should be obtained from the dye manufacturer's documentation.

References

Technical Support Center: Troubleshooting Protein Aggregation after Cy5.5 bis-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who are experiencing protein aggregation after labeling with Cy5.5 bis-NHS ester. Here, you will find frequently asked questions and troubleshooting strategies to help you identify the cause of aggregation and successfully label your protein of interest.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation after labeling with this compound?

Protein aggregation after labeling with this compound can be attributed to several factors:

  • Over-labeling: The addition of too many dye molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[1] Cy5.5 is a relatively hydrophobic molecule, and excessive labeling can increase the overall hydrophobicity of the protein, promoting self-association.[1][2][3]

  • Hydrophobicity of the Dye: The Cy5.5 dye itself is hydrophobic.[2][3] Covalent attachment of multiple dye molecules can expose hydrophobic patches on the protein surface, leading to intermolecular interactions and aggregation.

  • Intermolecular Crosslinking: Since this compound has two reactive NHS ester groups, it can potentially crosslink multiple protein molecules, leading to the formation of large aggregates.[4]

  • Sub-optimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing agents in the reaction buffer can render the protein more susceptible to aggregation during and after the labeling reaction.[1][5] Proteins are least soluble at their isoelectric point (pI), so a buffer pH close to the pI can induce aggregation.[5]

  • High Protein Concentration: Performing the labeling reaction at a high protein concentration increases the likelihood of intermolecular interactions, which can lead to aggregation.[1][2][5]

  • Presence of Impurities: The initial protein sample may contain small amounts of aggregates that can act as seeds, accelerating the aggregation process during labeling.[6]

  • Physical Stress: Agitation, vortexing, or multiple freeze-thaw cycles can introduce mechanical stress, potentially leading to protein unfolding and aggregation.[6][7]

Q2: How can I detect and characterize protein aggregation?

Several methods can be used to detect and characterize protein aggregation:

  • Visual Inspection: The most straightforward method is to visually check for precipitation or cloudiness in the solution.[6]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the presence of large aggregates due to light scattering.

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution and can detect the presence of soluble aggregates.[2][8]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, appearing as a distinct peak or a shoulder on the main peak.[2][8][9]

  • Fluorescence Spectroscopy: Certain fluorescent dyes, such as Thioflavin T, SYPRO Orange, and ProteoStat, can be used to detect protein aggregates.[10][11][12]

Q3: What is the optimal dye-to-protein molar ratio for labeling?

The optimal dye-to-protein molar ratio is highly dependent on the specific protein and the desired degree of labeling. A general recommendation is to start with a molar excess of 5 to 20-fold of the this compound to the protein.[1] However, it is crucial to perform a titration experiment to determine the optimal ratio that provides sufficient labeling without causing significant aggregation.[1] For some proteins, a lower stoichiometry of 1:1 may be necessary to minimize precipitation.[3]

Q4: Can I use buffers containing primary amines, like Tris or glycine?

No, you should avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the primary amines on the protein for reaction with the NHS ester, significantly reducing the labeling efficiency.[13][14][15] Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate/carbonate.[1][16][17]

Troubleshooting Guide

If you are observing protein aggregation, consider the following troubleshooting steps.

Issue 1: Visible Precipitation During or After the Labeling Reaction

This indicates significant protein aggregation.

Potential Cause Troubleshooting Strategy Rationale
Over-labeling Reduce the molar excess of the this compound in the reaction. Perform a titration to find the optimal dye-to-protein ratio.[1]A lower degree of labeling is less likely to significantly alter the protein's physicochemical properties.[1]
High Protein Concentration Perform the labeling reaction at a lower protein concentration (e.g., 1-5 mg/mL).[1][2]Lower concentrations reduce the likelihood of intermolecular interactions that can lead to aggregation.[1]
Sub-optimal Buffer pH Ensure the labeling buffer pH is between 7.2 and 8.5 for efficient NHS ester reaction.[1] However, for pH-sensitive proteins, a pH closer to physiological (7.4) may be necessary, even if the reaction is slower.[1] Ensure the buffer pH is at least 1 pH unit away from the protein's isoelectric point (pI).[5]NHS ester reactions are more efficient at slightly alkaline pH. Maintaining a net charge on the protein through pH adjustment promotes electrostatic repulsion and prevents aggregation.[5]
Incorrect Buffer Ionic Strength Adjust the ionic strength of the buffer. Try adding 150 mM NaCl.[6]Modulating the ionic strength can affect electrostatic interactions between protein molecules.[5][18]
Hydrophobicity of the Dye If possible, consider using a more hydrophilic, sulfonated version of the Cy5.5 dye (Sulfo-Cy5.5 bis-NHS ester).[4][19]Sulfonated dyes are more water-soluble and can reduce the increase in overall protein hydrophobicity upon labeling.
Intermolecular Crosslinking Use a Cy5.5 mono-NHS ester instead of the bis-NHS ester if crosslinking is not desired.A mono-functional dye will only attach to a single protein, preventing intermolecular crosslinking.
Issue 2: No Visible Precipitation, but Aggregates Detected by DLS or SEC

This suggests the presence of soluble aggregates.

Potential Cause Troubleshooting Strategy Rationale
Sub-optimal Buffer Composition Add stabilizing excipients to the reaction and storage buffers.[1][5]These additives can help maintain protein solubility and prevent aggregation.[1]
Reaction Temperature Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[1]Lower temperatures can slow down both the labeling reaction and the process of protein unfolding and aggregation.[1]
Purification Method Immediately after labeling, purify the conjugate using size exclusion chromatography (SEC) to remove unreacted dye and aggregates.[6][20]SEC is effective at separating monomeric protein from aggregates.[20]
Storage Conditions Store the labeled protein at an appropriate concentration (>0.5 mg/mL) in a buffer containing stabilizing agents and a carrier protein (e.g., 0.1% BSA), and protect from light.[21] Consider adding a cryoprotectant like glycerol (B35011) (5-20%) for frozen storage.[5][16]Proper storage conditions are crucial for the long-term stability of the conjugate.

Table 1: Common Stabilizing Additives to Prevent Protein Aggregation

Additive Typical Concentration Mechanism of Action
Arginine 50-100 mM[1]Binds to charged and hydrophobic regions, increasing protein solubility.[5]
Glycerol 5-20%[1]Acts as a cryoprotectant and osmolyte, stabilizing the native protein state.[5]
Non-ionic Detergents (e.g., Tween-20, CHAPS) 0.01-0.1%[1][5]Solubilize protein aggregates by interacting with hydrophobic patches.[5][18]
Sugars (e.g., Sucrose, Trehalose) -Stabilize proteins against thermal and thermodynamic stress.
Reducing Agents (e.g., DTT, TCEP) 1-5 mM[2]Prevent the formation of non-native disulfide bonds.[2][5] Note: Ensure the reducing agent doesn't interfere with your protein's structure or the labeling chemistry.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound
  • Protein Preparation:

    • Dialyze the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES, at a pH of 7.2-8.5.[1]

    • Adjust the protein concentration to 1-5 mg/mL.[1][2]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.[1]

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution.[1] It is recommended to add the dye solution slowly with gentle mixing to avoid localized high concentrations.[1]

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[1]

  • Purification:

    • Remove excess, unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer.[1][21]

    • For removal of aggregates, size exclusion chromatography (SEC) is recommended.[2][9]

Protocol 2: Detection of Aggregates using Size Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate an appropriate SEC column with a filtered and degassed mobile phase (e.g., PBS).

  • Sample Preparation: Filter the labeled protein sample through a 0.22 µm filter to remove any large particulates.

  • Injection and Elution: Inject the sample onto the column and monitor the elution profile using a UV detector at 280 nm (for protein) and ~675 nm (for Cy5.5).

  • Data Analysis: Aggregates will elute in the void volume or as earlier peaks/shoulders before the main monomeric protein peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (Amine-free buffer, pH 7.2-8.5) Labeling Incubation (RT or 4°C) Protein_Prep->Labeling Dye_Prep This compound Preparation (in DMSO) Dye_Prep->Labeling Purification Removal of Excess Dye (Desalting/Dialysis) Labeling->Purification Aggregate_Removal Aggregate Removal (SEC) Purification->Aggregate_Removal Analysis Characterization (UV-Vis, DLS, SEC) Aggregate_Removal->Analysis

Caption: Experimental workflow for protein labeling and purification.

troubleshooting_logic node_action node_action start Aggregation Observed? visible_precipitate Visible Precipitate? start->visible_precipitate soluble_aggregates Soluble Aggregates? visible_precipitate->soluble_aggregates No action_ratio Reduce Dye/Protein Ratio visible_precipitate->action_ratio Yes action_additives Add Stabilizing Excipients soluble_aggregates->action_additives Yes end Monomeric Labeled Protein soluble_aggregates->end No action_conc Lower Protein Concentration action_ratio->action_conc action_buffer Optimize Buffer (pH, Ionic Strength) action_conc->action_buffer action_dye Use Sulfonated Dye action_buffer->action_dye action_dye->end action_temp Lower Reaction Temperature action_additives->action_temp action_purify Purify via SEC action_temp->action_purify action_storage Optimize Storage Conditions action_purify->action_storage action_storage->end

Caption: Troubleshooting decision tree for protein aggregation.

References

How to optimize the dye to protein molar ratio for Cy5.5 bis-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dye-to-protein molar ratio for Cy5.5 bis-NHS ester labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-protein molar ratio for this compound labeling?

A1: The optimal dye-to-protein molar ratio is highly dependent on the specific protein and the intended application. A common starting point is a molar excess of 8- to 20-fold of dye to protein.[1][2] However, it is crucial to perform empirical testing to determine the ideal ratio for your experiment.[1][3] Over-labeling can lead to fluorescence quenching and protein aggregation, while under-labeling results in a weak signal.[4][5] For many antibodies, an optimal degree of substitution (DOS), or the average number of dye molecules per protein, is between 2 and 10.[3][6] For Cy5.5 labeled IgG, optimal ratios have been reported to be around 4-5.[7]

Q2: What is the importance of pH in the labeling reaction?

A2: The pH of the reaction buffer is a critical factor for successful labeling with NHS esters.[8][9] The reaction involves the nucleophilic attack of a deprotonated primary amine (like the side chain of lysine) on the NHS ester.[10][11] The optimal pH for this reaction is typically between 8.3 and 8.5.[8][9] At a lower pH, the amine groups are protonated and less reactive.[9][11] At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which deactivates the dye and reduces labeling efficiency.[8][11]

Q3: Which buffers should be used for the labeling reaction?

A3: It is essential to use an amine-free buffer, as primary amines will compete with the protein for reaction with the NHS ester.[1][5] Commonly recommended buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer at a pH of 8.3-8.5.[8][11] Buffers containing Tris or glycine (B1666218) should be avoided.[12] If your protein is in a buffer with primary amines, it should be dialyzed against the appropriate labeling buffer before starting the conjugation.[5][12]

Q4: How do I prepare the this compound for the reaction?

A4: this compound is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][9] It is important to use high-quality, amine-free DMF.[8] The dye solution should be added to the protein solution while gently vortexing to ensure thorough mixing.[1]

Q5: How can I determine the final dye-to-protein ratio (Degree of Labeling - DOL)?

A5: The Degree of Labeling (DOL) can be determined using absorption spectroscopy.[4][13] This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (around 675 nm).[13][14] A correction factor is needed to account for the dye's absorbance at 280 nm.[6][13] The DOL is the molar ratio of the dye to the protein.[13] It is crucial to completely remove any unreacted, free dye before measuring the absorbance for an accurate DOL determination.[4][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Labeling Efficiency Incorrect pH: The reaction pH was too low, leading to protonated and unreactive amine groups.[5][9]Ensure the reaction buffer is at pH 8.3-8.5.[5][8]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine competed with the protein for the dye.[5][12]Dialyze the protein against an amine-free buffer (e.g., 0.1 M sodium bicarbonate) before labeling.[12]
Hydrolyzed Dye: The this compound was hydrolyzed due to moisture or high pH.[8][11]Prepare the dye solution in anhydrous DMSO or DMF immediately before use and avoid pH values above 9.0.[1]
Low Protein Concentration: Labeling efficiency can be poor at low protein concentrations.[5][15]Concentrate the protein to at least 2 mg/mL, with 10 mg/mL being optimal.[5][15]
Fluorescence Quenching Over-labeling: Too many dye molecules are in close proximity, leading to self-quenching.[4][16]Reduce the dye-to-protein molar ratio in the labeling reaction. Perform a titration to find the optimal ratio.[3][4]
Protein Aggregation/Precipitation Over-labeling: Excessive labeling can alter the protein's properties and lead to aggregation.[5]Decrease the dye-to-protein molar ratio.
Solvent Issues: The organic solvent used to dissolve the dye may have caused protein denaturation.Add the dye solution to the protein solution slowly while vortexing to minimize local high concentrations of the organic solvent.[1]
Inaccurate DOL Measurement Presence of Free Dye: Unconjugated dye in the sample will lead to an overestimation of the DOL.[4]Ensure complete removal of free dye using size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis.[1][6]
Incorrect Extinction Coefficients: Using inaccurate molar extinction coefficients for the protein and dye will result in a miscalculation of the DOL.Use the correct molar extinction coefficients for your specific protein and Cy5.5. The extinction coefficient for Cy5.5 is approximately 190,000 cm⁻¹M⁻¹.[14]

Experimental Protocols

Protocol 1: Optimizing the Dye-to-Protein Molar Ratio

This protocol describes a method to test different dye-to-protein molar ratios to determine the optimal labeling condition.

1. Protein Preparation:

  • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.[5][15]

  • If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.[12]

2. Dye Preparation:

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1]

3. Labeling Reaction:

  • Set up a series of reactions with varying molar excess of the dye to the protein (e.g., 5:1, 10:1, 15:1, 20:1).

  • While gently vortexing the protein solution, add the calculated volume of the dye stock solution.[1]

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

4. Purification of the Conjugate:

  • Remove the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).[1]

5. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm and ~675 nm.

  • Calculate the DOL using the following formulas[13]:

    • Protein Concentration (M) = [A280 - (A675 * CF280)] / ε_protein

    • Dye Concentration (M) = A675 / ε_dye

    • DOL = Dye Concentration / Protein Concentration

    • Where:

      • A280 and A675 are the absorbances at 280 nm and ~675 nm.

      • CF280 is the correction factor for the dye's absorbance at 280 nm (A280_dye / Amax_dye). For Cy5.5, this is typically around 0.05.[17]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of Cy5.5 at ~675 nm (approx. 190,000 cm⁻¹M⁻¹).[14]

6. Functional Analysis:

  • Evaluate the performance of the conjugates with different DOLs in your specific application to determine the optimal labeling ratio.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis cluster_optimization Optimization protein_prep Protein Preparation (Amine-free buffer, pH 8.3-8.5) reaction_setup Set up reactions with varying dye:protein molar ratios protein_prep->reaction_setup dye_prep Dye Preparation (Anhydrous DMSO/DMF) dye_prep->reaction_setup incubation Incubate 1-2 hours at RT (Protected from light) reaction_setup->incubation purification Purification (Size-exclusion chromatography or dialysis) incubation->purification dol_calc Calculate Degree of Labeling (DOL) (Absorbance at 280nm and 675nm) purification->dol_calc functional_assay Functional Assay dol_calc->functional_assay optimal_ratio Determine Optimal Dye-to-Protein Ratio functional_assay->optimal_ratio

Caption: Experimental workflow for optimizing the dye-to-protein molar ratio.

troubleshooting_guide cluster_low_efficiency Low Labeling Efficiency cluster_quenching Fluorescence Quenching cluster_aggregation Protein Aggregation cluster_solutions Solutions start Problem with Labeling check_ph Check pH (Is it 8.3-8.5?) start->check_ph check_buffer Check Buffer (Is it amine-free?) start->check_buffer check_dye Check Dye (Freshly prepared?) start->check_dye check_dol Check DOL (Is it too high?) start->check_dol check_dol_agg Check DOL (Is it too high?) start->check_dol_agg adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No dialyze Dialyze against amine-free buffer check_buffer->dialyze No prepare_fresh_dye Prepare fresh dye solution check_dye->prepare_fresh_dye No reduce_ratio Reduce dye:protein ratio check_dol->reduce_ratio Yes check_dol_agg->reduce_ratio Yes

Caption: Troubleshooting decision tree for this compound labeling.

References

Removing unconjugated Cy5.5 bis-NHS ester from a labeling reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unconjugated Cy5.5 bis-NHS ester from a protein labeling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound after a labeling reaction?

A1: The removal of unconjugated dye is essential for several reasons. Firstly, it ensures accurate determination of the degree of labeling (DOL), which is the molar ratio of dye to protein.[1][2] The presence of free dye can lead to an overestimation of the DOL, resulting in inconsistent experimental outcomes. Secondly, unconjugated dye can interfere with downstream applications by causing high background fluorescence or non-specific signals. Lastly, for therapeutic applications, the removal of any small molecule, including the free dye, is a critical safety and regulatory requirement.

Q2: What are the common methods for removing unconjugated this compound?

A2: The most common methods for separating labeled proteins from small molecules like unconjugated dyes are size-exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF).[3][4][] Each method separates molecules based on differences in their size.

Q3: How do I choose the most suitable purification method for my experiment?

A3: The choice of purification method depends on several factors, including the volume of your sample, the desired purity, processing time, and the scale of your experiment.

  • Size-Exclusion Chromatography (SEC): Ideal for achieving high purity and for processing small to medium sample volumes. It is a relatively fast method.[6][7]

  • Dialysis: A simple and gentle method suitable for buffer exchange and removing small molecules from larger ones. However, it can be a slow process, often requiring several hours to overnight incubation and multiple buffer changes.[4][8]

  • Tangential Flow Filtration (TFF): A rapid and efficient method for concentrating and purifying larger volumes of protein solutions. It is highly scalable and suitable for process development and manufacturing.[9][10][11]

Q4: What is the molecular weight of this compound, and why is it important?

A4: The molecular weight of this compound is approximately 913.49 g/mol .[12][13] Knowing the molecular weight is critical for selecting the appropriate size-exclusion limit for SEC media or the molecular weight cut-off (MWCO) for dialysis and TFF membranes to ensure efficient separation of the small dye molecule from the much larger protein conjugate.

Purification Method Performance

The following table summarizes the typical performance characteristics of the recommended purification methods for removing unconjugated dyes.

FeatureSize-Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic volume as molecules pass through a porous resin.[3][6]Passive diffusion of small molecules across a semi-permeable membrane down a concentration gradient.[4]Convective transport of small molecules through a membrane while larger molecules are retained in a tangential flow.[10][11]
Typical Protein Recovery >95%[7]>90% (can be lower due to handling and non-specific adsorption)95% to >99%[14]
Dye Removal Efficiency High, can be >99% with optimized column and conditions.High, dependent on buffer exchange volume and frequency.Very high, can achieve >99.9% removal with sufficient diafiltration volumes.
Processing Time Fast (minutes to a few hours).[7]Slow (several hours to overnight).[4]Very fast (minutes to hours, depending on volume).[10]
Scalability Limited by column size, suitable for lab scale.Scalable, but can be cumbersome for very large volumes.Highly scalable from lab to process scale.[10][11]
Key Advantage High resolution and purity.Simple, gentle, and requires minimal specialized equipment.Fast, efficient, and highly scalable for large volumes.

Experimental Workflows and Protocols

The following diagram illustrates the general workflow for a protein labeling reaction followed by purification to remove the unconjugated this compound.

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_output Final Product Protein Protein Solution (Amine-free buffer, pH 7.2-8.5) Reaction Incubation (Room temp, 1-2 hours) Protein->Reaction Dye This compound (in DMSO or DMF) Dye->Reaction SEC Size-Exclusion Chromatography Reaction->SEC Load Reaction Mixture Dialysis Dialysis Reaction->Dialysis Transfer to Dialysis Device TFF Tangential Flow Filtration Reaction->TFF Load into TFF System Purified_SEC Purified Labeled Protein SEC->Purified_SEC Purified_Dialysis Purified Labeled Protein Dialysis->Purified_Dialysis Purified_TFF Purified Labeled Protein TFF->Purified_TFF troubleshooting_guide Problem Problem Cause Cause Solution Solution P1 High background fluorescence in final product C1_1 Incomplete removal of unconjugated dye P1->C1_1 C1_2 Dye aggregation and co-elution with protein P1->C1_2 P2 Low protein recovery C2_1 Non-specific binding to purification media/membrane P2->C2_1 C2_2 Protein loss during handling/transfers P2->C2_2 C2_3 Overly harsh purification conditions P2->C2_3 P3 Protein aggregation/precipitation C3_1 High degree of labeling leading to insolubility P3->C3_1 C3_2 Inappropriate buffer conditions (pH, ionic strength) P3->C3_2 C3_3 Cyanine dye-induced aggregation P3->C3_3 S1_1_1 Increase number of diafiltration volumes (TFF) C1_1->S1_1_1 S1_1_2 Increase number/duration of buffer changes (Dialysis) C1_1->S1_1_2 S1_1_3 Optimize SEC column length and flow rate for better separation C1_1->S1_1_3 S1_2_1 Add non-ionic detergents (e.g., Tween-20) to buffers C1_2->S1_2_1 S1_2_2 Filter sample through a 0.2 µm filter before purification C1_2->S1_2_2 S2_1_1 Pre-treat membrane/resin with a blocking agent (e.g., BSA, if compatible) C2_1->S2_1_1 S2_1_2 Use low-protein-binding membranes/resins C2_1->S2_1_2 S2_2_1 Minimize sample transfers C2_2->S2_2_1 S2_2_2 Rinse containers and tubing with buffer to recover residual protein C2_2->S2_2_2 S2_3_1 Reduce pump speed/shear in TFF C2_3->S2_3_1 S2_3_2 Use a gentler method like dialysis C2_3->S2_3_2 S3_1_1 Reduce molar excess of dye in the labeling reaction C3_1->S3_1_1 S3_1_2 Decrease reaction time C3_1->S3_1_2 S3_2_1 Screen different buffer formulations C3_2->S3_2_1 S3_2_2 Ensure pH is not at the protein's isoelectric point C3_2->S3_2_2 S3_3_1 Work with dilute protein concentrations C3_3->S3_3_1 S3_3_2 Add aggregation inhibitors to buffers C3_3->S3_3_2

References

Technical Support Center: Photostability of Cy5.5 bis-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing photostability issues with Cy5.5 bis-NHS ester conjugates.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with Cy5.5 conjugates in a question-and-answer format.

Issue 1: Rapid Loss of Fluorescent Signal During Imaging

  • Question: My Cy5.5 conjugate signal is photobleaching very quickly under the microscope. What can I do to improve its stability?

    Answer: Rapid photobleaching of cyanine (B1664457) dyes like Cy5.5 is a common issue. Here are several strategies to mitigate this problem:

    • Optimize Imaging Conditions:

      • Reduce Excitation Power: Use the lowest laser power that provides a detectable signal.

      • Minimize Exposure Time: Use the shortest possible exposure times for image acquisition.

      • Use Neutral Density Filters: These filters can reduce the intensity of the excitation light reaching your sample.

    • Use Antifade Reagents: Mounting your sample in a high-quality antifade mounting medium is crucial. These reagents contain scavengers that reduce the generation of reactive oxygen species (ROS), which are a primary cause of photobleaching.

    • Oxygen Scavenging Systems: For live-cell imaging, consider using an oxygen scavenging system in your imaging buffer to minimize the presence of molecular oxygen, a key component in the photobleaching process.

    • Consider More Photostable Alternatives: If photobleaching remains a significant problem, consider using more photostable dyes such as Alexa Fluor™ 680.[1][2][3][4]

Issue 2: High Background or Non-Specific Staining

  • Question: I'm observing high background fluorescence in my images, making it difficult to see my specific signal. What could be the cause?

    Answer: High background can stem from several factors related to the conjugation and staining process:

    • Excess Unconjugated Dye: Ensure that all free, unconjugated this compound has been removed from your conjugate solution after the labeling reaction. Purification methods like size-exclusion chromatography or dialysis are essential.

    • High Degree of Labeling (DOL): An excessively high DOL (the number of dye molecules per protein) can lead to aggregation and non-specific binding. Aim for an optimal DOL, which is typically between 2 and 7 for antibodies. You may need to perform titration experiments to determine the optimal dye-to-protein ratio for your specific application.

    • Inadequate Blocking and Washing: Proper blocking of non-specific binding sites on your sample is critical. Use an appropriate blocking buffer (e.g., BSA or serum) and perform thorough washing steps after antibody incubation to remove unbound conjugates.

    • Autofluorescence: Some biological samples exhibit natural autofluorescence. To minimize this, you can use a spectral imaging system to separate the specific Cy5.5 signal from the autofluorescence background.

Issue 3: Inconsistent or Weak Fluorescent Signal

  • Question: The fluorescence intensity of my Cy5.5 conjugate is weak or varies between experiments. How can I improve the signal and consistency?

    Answer: Weak or variable signals can be due to issues with the dye, the conjugation process, or environmental factors:

    • Improper Storage of this compound: NHS esters are sensitive to moisture and should be stored desiccated at -20°C.[5][6] Avoid repeated freeze-thaw cycles. It is recommended to aliquot the dye upon receipt.

    • Suboptimal Conjugation Reaction:

      • pH of Reaction Buffer: The reaction between the NHS ester and primary amines is pH-dependent. The optimal pH for the reaction is typically between 8.3 and 8.5.[7] Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with your target molecule for conjugation.[8]

      • Hydrolysis of NHS Ester: NHS esters can hydrolyze in aqueous solutions. Prepare the dye solution immediately before use and add it to the protein solution promptly.[5]

    • Ozone Sensitivity: Cyanine dyes are known to be sensitive to ozone, which can be present in the laboratory environment and can rapidly degrade the fluorophore, leading to a loss of signal.[9] If possible, perform the final steps of your experiment, including slide scanning, in an ozone-controlled environment. Coating microarray slides with a sodium dodecyl sulfate (B86663) (SDS) solution during post-hybridization washes has been shown to minimize the effects of ozone.[9]

    • Confirm Target Expression: Ensure that your target molecule is present in the sample at a sufficient level for detection.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism behind Cy5.5 photobleaching?

    A1: Photobleaching of Cy5.5, like other cyanine dyes, primarily occurs from a long-lived, reactive triplet state.[10] Upon excitation, the fluorophore can transition from the excited singlet state to this triplet state. In the presence of molecular oxygen, the triplet state dye can generate reactive oxygen species (ROS), such as singlet oxygen, which can then chemically and irreversibly damage the fluorophore, rendering it non-fluorescent.

  • Q2: Are there more photostable alternatives to Cy5.5?

    A2: Yes, several alternatives to Cy5.5 offer improved photostability. Alexa Fluor™ 680 is spectrally similar to Cy5.5 and is well-documented to be significantly more photostable.[1][2][4] Other options include the DyLight™ 680 and IRDye® 680 dyes.[11]

  • Q3: How should I store my this compound and its conjugates?

    A3: this compound should be stored at -20°C, protected from light, and desiccated to prevent moisture-induced hydrolysis.[5][6] Once dissolved in an organic solvent like DMSO or DMF, it is best to use it immediately.[5] If storage of the solution is necessary, it should be for a short period at -20°C. Cy5.5-protein conjugates should be stored under the same conditions as the unlabeled protein, typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage, protected from light.[12] Avoid repeated freeze-thaw cycles.

  • Q4: What is the optimal Degree of Labeling (DOL) for a Cy5.5-antibody conjugate?

    A4: The optimal DOL can vary depending on the antibody and the application. However, a general guideline is a DOL of 2 to 7. A DOL that is too low will result in a dim signal, while a DOL that is too high can lead to self-quenching of the fluorophores and potential aggregation of the conjugate, which can increase non-specific binding.

  • Q5: Can I use Tris buffer for my conjugation reaction?

    A5: It is generally not recommended to use buffers containing primary amines, such as Tris or glycine, for NHS ester conjugation reactions.[8] The primary amines in the buffer will compete with the primary amines on your target molecule, reducing the efficiency of the labeling reaction. Bicarbonate or phosphate (B84403) buffers at a pH of 8.3-8.5 are suitable alternatives.[7]

Data Presentation

Table 1: Comparison of Spectral Properties and Photostability of Cy5.5 and Alternatives

PropertyCy5.5Alexa Fluor™ 680
Excitation Maximum (nm) ~675-684[6][11][13]~679[14]
Emission Maximum (nm) ~694-710[6][11][13]~702[14]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~190,000 - 209,000[11][15][16]~184,000[14]
Fluorescence Quantum Yield ~0.2[15]~0.36[14]
Relative Photostability Less photostableMore photostable[1][2][4]

Note: Photostability is highly dependent on the experimental conditions, including the local chemical environment, excitation intensity, and exposure time. The values presented are for general comparison.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein (e.g., Antibody)

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Methodology:

  • Prepare the Protein:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the bicarbonate buffer.

  • Prepare the Dye Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh and used immediately.

  • Conjugation Reaction:

    • Add the dissolved this compound to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS or another suitable buffer.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of Cy5.5 (~675 nm).

    • Calculate the protein concentration using the following formula:

      • Protein concentration (M) = [A₂₈₀ - (A₆₇₅ x CF)] / ε_protein

      • Where CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye), and ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the dye concentration using the Beer-Lambert law:

      • Dye concentration (M) = A₆₇₅ / ε_dye

      • Where ε_dye is the molar extinction coefficient of Cy5.5 at ~675 nm.

    • Calculate the DOL:

      • DOL = Dye concentration / Protein concentration

Protocol 2: Assessment of Photostability

Materials:

  • Cy5.5-conjugated molecule and a comparison fluorophore-conjugated molecule

  • Fluorescence microscope with a stable light source and a sensitive camera

  • Antifade mounting medium

  • Image analysis software

Methodology:

  • Sample Preparation:

    • Prepare microscope slides with your fluorescently labeled samples mounted in an antifade reagent. Ensure that the concentration of the fluorophores and the sample preparation are consistent between the dyes being compared.

  • Image Acquisition:

    • Locate a region of interest on the slide.

    • Using consistent imaging parameters (laser power, exposure time, etc.), acquire a time-lapse series of images. For example, take an image every 10 seconds for a total of 5 minutes. It is crucial to keep the illumination continuous on the same area.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the same region of interest in each image of the time series.

    • Subtract the background fluorescence from each measurement.

    • Normalize the intensity values by dividing each value by the initial intensity at time zero.

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is indicative of the photostability of the fluorophore. A slower decay indicates higher photostability.

Mandatory Visualization

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Bleached Photobleached Dye (Non-fluorescent) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS + O₂ ROS->Bleached Oxidation

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.5.

Photostability_Workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Prep Prepare fluorescently labeled samples Mount Mount samples in antifade medium Prep->Mount ROI Select Region of Interest (ROI) Mount->ROI Timelapse Acquire time-lapse image series ROI->Timelapse Measure Measure mean fluorescence intensity of ROI Timelapse->Measure Normalize Normalize intensity data Measure->Normalize Plot Plot normalized intensity vs. time Normalize->Plot Compare Compare photobleaching rates Plot->Compare

Caption: Experimental workflow for assessing the photostability of fluorophore conjugates.

Conjugation_Workflow cluster_reagents Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis PrepProtein Prepare protein in amine-free buffer (pH 8.3) Mix Add dye solution to protein solution PrepProtein->Mix PrepDye Dissolve this compound in DMSO/DMF PrepDye->Mix Incubate Incubate for 1-2 hours at RT, protected from light Mix->Incubate Purify Purify conjugate via size-exclusion chromatography Incubate->Purify Analyze Measure absorbance at 280 nm and ~675 nm Purify->Analyze CalcDOL Calculate Degree of Labeling (DOL) Analyze->CalcDOL

Caption: Workflow for the conjugation of this compound to a protein.

References

Impact of buffer composition on Cy5.5 bis-NHS ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use of Cy5.5 bis-NHS ester for conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer composition for this compound conjugation?

For successful conjugation, the buffer should be free of primary amines and have a slightly alkaline pH.[1][2]

  • Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate buffer, sodium borate (B1201080) buffer, and HEPES buffer are all suitable choices.[3][4] A commonly used and effective buffer is 0.1 M sodium bicarbonate at pH 8.3-8.5.[5][6]

  • pH: The optimal pH range for the reaction between an NHS ester and a primary amine is 7.2 to 8.5.[3][4] At lower pH values, the primary amine is protonated and thus less reactive.[5] At pH values higher than 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the conjugation reaction and reduces labeling efficiency.[3][5]

  • Additives: For Cy5.5 bis-NHS esters that are not water-soluble, a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used to dissolve the dye before adding it to the reaction mixture.[5][6] It is critical to use high-purity, amine-free DMF.[4]

Q2: Which buffers should I avoid during conjugation?

Buffers containing primary amines must be avoided as they will compete with the target molecule for reaction with the this compound.[2][4] This will lead to lower conjugation efficiency and the formation of non-fluorescent dye adducts.

  • Buffers to Avoid: Tris (tris(hydroxymethyl)aminomethane) and glycine-based buffers are not recommended for the conjugation reaction itself.[4] However, they can be useful for quenching the reaction once it is complete.[3]

Q3: My this compound is not dissolving in my aqueous buffer. What should I do?

Many non-sulfonated Cy5.5 bis-NHS esters have limited aqueous solubility.[7] To overcome this, first dissolve the dye in a small volume of a high-quality, anhydrous organic solvent such as DMSO or DMF.[5][6] This stock solution can then be added to your protein solution in the appropriate reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%, to avoid denaturation of the protein.[2]

Q4: What is the difference between a mono-NHS and a bis-NHS ester?

A mono-NHS ester has one amine-reactive NHS ester group, allowing it to label a single primary amine on a target molecule. A bis-NHS ester, such as this compound, is a homobifunctional crosslinker with two NHS ester groups.[6][8] This allows it to react with two different primary amines, potentially leading to intramolecular (within the same molecule) or intermolecular (between different molecules) cross-linking.[6][9]

Q5: How can I control for intermolecular cross-linking and protein aggregation?

Intermolecular cross-linking can lead to the formation of dimers, larger aggregates, and even precipitation of your protein. Several factors can be optimized to minimize this:

  • Protein Concentration: Higher protein concentrations can favor intermolecular cross-linking. If aggregation is an issue, try reducing the protein concentration.

  • Molar Ratio of Dye to Protein: Using a high molar excess of the bis-NHS ester can increase the likelihood of multiple proteins being cross-linked. It is crucial to titrate the molar ratio to find the optimal balance between labeling efficiency and aggregation.[10]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures (e.g., 4°C) can help to control the extent of the reaction and reduce the formation of large aggregates.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Fluorescence Signal Inefficient Labeling: Incorrect buffer pH, presence of competing amines, or hydrolyzed dye.- Verify the pH of your reaction buffer is between 7.2 and 8.5.[3][4] - Ensure your protein sample and reaction buffer are free from amine-containing substances like Tris or glycine.[2][4] Perform buffer exchange via dialysis or desalting column if necessary. - Use a fresh vial of this compound and prepare the stock solution in anhydrous DMSO or DMF immediately before use.[3]
Protein Precipitation/Aggregation During or After Labeling Intermolecular Cross-linking: The bis-functional nature of the dye is linking multiple protein molecules together.- Optimize the molar ratio of this compound to your protein. Start with a lower ratio and gradually increase it.[10] - Reduce the concentration of your protein in the reaction mixture. - Decrease the reaction time and/or temperature (e.g., incubate at 4°C).[3]
Hydrophobicity of the Dye: The Cy5.5 dye itself can be hydrophobic, leading to aggregation when conjugated to a protein.- Consider using a water-soluble version of the dye if available (e.g., a sulfo-Cy5.5 bis-NHS ester). - Ensure the final concentration of organic solvent (DMSO/DMF) is as low as possible.
Unexpected Molecular Weight on SDS-PAGE/SEC Intramolecular Cross-linking: The dye has reacted with two primary amines on the same protein molecule.- This may result in a slight shift in mobility on SDS-PAGE. This is often not a problem for the final application.
Intermolecular Cross-linking: Formation of protein dimers, trimers, and higher-order oligomers.- Bands corresponding to multiples of the protein's molecular weight will be visible on a non-reducing SDS-PAGE. - Optimize reaction conditions as described for protein precipitation. - Use size-exclusion chromatography (SEC) to separate the desired monomeric conjugate from larger aggregates.
Inconsistent Labeling Results Variability in Reagents or Protocol: Inconsistent reagent quality, storage, or reaction setup.- Aliquot the this compound upon receipt and store it desiccated at -20°C to prevent hydrolysis.[8] - Always use freshly prepared dye stock solutions.[3] - Precisely control pH, temperature, and reaction time for each experiment.

Quantitative Data Summary

Table 1: Effect of pH on NHS Ester Reaction Efficiency

pH Amine Reactivity NHS Ester Hydrolysis Rate Overall Conjugation Efficiency
< 7.0Low (amines are protonated)[5]Low[3]Very Low
7.2 - 8.0Moderate to High[3]Moderate[3]Good
8.0 - 8.5High[5]Moderate to High[5]Optimal
> 8.5HighVery High[3][5]Decreased

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol provides a starting point for conjugating this compound to a protein containing primary amines. Optimization of the protein concentration and dye-to-protein molar ratio is recommended for each specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion or desalting column)

Procedure:

  • Prepare the Protein Solution: Ensure the protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free reaction buffer. If the protein is in a buffer containing amines, perform a buffer exchange.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Protect the solution from light.

  • Conjugation Reaction: a. Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to protein. A starting point of a 10:1 to 20:1 molar ratio is common for mono-NHS esters; a lower ratio (e.g., 5:1 to 10:1) may be preferable for bis-NHS esters to minimize cross-linking. b. Slowly add the dye stock solution to the protein solution while gently stirring. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted dye and quenching buffer components by passing the reaction mixture through a size-exclusion or desalting column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Cy5.5 (approximately 675 nm, Amax).

  • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye). For Cy5.5, this is typically around 0.05.

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye: Dye Concentration (M) = Amax / εdye

    • εdye is the molar extinction coefficient of Cy5.5 at its Amax (approximately 250,000 M-1cm-1).

  • Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3) conjugation Add Dye to Protein (Control Molar Ratio) protein_prep->conjugation dye_prep Prepare Cy5.5 bis-NHS Ester Stock in Anhydrous DMSO dye_prep->conjugation incubation Incubate (RT or 4°C) Protected from Light conjugation->incubation quench Quench Reaction (e.g., Tris Buffer) incubation->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Analyze Conjugate (Spectrophotometry, SDS-PAGE) purify->analyze

Caption: Workflow for this compound conjugation to a protein.

troubleshooting_workflow start Low Conjugation Efficiency? check_ph Is Buffer pH 8.0-8.5? start->check_ph Yes aggregation Protein Aggregation? start->aggregation No check_ph->start No, Adjust pH check_amines Is Buffer Amine-Free? check_ph->check_amines Yes check_amines->start No, Buffer Exchange check_dye Is Dye Freshly Prepared? check_amines->check_dye Yes check_dye->start No, Use Fresh Dye check_dye->aggregation Yes lower_ratio Lower Dye:Protein Molar Ratio aggregation->lower_ratio Yes success Successful Conjugation aggregation->success No lower_conc Lower Protein Concentration lower_ratio->lower_conc lower_temp Lower Reaction Temperature lower_conc->lower_temp lower_temp->success

Caption: Troubleshooting decision tree for this compound conjugation.

References

Troubleshooting poor signal-to-noise in Cy5.5 bis-NHS ester imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor signal-to-noise in Cy5.5 bis-NHS ester imaging.

Troubleshooting Guide

Low signal-to-noise ratio is a common issue in fluorescence imaging. This guide provides a systematic approach to identifying and resolving the root causes of this problem when using this compound.

Issue 1: High Background Fluorescence

High background can obscure the specific signal from your target, making it difficult to obtain clear images.

Possible Causes and Solutions:

  • Unbound or Hydrolyzed Dye: Excess, unbound this compound or its hydrolyzed, non-reactive form can bind non-specifically to cellular components or the coverslip, leading to high background.

    • Solution: Ensure thorough purification of the labeled protein after the conjugation reaction to remove all free dye. Methods like size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns are effective. For spin columns, ensure the column resin is appropriate for the size of your protein and follow the manufacturer's protocol for equilibration and elution.[1][2][3]

  • Non-Specific Binding of the Labeled Protein: The labeled antibody or protein may be binding to off-target sites.

    • Solution:

      • Blocking: Use an appropriate blocking buffer (e.g., 5% BSA or normal serum from the secondary antibody's host species) to block non-specific binding sites before applying the labeled protein.[4]

      • Washing: Increase the number and duration of washing steps after incubation with the labeled protein. Adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce non-specific interactions.

      • Antibody Concentration: Titrate the concentration of your labeled antibody to find the optimal balance between specific signal and background.

  • Autofluorescence: Biological samples naturally contain molecules (e.g., NADH, collagen, elastin) that fluoresce, contributing to background noise. This is generally less of an issue in the far-red spectrum of Cy5.5 but can still be a factor, especially with tissue samples.[4]

    • Solution:

      • Spectral Unmixing: If your imaging system has this capability, you can spectrally unmix the autofluorescence signal from the Cy5.5 signal.

      • Control Sample: Always include an unstained control sample to assess the level of autofluorescence.

  • Protein Aggregates: The bifunctional nature of this compound can lead to protein cross-linking and aggregation, which can bind non-specifically and increase background.

    • Solution:

      • Optimize Labeling: Carefully control the dye-to-protein molar ratio during labeling to minimize over-labeling and subsequent aggregation.[5]

      • Purification: After labeling, centrifuge the conjugate at high speed (e.g., >10,000 x g) to pellet any large aggregates before use. Further purification using size-exclusion chromatography can also separate monomers from aggregates.

Issue 2: Weak or No Specific Signal

A faint or absent signal can be equally frustrating. Here are the common culprits and how to address them.

Possible Causes and Solutions:

  • Suboptimal Labeling (Low Degree of Labeling - DOL): An insufficient number of dye molecules on your protein will result in a weak signal.

    • Solution: Optimize the labeling reaction by adjusting the dye-to-protein molar ratio. A typical starting point is a 10:1 to 20:1 molar ratio.[6] The optimal DOL for antibodies is generally between 2 and 7.[1][4] A lower DOL results in a dimmer conjugate, while a higher DOL can lead to fluorescence quenching.[4][5]

  • Over-labeling (Fluorescence Quenching): Too many fluorophores in close proximity on a single protein can lead to self-quenching, where the fluorescence emission is reduced. This is a key consideration with bis-NHS esters.

    • Solution: Perform a titration of the dye-to-protein molar ratio to find the optimal DOL that provides the brightest signal without significant quenching. It's recommended to test several molar ratios in parallel.[4]

  • Photobleaching: Cy5.5, like all fluorophores, is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light.[6]

    • Solution:

      • Minimize Light Exposure: Reduce the intensity and duration of the excitation light.

      • Antifade Reagents: Use a mounting medium containing an antifade reagent to protect your sample.

      • Imaging Settings: Use the lowest possible laser power and the shortest possible exposure time that still provides a detectable signal.

  • Low Target Abundance: The target molecule you are trying to detect may be present at very low levels in your sample.

    • Solution:

      • Signal Amplification: Employ signal amplification techniques. One common method is to use a primary antibody followed by a secondary antibody labeled with multiple Cy5.5 molecules. Another approach is Tyramide Signal Amplification (TSA), which can significantly enhance the signal.[7][8]

      • Increase Primary Antibody Concentration: If using an indirect detection method, increasing the concentration of the primary antibody can sometimes boost the signal.

  • Incorrect Imaging Setup:

    • Solution: Ensure you are using the correct excitation and emission filters for Cy5.5 (Excitation max ~675 nm, Emission max ~694 nm).[9]

Frequently Asked Questions (FAQs)

Q1: What is the advantage of using a this compound over a mono-NHS ester?

A this compound has two reactive N-hydroxysuccinimide ester groups, allowing it to potentially react with two different primary amine groups. This can be advantageous for cross-linking applications or for potentially increasing the number of dye molecules per protein. However, this bifunctionality also increases the risk of protein aggregation and fluorescence quenching if not carefully controlled. For standard labeling of a single protein, a mono-NHS ester is often sufficient and easier to optimize.

Q2: What is the optimal dye-to-protein molar ratio for labeling with this compound?

The optimal molar ratio depends on the specific protein and the desired degree of labeling (DOL). A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.[6] It is highly recommended to perform a titration to determine the optimal ratio for your specific application, aiming for a DOL that provides the brightest signal without causing precipitation or significant fluorescence quenching. For antibodies, a DOL between 2 and 7 is often ideal.[1][4]

Q3: My labeled protein has precipitated out of solution. What happened and what can I do?

Precipitation after labeling is often a sign of over-labeling, which can increase the hydrophobicity of the protein and lead to aggregation.[2] The bis-functional nature of this compound can exacerbate this by causing cross-linking between protein molecules.

  • To prevent this: Reduce the dye-to-protein molar ratio in your next labeling reaction.

  • To salvage the current batch: You can try to remove the aggregates by centrifugation at high speed (e.g., >10,000 x g for 15 minutes) and collecting the supernatant. Size-exclusion chromatography can also be used to separate monomeric labeled protein from larger aggregates.

Q4: How can I calculate the Degree of Labeling (DOL)?

The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (~675 nm).

The formula is: DOL = (A_dye × ε_protein) / [(A_280 - (CF × A_dye)) × ε_dye]

Where:

  • A_dye is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.

  • CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

Q5: What are the best storage conditions for my this compound-labeled antibody?

Labeled antibody conjugates are generally stable and can be stored at 4°C for several months, often with the addition of a preservative like sodium azide (B81097) and a carrier protein such as BSA.[4] For long-term storage, it is recommended to aliquot the conjugate and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always protect the labeled conjugate from light.[5]

Quantitative Data Summary

Table 1: Spectral Properties of Cy5.5

PropertyValue
Maximum Excitation Wavelength~675 nm[9]
Maximum Emission Wavelength~694 nm[9]
Molar Extinction Coefficient~209,000 cm⁻¹M⁻¹[10]
Quantum Yield~0.2[10]

Table 2: Recommended Starting Parameters for Antibody Labeling with this compound

ParameterRecommendation
Reaction Buffer pH 8.0 - 9.0 (e.g., 0.1 M sodium bicarbonate)[4]
Dye-to-Antibody Molar Ratio 10:1 to 20:1[6]
Optimal Degree of Labeling (DOL) 2 - 7[1][4]
Reaction Time 1 hour at room temperature[4]
Purification Method Size-exclusion chromatography, dialysis, or spin columns[2]

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol provides a general guideline for labeling an IgG antibody. Optimization may be required for other proteins.

Materials:

  • Purified antibody (1-10 mg/mL in an amine-free buffer like PBS).

  • This compound.

  • Anhydrous DMSO.

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5.

  • Purification column (e.g., Sephadex G-25 spin column).

  • Storage Buffer: PBS, pH 7.4.

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer. If it is in a buffer containing Tris or glycine, dialyze it against PBS.

    • Adjust the antibody solution to a concentration of 2-10 mg/mL.

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.5.[1]

  • Prepare the Dye:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. Vortex to ensure it is fully dissolved.[4]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).

    • Slowly add the calculated amount of the dye/DMSO solution to the antibody solution while gently vortexing.

    • Protect the reaction from light by wrapping the tube in aluminum foil.

    • Incubate at room temperature for 1 hour with gentle rotation.[4]

  • Purification:

    • Purify the labeled antibody from the unconjugated dye using a desalting or spin column according to the manufacturer's instructions.[2] The labeled antibody will elute first.

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm and ~675 nm.

    • Calculate the protein concentration and the Degree of Labeling (DOL) as described in the FAQ section.

Protocol 2: Immunofluorescence Staining with Cy5.5-Labeled Antibody

Materials:

  • Cells or tissue sections on slides.

  • PBS (Phosphate-Buffered Saline).

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) - for intracellular targets.

  • Blocking Buffer (e.g., 5% BSA in PBS).

  • Cy5.5-labeled antibody diluted in blocking buffer.

  • Antifade mounting medium.

Procedure:

  • Sample Preparation:

    • Fix cells/tissue with fixation buffer.

    • If staining an intracellular target, permeabilize the cells with permeabilization buffer.

    • Wash the samples three times with PBS.

  • Blocking:

    • Incubate the samples with blocking buffer for at least 1 hour at room temperature to reduce non-specific binding.

  • Antibody Incubation:

    • Dilute the Cy5.5-labeled antibody to its optimal concentration in blocking buffer.

    • Incubate the samples with the diluted antibody for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the samples three times with PBS (or PBS with 0.05% Tween-20) for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Mount the samples with an antifade mounting medium.

    • Image the samples using a fluorescence microscope with appropriate filters for Cy5.5.

Visualizations

Troubleshooting_High_Background High_Background High Background Fluorescence Unbound_Dye Unbound/Hydrolyzed Dye High_Background->Unbound_Dye Nonspecific_Binding Non-Specific Binding of Labeled Protein High_Background->Nonspecific_Binding Autofluorescence Sample Autofluorescence High_Background->Autofluorescence Protein_Aggregates Protein Aggregates High_Background->Protein_Aggregates Solution_Purification Improve Purification (SEC, Dialysis, Spin Column) Unbound_Dye->Solution_Purification Solution_Blocking Optimize Blocking & Washing Steps Nonspecific_Binding->Solution_Blocking Solution_Controls Use Unstained Controls & Spectral Unmixing Autofluorescence->Solution_Controls Solution_Labeling Optimize Labeling Ratio & Purify Aggregates Protein_Aggregates->Solution_Labeling

Caption: Troubleshooting flowchart for high background fluorescence.

Troubleshooting_Weak_Signal Weak_Signal Weak or No Specific Signal Low_DOL Suboptimal Labeling (Low DOL) Weak_Signal->Low_DOL Quenching Over-labeling (Fluorescence Quenching) Weak_Signal->Quenching Photobleaching Photobleaching Weak_Signal->Photobleaching Low_Target Low Target Abundance Weak_Signal->Low_Target Wrong_Setup Incorrect Imaging Setup Weak_Signal->Wrong_Setup Solution_Optimize_Labeling Optimize Dye:Protein Ratio (Increase DOL) Low_DOL->Solution_Optimize_Labeling Solution_Titrate_Labeling Titrate Dye:Protein Ratio (Decrease DOL) Quenching->Solution_Titrate_Labeling Solution_Imaging_Care Use Antifade & Minimize Light Exposure Photobleaching->Solution_Imaging_Care Solution_Amplify_Signal Use Signal Amplification (e.g., TSA) Low_Target->Solution_Amplify_Signal Solution_Check_Filters Verify Excitation/ Emission Filters Wrong_Setup->Solution_Check_Filters

Caption: Troubleshooting flowchart for weak or no specific signal.

Antibody_Labeling_Workflow Start Start: Purified Antibody (Amine-free buffer) Prepare_Ab Prepare Antibody (Adjust pH to 8.0-9.0) Start->Prepare_Ab Labeling Labeling Reaction (1 hr, RT, protected from light) Prepare_Ab->Labeling Prepare_Dye Prepare this compound (Dissolve in DMSO) Prepare_Dye->Labeling Purification Purification (Remove free dye) Labeling->Purification Characterization Characterization (Calculate DOL) Purification->Characterization End End: Labeled Antibody Characterization->End

Caption: Workflow for labeling antibodies with this compound.

References

Preventing hydrolysis of Cy5.5 bis-NHS ester during labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of Cy5.5 bis-NHS ester during labeling experiments.

Troubleshooting Guide: Preventing Hydrolysis and Ensuring Efficient Labeling

Issue: Low or No Labeling Efficiency

Low or no labeling efficiency is a common problem often linked to the hydrolysis of the this compound. The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous environments, which inactivates the dye and prevents it from reacting with the primary amines on your target molecule.

Potential Cause Recommended Solution
Hydrolysis of this compound due to moisture NHS esters are extremely sensitive to moisture.[1] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[2] Prepare the dye solution in anhydrous DMSO or DMF immediately before use.[1] Avoid storing the dye in solution.[3]
Incorrect buffer pH The pH of the reaction buffer is critical. The optimal pH for the aminolysis reaction is between 7.2 and 8.5.[][5] A pH that is too low will result in the protonation of the primary amines, inhibiting the reaction.[3] Conversely, a pH that is too high will significantly accelerate the rate of NHS ester hydrolysis.[6][7] It is recommended to start with a pH of 8.3-8.5.[3]
Presence of primary amines in the buffer Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester, leading to significantly reduced labeling efficiency.[1][6] Use amine-free buffers like phosphate-buffered saline (PBS), borate, or carbonate-bicarbonate.[1]
Low protein concentration Hydrolysis is a major kinetic competitor to the desired aminolysis reaction, especially at low protein concentrations.[] If possible, increase the concentration of your protein to favor the labeling reaction over hydrolysis.[1] A concentration of at least 2 mg/mL is recommended, with 10 mg/mL being optimal.[8]
Suboptimal reaction time and temperature The rate of hydrolysis increases with time and temperature.[7] A common starting point is to incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][3] If hydrolysis is suspected, performing the reaction at 4°C can help to minimize it.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis?

A1: The primary cause of hydrolysis is the reaction of the NHS ester group with water.[7] This reaction is significantly accelerated by factors such as moisture in the reagents or solvents, a reaction pH outside the optimal range, and prolonged exposure to aqueous environments.[2][7]

Q2: How can I tell if my this compound has hydrolyzed?

A2: While direct measurement of hydrolysis can be complex, indirect indicators include poor labeling efficiency in your experiments, leading to low signal intensity in downstream applications. The hydrolysis byproduct, N-hydroxysuccinimide, can be detected spectrophotometrically by an increase in absorbance between 260-280 nm in a solution of the NHS ester in an amine-free buffer.[9][10]

Q3: What is the ideal storage condition for this compound?

A3: this compound should be stored at -20°C, desiccated, and protected from light.[1][2][11] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent moisture condensation.[2]

Q4: Can I reuse a solution of this compound in DMSO?

A4: It is strongly recommended to prepare the this compound solution in anhydrous DMSO or DMF immediately before use and to discard any unused portion.[3][12] Even anhydrous solvents can absorb moisture from the air, which will lead to the hydrolysis of the NHS ester over time.

Q5: What should I do if my protein is in a buffer containing Tris?

A5: If your protein is in a buffer containing primary amines like Tris, you must perform a buffer exchange into an amine-free buffer (e.g., PBS, pH 7.4) before starting the labeling reaction.[1] This can be done using dialysis or a desalting column.[1]

Quantitative Data Summary

The stability of the NHS ester is highly dependent on the pH of the reaction buffer. The following table summarizes the half-life of NHS esters under different pH conditions, providing a guideline for the stability of the reactive group.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[9][10]
8.6410 minutes[9][10]

Experimental Protocol: Antibody Labeling with this compound

This protocol provides a general guideline for labeling an antibody with this compound. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3[1]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0[1]

  • Desalting column for purification

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an amine-free buffer at a concentration of 2-10 mg/mL.[8]

    • If necessary, perform a buffer exchange into the reaction buffer.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

  • Perform the Labeling Reaction:

    • Add the calculated amount of the this compound stock solution to the antibody solution. A 10- to 20-fold molar excess of the dye is a common starting point.[6]

    • Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction:

    • Add the quenching buffer to the reaction mixture to stop the labeling reaction by consuming any unreacted NHS ester.

  • Purify the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Workflow for Preventing Hydrolysis of this compound

References

Technical Support Center: Cy5.5 bis-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cy5.5 bis-NHS ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is a this compound, and how does it work for labeling?

A this compound is a reactive cyanine (B1664457) dye used for labeling biomolecules, such as proteins, peptides, and amine-modified oligonucleotides.[1][2] The "bis-NHS ester" functionality indicates that the dye molecule has two N-hydroxysuccinimide (NHS) ester reactive groups. These groups react with primary amines (-NH2), commonly found on the lysine (B10760008) residues of proteins and at the N-terminus, to form stable amide bonds.[3][4] This process, known as conjugation, covalently attaches the fluorescent Cy5.5 dye to the target molecule.

Q2: What constitutes "non-specific binding" in the context of this compound conjugates?

Non-specific binding refers to the undesirable attachment of the Cy5.5 conjugate to surfaces or molecules other than the intended target.[5] This can manifest as high background fluorescence in imaging applications or false-positive signals in assays.[5] It can be caused by several factors, including interactions of the dye itself with certain cell types or surfaces, as well as issues arising from the conjugation and purification process.[5][6]

Q3: What are the primary causes of high non-specific binding and background fluorescence?

High non-specific binding and background fluorescence can stem from several sources:

  • Excess Unconjugated Dye: The most common cause is the presence of residual, unreacted this compound or its hydrolyzed byproducts in the conjugate solution.[7] Insufficient purification after the labeling reaction is a major contributor to this issue.[7][8]

  • Hydrolysis of the NHS Ester: In aqueous solutions, NHS esters can hydrolyze, especially at higher pH, creating a non-reactive carboxyl group. This hydrolyzed dye can still bind non-specifically to proteins and surfaces.[7]

  • Over-labeling of the Biomolecule: Attaching too many dye molecules (a high degree of labeling) can alter the protein's properties, potentially increasing its hydrophobicity and leading to aggregation and non-specific interactions.[5][9]

  • Dye-Specific Interactions: Cyanine dyes, including Cy5.5, can exhibit an inherent tendency to bind non-specifically to certain cell types, such as monocytes and macrophages.[10][11]

  • Autofluorescence: Biological samples themselves can possess natural fluorescence (autofluorescence), which contributes to the overall background signal.[6][12]

Troubleshooting Guides

Issue: High Background Fluorescence in Staining/Imaging

High background fluorescence can obscure the specific signal from your target, making data interpretation difficult. Use the following guide to troubleshoot this common issue.

Potential CauseRecommended Solution
Presence of Unbound Dye Purify the conjugate again using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC to ensure complete removal of free dye.[7][8]
Non-Specific Dye-Cell Interactions For applications involving cell staining, especially with immune cells like monocytes, consider using a specialized blocking buffer designed to prevent cyanine dye-mediated non-specific binding.[10][13][14]
Inadequate Blocking of Surfaces Ensure that surfaces (e.g., microscope slides, microplate wells) are sufficiently blocked to prevent the conjugate from adhering non-specifically. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.[15]
Suboptimal Antibody/Conjugate Concentration Titrate your Cy5.5 conjugate to determine the optimal concentration that provides a strong specific signal with minimal background.[6]
Insufficient Washing Increase the number and/or duration of washing steps after incubation with the conjugate to more effectively remove unbound molecules.[6][12]
Sample Autofluorescence Image an unstained sample under the same conditions to assess the level of autofluorescence.[6] If significant, consider using a different imaging channel or spectral unmixing techniques if available.
Issue: Low Labeling Efficiency

If you are not achieving the desired degree of labeling, several factors in your conjugation reaction may need optimization.

Potential CauseRecommended Solution
Incorrect Buffer pH The optimal pH for NHS ester reactions is typically between 7.2 and 8.5, with a common recommendation of pH 8.3-8.5.[16][17][18] A pH that is too low will result in protonated amines that are unreactive, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[17][18]
Presence of Primary Amines in Buffer Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[7][17][19] Use amine-free buffers like phosphate (B84403), bicarbonate, or borate (B1201080) buffers.[19]
Hydrolysis of NHS Ester Reagent Prepare the this compound solution immediately before use.[7][19] NHS esters are moisture-sensitive, so allow the reagent vial to come to room temperature before opening to prevent condensation.[7]
Low Protein Concentration For efficient labeling, it is recommended to use a protein concentration of at least 2 mg/mL.[17][20]
Inactive NHS Ester Ensure the this compound has been stored correctly, typically at -20°C and protected from moisture.[21][22] Repeated freeze-thaw cycles should be avoided.[7]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general guideline. The optimal molar excess of dye and reaction time should be determined empirically for your specific protein.

  • Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, and adjust the pH to 8.3.[18][19] Ensure the buffer is free of primary amines.[17]

  • Protein Preparation: Dissolve your protein in the reaction buffer at a concentration of 2-10 mg/mL.[20][23] If your protein is in an incompatible buffer (e.g., containing Tris or glycine), exchange it for the reaction buffer using dialysis or a desalting column.[23]

  • Dye Preparation: Allow the vial of this compound to warm to room temperature. Immediately before use, dissolve the dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[20][24]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[7] Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[16][17] This will react with any remaining NHS esters.

  • Purification: It is crucial to remove all unconjugated dye and reaction byproducts.[7] This is most commonly achieved using a desalting column (size-exclusion chromatography) or dialysis.[7][8]

Protocol 2: Post-Conjugation Purification via a Desalting Column

This method is effective for rapidly separating the larger labeled protein from the smaller, unbound dye molecules.

  • Column Equilibration: Equilibrate a desalting column (e.g., a spin column) with your desired storage buffer (e.g., PBS) according to the manufacturer's instructions.

  • Sample Loading: Apply the quenched reaction mixture to the top of the column resin.

  • Elution: Centrifuge the column (for spin columns) or allow the buffer to flow through by gravity. The larger, labeled protein will elute in the void volume, while the smaller, unbound dye molecules will be retained in the resin.[7]

  • Fraction Collection: Collect the eluate containing your purified Cy5.5-labeled protein.

Data Presentation

Table 1: Effect of pH on the Half-life of NHS Ester Hydrolysis

This table illustrates the critical impact of pH on the stability of the NHS ester, which directly competes with the desired labeling reaction.

pHTemperature (°C)Half-life of HydrolysisCitation(s)
7.004 - 5 hours[7][16]
8.6410 minutes[7][16]

Visualizations

G Workflow for NHS Ester Conjugation cluster_0 Reaction Components cluster_1 Reaction Conditions cluster_2 Reaction Pathways cluster_3 Products Protein Protein Desired_Reaction Desired Reaction: Amine Conjugation Protein->Desired_Reaction Cy5_5_NHS This compound Cy5_5_NHS->Desired_Reaction Competing_Reaction Competing Reaction: NHS Ester Hydrolysis Cy5_5_NHS->Competing_Reaction Buffer Amine-Free Buffer (pH 8.3-8.5) Buffer->Desired_Reaction Buffer->Competing_Reaction Conjugate Cy5.5-Protein Conjugate Desired_Reaction->Conjugate Hydrolyzed_Dye Hydrolyzed Dye Competing_Reaction->Hydrolyzed_Dye

Caption: Key reaction pathways in this compound conjugation.

G Troubleshooting High Non-Specific Binding Start High Non-Specific Binding Observed Check_Purification Was the conjugate adequately purified? Start->Check_Purification Repurify Action: Re-purify conjugate (e.g., desalting column) Check_Purification->Repurify No Check_Blocking Is the blocking step adequate? Check_Purification->Check_Blocking Yes Repurify->Check_Blocking Optimize_Blocking Action: Optimize blocking (agent, concentration, time) Check_Blocking->Optimize_Blocking No Check_Concentration Is the conjugate concentration optimal? Check_Blocking->Check_Concentration Yes Optimize_Blocking->Check_Concentration Titrate_Conjugate Action: Titrate conjugate to find optimal concentration Check_Concentration->Titrate_Conjugate No Consider_Dye_Interaction Is there known dye-cell interaction (e.g., with monocytes)? Check_Concentration->Consider_Dye_Interaction Yes Titrate_Conjugate->Consider_Dye_Interaction Use_Blocking_Buffer Action: Use a specialized cyanine dye blocking buffer Consider_Dye_Interaction->Use_Blocking_Buffer Yes Resolved Issue Resolved Consider_Dye_Interaction->Resolved No/Unlikely Use_Blocking_Buffer->Resolved

Caption: A decision tree for troubleshooting high non-specific binding.

References

How to handle self-quenching of Cy5.5 dyes in conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the self-quenching of Cy5.5 dyes in conjugates. Find troubleshooting tips and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

Q1: My Cy5.5 conjugate has weak fluorescence intensity. What could be the cause?

Low fluorescence intensity in Cy5.5 conjugates is a common issue, often stemming from self-quenching due to a high degree of labeling (DOL). When too many Cy5.5 molecules are in close proximity on a conjugate, they can interact with each other, leading to a decrease in the overall fluorescence signal. This phenomenon is also known as aggregation-caused quenching.[1][2][3] Another potential cause is the degradation of the dye, which can be sensitive to environmental factors.

To troubleshoot, it is crucial to first determine the DOL of your conjugate. An optimal DOL is essential, as too little labeling can result in a weak signal, while excessive labeling can lead to fluorescence quenching.[4]

Q2: How can I control the Degree of Labeling (DOL) to prevent self-quenching?

Controlling the DOL is the most critical step in preventing Cy5.5 self-quenching. The ideal DOL for antibodies is typically in the range of 2 to 10.[5] However, for Cy5.5, labeling of antibodies with more than three dye molecules has been shown to be counterproductive, with maximum fluorescence intensity observed at a labeling ratio of around 4.[6][7][8]

Here are key strategies to control the DOL:

  • Optimize the Dye-to-Protein Molar Ratio: The ratio of Cy5.5 NHS ester to your protein during the conjugation reaction directly influences the final DOL. It is recommended to perform small-scale labeling reactions with varying molar ratios (e.g., 3:1, 5:1, 10:1, 20:1) to empirically determine the optimal ratio for your specific protein.[9]

  • Control Reaction Conditions: Factors such as protein concentration, reaction buffer pH, and incubation time can affect labeling efficiency.

    • Protein Concentration: A protein concentration of at least 2 mg/mL is recommended, with 10 mg/mL being optimal for many protocols.[10]

    • pH: The labeling reaction with NHS esters is most efficient at a pH between 8.0 and 9.0.

    • Incubation Time: A typical incubation time is 1-2 hours at room temperature, protected from light.[9]

Q3: I suspect self-quenching is occurring. How can I confirm this?

You can confirm self-quenching by performing the following:

  • Spectrophotometric Analysis: Measure the absorbance spectrum of your conjugate. The formation of non-fluorescent Cy5.5 aggregates can lead to the appearance of a new absorption peak at a shorter wavelength (around 600 nm) in addition to the main peak at ~675 nm.[2]

  • Fluorescence Spectroscopy: Compare the fluorescence quantum yield of your conjugate to that of the free Cy5.5 dye. A significant decrease in the quantum yield of the conjugate indicates quenching.

  • Varying the DOL: Prepare a series of conjugates with different DOLs and measure their fluorescence intensity. If the fluorescence intensity plateaus and then decreases as the DOL increases, this is a strong indication of self-quenching.

Frequently Asked Questions (FAQs)

Q1: What is self-quenching of Cy5.5?

Self-quenching is a phenomenon where fluorescent molecules, like Cy5.5, exhibit decreased fluorescence intensity when they are in close proximity to each other.[11][12] This can occur through several mechanisms, including Förster Resonance Energy Transfer (FRET) between identical molecules (homoFRET) or the formation of non-fluorescent dimers and aggregates.[1][3][13]

Q2: What is the optimal Degree of Labeling (DOL) for Cy5.5 conjugates?

While a general range for antibody DOL is 2-10, studies have shown that for Cy5.5, the optimal DOL is lower. Labeling antibodies with more than three Cy5.5 molecules can be counterproductive due to self-quenching.[6][7] The maximum fluorescence intensity per antibody is often obtained at a labeling ratio of approximately 4.[8] It is highly recommended to empirically determine the optimal DOL for each specific conjugate and application.

Q3: Can I use spacers to reduce Cy5.5 self-quenching?

Yes, incorporating a spacer arm between the Cy5.5 dye and the biomolecule can help to reduce self-quenching by increasing the distance between adjacent dye molecules. This approach is not explicitly detailed in the provided search results for Cy5.5 but is a general strategy for mitigating dye-dye interactions.

Q4: Are there alternative dyes to Cy5.5 that are less prone to self-quenching?

Yes, several alternative near-infrared (NIR) dyes are available that may exhibit reduced self-quenching tendencies. Alexa Fluor 647 is a commonly used alternative that has been reported to have advantages such as decreased self-quenching, increased brightness, and photostability compared to Cy5.[14] Other alternatives include DyLight 650, iFluor 647, and ATTO 647N.[9][15]

Q5: How should I store my Cy5.5 conjugates to minimize fluorescence loss?

Protein conjugates should be stored at a concentration greater than 0.5 mg/mL in the presence of a carrier protein (e.g., 0.1% bovine serum albumin). For short-term storage (up to two months), the conjugate solution can be kept at 4°C with the addition of 2 mM sodium azide (B81097) and protected from light. For long-term storage, it is recommended to lyophilize the conjugates or divide them into single-use aliquots and store them at ≤ –60°C, protected from light.[16]

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Optimal Degree of Labeling (DOL) for Antibodies 2 - 4[6][7][8]
Recommended Protein Concentration for Labeling ≥ 2 mg/mL (10 mg/mL optimal)[10]
Recommended pH for NHS Ester Labeling 8.0 - 9.0[9]
Typical Incubation Time for Labeling 1 - 2 hours[9]

Experimental Protocols

Protocol 1: Determination of Degree of Labeling (DOL)

This protocol outlines the steps to calculate the average number of dye molecules conjugated to each protein molecule.

Materials:

  • Purified Cy5.5 conjugate

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Appropriate buffer (e.g., PBS)

Procedure:

  • Remove Excess Dye: Ensure all non-conjugated dye is removed from the sample using dialysis or gel filtration. This is crucial for accurate DOL determination.[5][17]

  • Measure Absorbance:

    • Measure the absorbance of the conjugate solution at 280 nm (A280) and at the absorbance maximum of Cy5.5 (~675 nm) (Amax).

    • If the absorbance reading is above 2.0, dilute the sample with buffer, record the dilution factor, and re-measure.[5][17]

  • Calculate Protein Concentration:

    • The concentration of the protein is calculated using the Beer-Lambert law. You must correct the absorbance at 280 nm for the contribution of the Cy5.5 dye.

    • Corrected A280 = A280 - (Amax x CF280)

      • CF280 is the correction factor for the dye's absorbance at 280 nm (CF280 = A280 of free dye / Amax of free dye). For Cy5.5, this is approximately 0.05.

    • Protein Concentration (M) = (Corrected A280 / εprotein) x Dilution Factor

      • εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M-1cm-1).[5]

  • Calculate Dye Concentration:

    • Dye Concentration (M) = (Amax / εdye) x Dilution Factor

      • εdye is the molar extinction coefficient of Cy5.5 at its Amax (ε ≈ 250,000 M-1cm-1).

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Protocol 2: General Protein Labeling with Cy5.5 NHS Ester

This protocol provides a general guideline for conjugating Cy5.5 NHS ester to proteins. Optimization of the dye-to-protein molar ratio is recommended.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS or bicarbonate buffer, pH 8.0-9.0)

  • Cy5.5 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25) or dialysis cassette[9]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) salts.[9]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Vortex briefly to ensure the dye is fully dissolved.[9]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (e.g., start with a 10:1 molar excess of dye to protein).

    • While gently vortexing, add the dye stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[9]

  • Purify the Conjugate: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).[9]

  • Determine DOL: Follow the procedure in Protocol 1 to determine the degree of labeling.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (2-10 mg/mL, amine-free buffer) reaction Labeling Reaction (1-2h, RT, dark) Vary Dye:Protein Ratio prep_protein->reaction prep_dye Prepare Cy5.5 NHS Ester Stock Solution (in DMSO/DMF) prep_dye->reaction purify Purify Conjugate (Size-Exclusion or Dialysis) reaction->purify dol Determine DOL (Spectrophotometry) purify->dol fluorescence Measure Fluorescence (Spectrofluorometry) dol->fluorescence troubleshooting_logic start Weak Fluorescence Signal check_dol Determine Degree of Labeling (DOL) start->check_dol dol_high DOL is High (>4) check_dol->dol_high dol_optimal DOL is Optimal (2-4) check_dol->dol_optimal optimize Optimize Labeling Reaction: - Decrease Dye:Protein Ratio - Adjust pH, Time, Concentration dol_high->optimize Self-quenching likely check_degradation Investigate Dye Degradation: - Check Storage Conditions - Run QC on New Conjugate dol_optimal->check_degradation Other issues possible solution Improved Fluorescence Signal optimize->solution check_degradation->solution

References

Challenges with labeling low concentration proteins with Cy5.5 bis-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5.5 bis-NHS ester protein labeling. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges encountered when labeling low concentration proteins.

Troubleshooting Guides

This section provides solutions to common problems encountered during the labeling of low concentration proteins with this compound.

Issue: Low Degree of Labeling (DOL) or Poor Labeling Efficiency

Question: My final protein conjugate has a very low degree of labeling (DOL). What are the likely causes and how can I improve my labeling efficiency?

Answer:

A low DOL is a common issue, especially with low-concentration protein samples. Several factors can contribute to this problem. Here's a breakdown of potential causes and solutions:

  • Suboptimal pH: The reaction between the NHS ester and primary amines (e.g., lysine (B10760008) residues) is highly pH-dependent. The optimal pH range for this reaction is typically 8.2-8.5.[1][2][3][4][5] At a lower pH, the primary amino groups on the protein are protonated and thus less reactive.[3][4][5][6] Conversely, at a pH higher than 8.5, the hydrolysis of the this compound increases significantly, reducing the amount of active dye available to react with the protein.[1][3][4][5][7]

  • Low Protein Concentration: The efficiency of the labeling reaction is strongly dependent on the protein concentration.[1] For dilute protein solutions (< 2 mg/mL), the reaction kinetics are slower, leading to lower labeling efficiency.[1] It is recommended to concentrate your protein solution to at least 2 mg/mL, with an optimal range of 5-10 mg/mL.[1][8]

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the this compound, thereby reducing the labeling efficiency.[1][3][9] It is crucial to use an amine-free buffer like PBS, MES, or HEPES for the labeling reaction.[1]

  • Inappropriate Dye-to-Protein Molar Ratio: An insufficient amount of dye will naturally lead to a low DOL. Conversely, an excessive amount can lead to protein precipitation and fluorescence quenching.[10][11][12] It is important to optimize the molar ratio of this compound to your specific protein. A typical starting point is a 10:1 to 20:1 molar excess of dye to protein.[13]

  • Hydrolysis of the NHS Ester: this compound is susceptible to hydrolysis in aqueous solutions.[1][7] To minimize this, prepare the dye solution immediately before use and add it to the protein solution promptly.[9] Avoid repeated freeze-thaw cycles of the dye stock solution.[14]

Question: How can I optimize the labeling reaction for a very dilute protein sample that I cannot concentrate further?

Answer:

While challenging, it is possible to improve labeling efficiency for dilute protein samples:

  • Increase Reaction Time: Extending the incubation time can help compensate for the slower reaction kinetics at low concentrations. You may need to incubate for up to 4 hours or even overnight at 4°C.[4][15]

  • Increase Molar Excess of Dye: Carefully increase the molar ratio of the this compound to the protein. It is advisable to perform a titration to find the optimal ratio for your specific protein to avoid potential issues with protein aggregation and fluorescence quenching.

  • Minimize Reaction Volume: Performing the reaction in the smallest possible volume will increase the effective concentration of both the protein and the dye, which can improve labeling efficiency.[3][4][5]

Issue: Protein Precipitation or Aggregation After Labeling

Question: My protein precipitates out of solution after the labeling reaction. Why is this happening and what can I do to prevent it?

Answer:

Protein precipitation or aggregation after labeling is often due to an increase in the hydrophobicity of the protein caused by the attached dye molecules.[11] Cy5.5 is a relatively large and hydrophobic molecule. Here's how to troubleshoot this issue:

  • Reduce the Degree of Labeling: Over-labeling is a common cause of protein precipitation.[1][12] Reduce the molar ratio of the dye to the protein in the labeling reaction. A lower DOL may be sufficient for your application and will help maintain protein solubility.

  • Optimize Buffer Conditions: The composition of your buffer can influence protein stability. Consider including additives such as non-ionic detergents or glycerol (B35011) to help maintain the solubility of the labeled protein.

  • Use a More Hydrophilic Dye: If possible, consider using a more water-soluble (sulfonated) version of the Cy5.5 dye, as this can reduce the overall hydrophobicity of the conjugate.[16]

Issue: Low Fluorescence Signal from the Labeled Protein

Question: My labeled protein has a good DOL, but the fluorescence signal is weak. What could be the cause?

Answer:

A weak fluorescence signal despite a high DOL is often due to fluorescence quenching.

  • Self-Quenching: At high labeling densities, the Cy5.5 molecules on the protein can interact with each other, leading to self-quenching of their fluorescence.[10][12][17] This is a known issue with Cy5 and related dyes.[10] To mitigate this, aim for a lower DOL by reducing the dye-to-protein molar ratio in your labeling reaction.

  • Environmental Quenching: The local environment of the dye on the protein surface can also affect its fluorescence.[12] Additionally, certain substances can quench Cy5 fluorescence. For example, the reducing agent TCEP has been shown to strongly quench Cy5 absorption.[18] Ensure your buffers and storage solutions are free from quenching agents.

FAQs

Q1: What is the chemical reaction behind labeling proteins with this compound?

A1: this compound reacts with primary amines (-NH2) on the protein, primarily the epsilon-amino group of lysine residues and the N-terminal alpha-amino group.[1][3] The N-hydroxysuccinimide (NHS) ester is a reactive group that readily forms a stable amide bond with the amine, releasing NHS as a byproduct.[19]

Q2: What is the optimal pH for the labeling reaction?

A2: The optimal pH for labeling with NHS esters is between 8.2 and 8.5.[1][2][3][4][5] This pH provides a good balance between having deprotonated, reactive primary amines on the protein and minimizing the hydrolysis of the NHS ester.[6][7]

Q3: How should I prepare and store the this compound?

A3: It is recommended to dissolve the this compound in an anhydrous organic solvent like DMSO or DMF immediately before use.[1][3][4][5] Aqueous solutions of NHS esters are not stable and should be used right away.[3] For storage, the solid dye should be kept at -20°C, desiccated, and protected from light.[9][13]

Q4: How can I remove the unconjugated dye after the labeling reaction?

A4: Several methods can be used to separate the labeled protein from the free dye, primarily based on size differences. Common techniques include:

  • Spin Columns/Gel Filtration: This is a quick and effective method for small sample volumes.[1][20][21]

  • Size-Exclusion Chromatography (SEC): This provides higher resolution and is suitable for final polishing.[20]

  • Dialysis: A straightforward method, though it can be time-consuming.[1]

Q5: Can I use Tris buffer for my labeling reaction?

A5: No, you should not use buffers containing primary amines, such as Tris or glycine, as they will compete with your protein for the this compound and significantly reduce labeling efficiency.[1][3][9] Use amine-free buffers like PBS, MES, or HEPES.[1]

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Labeling

ParameterRecommended RangeRationale
Protein Concentration 2 - 10 mg/mL[1][8]Higher concentrations improve reaction kinetics and labeling efficiency.[1]
Reaction pH 8.2 - 8.5[1][2][3][4][5]Optimal balance between reactive amines and NHS ester stability.[6][7]
Dye:Protein Molar Ratio 5:1 to 20:1[13]Needs to be optimized for each protein to achieve desired DOL without causing precipitation or quenching.[10][11][12]
Reaction Buffer Amine-free (e.g., PBS, HEPES, Bicarbonate)[1]Prevents competition for the NHS ester.[3][9]
Reaction Time 1 - 4 hours at Room Temperature[15] or Overnight at 4°CCan be adjusted based on protein concentration and desired DOL.
Dye Solvent Anhydrous DMSO or DMF[1][3][4][5]Ensures stability of the NHS ester before addition to the aqueous protein solution.

Table 2: Troubleshooting Summary for Low Concentration Protein Labeling

ProblemPotential CauseRecommended Solution
Low Degree of Labeling (DOL) Low protein concentration (< 2 mg/mL)[1]Concentrate the protein if possible; otherwise, increase reaction time and/or dye:protein ratio.[4][15]
Suboptimal pH[1][2][3][4][5]Ensure the reaction buffer pH is between 8.2 and 8.5.[1][2][3][4][5]
Presence of competing amines in the buffer[1][3][9]Use an amine-free buffer such as PBS, MES, or HEPES.[1]
Protein Precipitation/Aggregation Over-labeling leading to increased hydrophobicity[11]Reduce the dye:protein molar ratio.[1][12]
Low Fluorescence Signal Self-quenching due to high DOL[10][12][17]Aim for a lower DOL by reducing the dye:protein molar ratio.
Presence of quenching agents in the buffer[18]Ensure all buffers and solutions are free from known quenchers.

Experimental Protocols

Detailed Methodology for this compound Protein Labeling

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3, or PBS). If your protein is in a buffer containing primary amines like Tris or glycine, it must be exchanged into a suitable labeling buffer using dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL.[1][8]

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.[1][3][4][5]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1] For low concentration proteins, this time can be extended.

  • Purification of the Labeled Protein:

    • Separate the Cy5.5-labeled protein from the unreacted dye using a spin column, gel filtration, or dialysis.[1][20][21]

    • For spin columns, follow the manufacturer's protocol. Generally, this involves equilibrating the column with your desired storage buffer, loading the reaction mixture, and centrifuging to elute the labeled protein.[20][21]

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (approximately 675 nm).

    • Calculate the protein concentration and the DOL using the Beer-Lambert law and accounting for the contribution of the dye to the absorbance at 280 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Amine-free buffer, 2-10 mg/mL) reaction Incubation (1-2h at RT, protected from light) protein_prep->reaction dye_prep Dye Preparation (Anhydrous DMSO/DMF) dye_prep->reaction purification Removal of Unconjugated Dye (Spin Column/SEC/Dialysis) reaction->purification analysis DOL Calculation (Spectrophotometry) purification->analysis chemical_reaction protein Protein-NH₂ plus1 + cy5_5 Cy5.5-NHS conjugate Protein-NH-CO-Cy5.5 cy5_5->conjugate pH 8.2-8.5 plus2 + nhs NHS troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Low Labeling Efficiency? low_conc Low Protein Concentration? start->low_conc Yes bad_ph Incorrect pH? start->bad_ph Yes bad_buffer Amine Buffer Used? start->bad_buffer Yes concentrate Concentrate Protein / Increase Reaction Time low_conc->concentrate adjust_ph Adjust pH to 8.2-8.5 bad_ph->adjust_ph change_buffer Use Amine-Free Buffer bad_buffer->change_buffer

References

Impact of reducing agents on Cy5.5 bis-NHS ester stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy5.5 bis-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional, near-infrared (NIR) fluorescent dye.[1][2] It contains two N-hydroxysuccinimide (NHS) ester reactive groups, which allows it to covalently label primary amines (e.g., on proteins, peptides, or amine-modified oligonucleotides) for crosslinking or advanced labeling applications.[2][3][4] The Cy5.5 fluorophore is bright, photostable, and its fluorescence is pH-insensitive between pH 4 and 10.[1] Its emission in the near-infrared spectrum minimizes autofluorescence from biological samples.[1][5]

Q2: What is the optimal pH for labeling reactions with this compound?

The optimal pH for NHS ester labeling reactions is between 8.3 and 8.5.[6][7][8] At a lower pH, the primary amino groups on the target molecule are protonated, which prevents the reaction. At a higher pH, the NHS ester is prone to rapid hydrolysis, which reduces labeling efficiency.[6][7][8]

Q3: What buffers are recommended for the labeling reaction?

Phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffers are commonly recommended for NHS ester labeling reactions.[9] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[9][10]

Q4: How should I prepare and store the this compound?

This compound should be stored at -20°C, desiccated, and protected from light.[1][4][11] For labeling reactions, it is crucial to dissolve the NHS ester in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[8][9][12] Solutions of the reactive dye are not stable and should be prepared fresh for each experiment.[12][13]

Troubleshooting Guides

Issue 1: Low Labeling Efficiency

Possible Causes & Solutions

CauseTroubleshooting Steps
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 8.3-8.5 using a calibrated pH meter.[6][7][9]
Presence of Amine-Containing Buffers or Other Nucleophiles Ensure that the protein solution and all buffers are free of primary amines (e.g., Tris, glycine) and other nucleophiles that can react with the NHS ester.[9][10] If necessary, perform a buffer exchange using dialysis or a desalting column before labeling.[9]
Hydrolyzed this compound NHS esters are moisture-sensitive.[9] Always use fresh, high-quality anhydrous DMSO or DMF to dissolve the dye immediately before the reaction.[9][12] Avoid repeated freeze-thaw cycles of the solid dye.
Low Protein Concentration The efficiency of labeling is often concentration-dependent.[6] If possible, increase the protein concentration to 5-10 mg/mL.[10][12]
Insufficient Molar Excess of Dye The optimal molar ratio of dye to protein can vary. Try experimenting with different molar ratios (e.g., 5:1, 10:1, 15:1) to find the best condition for your specific protein.[14]
Issue 2: Reduced or No Fluorescence Signal After Labeling

Possible Causes & Solutions

CauseTroubleshooting Steps
Presence of Reducing Agents (TCEP) The reducing agent tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can quench the fluorescence of Cy5 dyes through a reversible covalent adduct formation.[15][16] This quenching is concentration-dependent, with significant effects observed at millimolar concentrations.[16][17]
Overlabeling and Self-Quenching A high degree of labeling can lead to self-quenching of the Cy5.5 fluorophores.[5] To avoid this, it is recommended to optimize the dye-to-protein ratio.[6] If overlabeling is suspected, reduce the amount of dye used in the labeling reaction or decrease the reaction time.[6]
Degradation of the Dye Protect the dye and the labeled conjugate from prolonged exposure to light to prevent photobleaching.[11] Store the final conjugate at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[11]

Impact of Reducing Agents on this compound Stability and Labeling

Reducing agents are often used in protein chemistry to prevent the oxidation of cysteine residues and to cleave disulfide bonds. However, their presence during labeling with this compound can have significant impacts.

Tris(2-carboxyethyl)phosphine (TCEP)

TCEP is a phosphine-based reducing agent. While it is sometimes used in labeling protocols, it can reversibly quench the fluorescence of Cy5 and its derivatives.[15][16][17]

  • Mechanism of Quenching: TCEP quenches Cy5 fluorescence by the 1,4-addition of the phosphine (B1218219) to the polymethine bridge of the dye, forming a non-fluorescent covalent adduct.[16]

  • Concentration Dependence: The quenching effect is concentration-dependent, with a dissociation constant in the millimolar range.[17] To minimize this effect in applications where TCEP is necessary, it is recommended to use sub-millimolar concentrations.[17]

Quantitative Impact of TCEP on Cy5 Fluorescence

TCEP ConcentrationEffect on Cy5 FluorescenceReference
Millimolar (mM) concentrationsStrong quenching of Cy5 absorption and fluorescence.[16][16]
> 1 mMOnset of significant fluorescence quenching.[17]
Dithiothreitol (B142953) (DTT) and other Thiol-Based Reducing Agents

Thiol-based reducing agents like dithiothreitol (DTT) and β-mercaptoethanol (BME) are generally not recommended for use during NHS ester labeling reactions.

  • Interference with Labeling: These reducing agents contain thiol groups that can react with the NHS ester, leading to a reduction in labeling efficiency.[18][19]

Experimental Protocols

General Protein Labeling Protocol with this compound

This protocol is a general guideline and may require optimization for specific proteins.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 5-10 mg/mL.[12]

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the labeling buffer.[10]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12]

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add the dissolved this compound. The optimal molar ratio of dye to protein should be determined experimentally.[12][14]

    • Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring.[11][12]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer like PBS.[12][20]

    • The first colored band to elute is the labeled protein.[20]

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or in aliquots at -20°C to -80°C for long-term storage, protected from light.[6][11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage protein_prep Protein in Amine-Free Buffer (pH 8.3-8.5) mix Mix Protein and Dye (1 hr, RT, dark) protein_prep->mix dye_prep Dissolve Cy5.5 bis-NHS in anhydrous DMSO/DMF dye_prep->mix purify Gel Filtration (e.g., Sephadex G-25) mix->purify store Store Conjugate (4°C or -20°C/-80°C) purify->store

Caption: Experimental workflow for labeling proteins with this compound.

troubleshooting_workflow cluster_checks Initial Checks cluster_optimization Optimization start Low Labeling Efficiency? check_ph Check Buffer pH (Optimal: 8.3-8.5) start->check_ph Yes check_buffer Check for Amine- Containing Buffers check_ph->check_buffer check_dye Use Freshly Prepared Dye check_buffer->check_dye inc_conc Increase Protein Concentration check_dye->inc_conc opt_ratio Optimize Dye: Protein Ratio inc_conc->opt_ratio end Successful Labeling opt_ratio->end

Caption: Troubleshooting workflow for low labeling efficiency.

reducing_agents_impact cluster_reducing_agents Reducing Agents cluster_effects Effects labeling This compound Labeling Reaction tcep TCEP dtt DTT / BME tcep_effect Fluorescence Quenching (Reversible Adduct) tcep->tcep_effect Impacts dtt_effect Reacts with NHS Ester (Reduced Labeling) dtt->dtt_effect Impacts

Caption: Impact of common reducing agents on this compound labeling.

References

Technical Support Center: Troubleshooting Unexpected Shifts in Absorbance and Emission Spectra

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve unexpected shifts in absorbance and emission spectra. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during spectroscopic measurements.

Frequently Asked Questions (FAQs)

Absorbance Spectroscopy (UV-Vis)

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Emission Spectroscopy (Fluorescence)

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Absorbance Spectroscopy (UV-Vis)

Why has the λmax of my compound shifted?

An unexpected shift in the maximum absorption wavelength (λmax) can be attributed to several factors, broadly categorized as environmental effects or changes in the chemical nature of the analyte. These shifts are referred to as bathochromic (red shift) for a shift to a longer wavelength and hypsochromic (blue shift) for a shift to a shorter wavelength.[1][2][3]

Common Causes:

  • Solvent Polarity: The polarity of the solvent can significantly influence the electronic transitions of a molecule.[1][2][3]

    • π → π* transitions: Increasing solvent polarity typically causes a bathochromic (red) shift.

    • n → π* transitions: Increasing solvent polarity often results in a hypsochromic (blue) shift.[2]

  • pH of the Solution: If the analyte has acidic or basic functional groups, a change in the pH of the solution can lead to protonation or deprotonation, altering the electronic structure and thus the λmax.

  • Concentration: At high concentrations, intermolecular interactions or the formation of aggregates (like dimers) can occur, leading to spectral shifts.[4]

  • Temperature: Changes in temperature can affect the equilibrium between different conformations of a molecule or influence interactions with the solvent, causing shifts in the absorption spectrum. Recording spectra at lower temperatures can sometimes result in sharper absorption bands.

  • Instrumental Error: An uncalibrated or malfunctioning spectrophotometer can report incorrect wavelengths. It is crucial to regularly verify the wavelength accuracy of the instrument.

Troubleshooting Workflow:

start Unexpected λmax Shift check_instrument Verify Instrument Calibration (Wavelength Accuracy) start->check_instrument check_solvent Check Solvent (Polarity, Purity, pH) check_instrument->check_solvent Passes recalibrate Recalibrate Spectrophotometer check_instrument->recalibrate Fails check_concentration Analyze Sample Concentration (Dilution Series) check_solvent->check_concentration No Issue use_fresh_solvent Use Fresh, High-Purity Solvent and Buffer check_solvent->use_fresh_solvent Issue Found check_temp Control Temperature check_concentration->check_temp Within Range dilute_sample Dilute Sample to within Linear Range check_concentration->dilute_sample Too Concentrated thermostat_cuvette Use a Thermostatted Cuvette Holder check_temp->thermostat_cuvette Fluctuating end Issue Resolved check_temp->end Stable recalibrate->end use_fresh_solvent->end dilute_sample->end thermostat_cuvette->end

Troubleshooting workflow for unexpected λmax shifts.
What causes unexpected peaks in my absorbance spectrum?

The presence of unexpected peaks in an absorbance spectrum typically indicates contamination of the sample or an instrumental artifact.

Common Causes:

  • Sample Contamination: Impurities in the sample or solvent will absorb light at their characteristic wavelengths, leading to additional peaks.

  • Dirty or Scratched Cuvette: Residue or scratches on the cuvette can scatter light or absorb at certain wavelengths, creating artifacts in the spectrum.

  • Stray Light: This is unwanted light that reaches the detector without passing through the sample. It can cause a variety of spectral distortions, including artificial peaks, especially at high absorbance values.

  • Solvent Cutoff: The solvent itself may absorb strongly at certain wavelengths (e.g., acetone (B3395972) below 330 nm). If you are measuring near the solvent's cutoff, you may see a rapidly increasing absorbance that can be mistaken for a peak.

Troubleshooting Steps:

  • Prepare a fresh sample using high-purity solvents and reagents.

  • Thoroughly clean the cuvette with an appropriate solvent and inspect it for scratches.

  • Run a blank spectrum with just the solvent to ensure there are no contaminant peaks.

  • Check the instrument's stray light specification and perform a stray light test if necessary.

Why are my absorbance readings inconsistent or drifting?

Inconsistent or drifting absorbance readings can be frustrating and can compromise the accuracy of your results. The root cause can be instrumental or related to the sample itself.

Common Causes:

  • Instrument Warm-up: The spectrophotometer's lamp and detector need time to stabilize. Taking readings before the instrument has fully warmed up can lead to drift.[5]

  • Aging Lamp: The light source (deuterium or tungsten lamp) has a finite lifespan. An aging lamp can cause fluctuations in light intensity, leading to unstable readings.[5]

  • Baseline Drift: The instrument's baseline may shift over time during long experiments.[4]

  • Sample Evaporation: For volatile solvents, evaporation can lead to an increase in the concentration of the analyte over time, causing the absorbance to drift upwards.

  • Temperature Fluctuations: Changes in the ambient temperature can affect both the instrument's electronics and the sample's properties, leading to inconsistent readings.

Troubleshooting Steps:

  • Allow sufficient warm-up time for the instrument as recommended by the manufacturer (typically 30-60 minutes).

  • Perform a baseline correction before running your samples. For long experiments, re-blank the instrument periodically.

  • Use a cuvette with a cap to minimize solvent evaporation.

  • Ensure a stable ambient temperature or use a thermostatted cell holder for sensitive measurements.

  • Check the lamp's usage hours and replace it if it is near the end of its lifespan.

My absorbance is not linear with concentration. What could be the cause?

Deviations from the Beer-Lambert Law (non-linearity) are common, especially at high concentrations.

Common Causes:

  • High Concentration: At high concentrations, intermolecular interactions can alter the analyte's molar absorptivity. Additionally, a high absorbance can lead to issues with stray light.[4]

  • Chemical Equilibria: If the analyte is involved in a concentration-dependent chemical equilibrium (e.g., dimerization), the relationship between total concentration and the concentration of the absorbing species may not be linear.

  • Stray Light: Stray light can cause significant negative deviations from the Beer-Lambert Law at high absorbances.

  • Polychromatic Radiation: The Beer-Lambert Law is strictly valid for monochromatic radiation. If the bandwidth of the instrument is a significant fraction of the width of the absorption band, deviations from linearity can occur.

Troubleshooting Steps:

  • Dilute the sample to a concentration range where the absorbance is ideally below 1.0 AU.[4]

  • Perform a stray light test on the instrument.

  • Use an instrument with a narrower spectral bandwidth if possible.

Emission Spectroscopy (Fluorescence)

Why has the emission peak of my fluorophore shifted?

Similar to absorbance spectra, shifts in the emission maximum can be caused by environmental factors and changes in the fluorophore's chemical state.

Common Causes:

  • Solvent Polarity (Solvatochromism): The polarity of the solvent can have a pronounced effect on the emission spectrum. An increase in solvent polarity often leads to a bathochromic (red) shift for polar fluorophores due to stabilization of the excited state.[6]

  • Concentration (Inner Filter Effect): At high concentrations, the emitted fluorescence can be re-absorbed by other fluorophore molecules in the solution, particularly if there is a small Stokes shift (overlap between absorption and emission spectra). This secondary inner filter effect can cause a red shift in the observed emission spectrum.

  • pH and Temperature: Changes in pH can alter the protonation state of the fluorophore, while temperature can affect the solvent relaxation around the excited state molecule, both leading to spectral shifts.

  • Excitation Wavelength: In some cases, particularly in viscous or rigid environments, the emission maximum can be dependent on the excitation wavelength (red-edge excitation effect).

Troubleshooting Workflow:

start Unexpected Emission Shift check_solvent Verify Solvent (Polarity, Purity, pH) start->check_solvent check_concentration Check Sample Concentration (Inner Filter Effect) check_solvent->check_concentration No Issue use_fresh_solvent Use Fresh, High-Purity Solvent and Buffer check_solvent->use_fresh_solvent Issue Found check_excitation Verify Excitation Wavelength check_concentration->check_excitation Within Range dilute_sample Dilute Sample or Correct for Inner Filter Effect check_concentration->dilute_sample Too Concentrated check_temp Control Temperature check_excitation->check_temp Consistent consistent_excitation Use Consistent Excitation Wavelength check_excitation->consistent_excitation Inconsistent thermostat_cuvette Use a Thermostatted Cuvette Holder check_temp->thermostat_cuvette Fluctuating end Issue Resolved check_temp->end Stable use_fresh_solvent->end dilute_sample->end consistent_excitation->end thermostat_cuvette->end

Troubleshooting workflow for unexpected emission shifts.
Why is my fluorescence intensity lower than expected or quenched?

A decrease in fluorescence intensity, known as quenching, can occur through various mechanisms.

Common Causes:

  • Inner Filter Effect (Primary): At high concentrations, the excitation light may be significantly absorbed by the sample before it reaches the center of the cuvette where the emission is being detected. This reduces the number of excited molecules and, consequently, the fluorescence intensity.

  • Concentration Quenching (Self-Quenching): At very high concentrations, excited fluorophores can interact with ground-state fluorophores, leading to non-radiative decay.

  • Presence of Quenchers: Other molecules in the solution (e.g., dissolved oxygen, heavy atoms, electron-deficient molecules) can accept energy from the excited fluorophore, causing non-radiative decay.

  • Sample Degradation (Photobleaching): Prolonged exposure to the excitation light can lead to the photochemical destruction of the fluorophore.

  • Incorrect Instrument Settings: Improperly set excitation/emission wavelengths, slit widths, or detector gain can result in low signal.

My fluorescence spectrum is distorted. What are the possible reasons?

Spectral distortion can arise from both instrumental and sample-related issues.

Common Causes:

  • Inner Filter Effects: As mentioned, both primary and secondary inner filter effects can distort the shape of the emission spectrum.[7]

  • Stray Light and Second-Order Peaks: Unwanted light reaching the detector can distort the baseline and introduce artificial peaks. Second-order diffraction from the monochromator can also cause artifacts. Using appropriate optical filters can help mitigate these issues.[8]

  • Detector Saturation: If the fluorescence signal is too intense, the detector can become saturated, leading to a flattening of the emission peak.

  • Raman Scattering: The solvent can produce a Raman scattering peak at a constant energy shift from the excitation wavelength. This can sometimes be mistaken for a true emission peak.

What is the inner filter effect and how can I correct for it?

The inner filter effect (IFE) is a phenomenon that causes a reduction in the observed fluorescence intensity due to the absorption of light by the sample. There are two types of IFE:

  • Primary Inner Filter Effect: Attenuation of the excitation light as it passes through the sample.[7]

  • Secondary Inner Filter Effect: Re-absorption of the emitted fluorescence by the sample.[7]

IFE becomes significant at higher sample concentrations and can lead to non-linearity and spectral distortion.

Mitigation and Correction:

  • Dilution: The simplest way to minimize IFE is to work with dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength.[9]

  • Mathematical Correction: The observed fluorescence intensity can be corrected using the sample's absorbance values at the excitation and emission wavelengths. A common correction formula is: Fcorrected = Fobserved * 10((Aex + Aem) / 2) Where Fcorrected is the corrected fluorescence intensity, Fobserved is the measured intensity, Aex is the absorbance at the excitation wavelength, and Aem is the absorbance at the emission wavelength.

  • Experimental Correction: This involves creating a correction curve using a non-reactive, sequestered fluorophore and titrating with a chromophore to mimic the absorbance of the experimental sample.[1][2]

Data Presentation

Table 1: Effect of Solvent Polarity on Absorbance Maxima (λmax)

CompoundSolventRelative Polarityλmax (nm)
N-Confused Tetraphenylporphyrin Cyclohexane0.006436
Toluene0.099440
Dichloromethane0.309437
Acetone0.355436
Acetonitrile0.460436
DMSO0.444444
Aminoazobenzene Cyclohexane0.006397
1,4-Dioxane0.164403
Dichloromethane0.309410
Acetone0.355408
Ethanol0.654409
DMSO0.444417

Data compiled from multiple sources for illustrative purposes.[10][11]

Table 2: Concentration-Dependent Spectral Shifts

CompoundSolventConcentration (M)λmax (nm)Shift Type
Bis(merocyanine) 1 Chlorobenzene4.4 x 10⁻⁷~550-
6.0 x 10⁻⁴~525Hypsochromic (Blue Shift)
Compound 1 (Perylene Diimide Derivative) 1,4-Dioxane/Propanol5 x 10⁻⁶~525-
1 x 10⁻⁴~535Bathochromic (Red Shift)

Data derived from graphical representations in scientific literature.[12]

Experimental Protocols

Protocol 1: Verifying Wavelength Accuracy of a UV-Vis Spectrophotometer using a Holmium Oxide Filter

Objective: To verify the wavelength accuracy of a UV-Vis spectrophotometer.

Materials:

  • UV-Vis Spectrophotometer

  • Holmium oxide filter certified for wavelength accuracy

Procedure:

  • Instrument Warm-up: Turn on the spectrophotometer and its lamps. Allow the instrument to warm up for at least 30-60 minutes to ensure thermal stability.

  • Set Measurement Mode: Set the instrument to "Wavelength Scan" mode.

  • Set Scan Range: Set the wavelength scan range to encompass the certified peaks of the holmium oxide filter (e.g., 240 nm to 650 nm).

  • Baseline Correction (Blank): a. Ensure the sample holder is empty and clean. b. Perform a baseline correction or "zero" the instrument against air. This corrects for the background absorbance of the instrument's optical components.

  • Measure the Holmium Oxide Filter: a. Place the holmium oxide filter in the sample holder, ensuring it is correctly oriented with respect to the light path. b. Run the wavelength scan.

  • Analyze the Spectrum: a. Identify the wavelengths of the major absorption peaks in the scanned spectrum. b. Compare the measured peak wavelengths to the certified values provided with the holmium oxide filter.

  • Acceptance Criteria: The measured wavelengths should be within the tolerance specified by the manufacturer or relevant pharmacopeia (e.g., ±1 nm in the UV range and ±3 nm in the visible range). If the values are outside this range, the instrument requires servicing and recalibration.

Protocol 2: Correcting for the Inner Filter Effect (IFE) using Absorbance Measurements

Objective: To mathematically correct for the primary and secondary inner filter effects on fluorescence intensity measurements.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Fluorescent sample

  • Matched cuvettes for both instruments

Procedure:

  • Measure Fluorescence Emission: a. Prepare your sample at the desired concentration. b. Place the sample in the fluorometer and acquire the fluorescence emission spectrum (Fobserved). Note the excitation wavelength (λex) and the emission wavelength range.

  • Measure Absorbance: a. Using the same sample solution and a matched cuvette, measure the absorbance spectrum using a UV-Vis spectrophotometer. b. From the absorbance spectrum, determine the absorbance value at the excitation wavelength used in the fluorescence measurement (Aex). c. Determine the absorbance value at each emission wavelength (Aem) from the fluorescence scan.

  • Apply Correction Factor: a. For each data point in the emission spectrum, calculate the corrected fluorescence intensity (Fcorrected) using the following formula: Fcorrected = Fobserved * 10((Aex + Aem) / 2) b. This calculation will provide a corrected emission spectrum that accounts for the inner filter effect.

Experimental Workflow for IFE Correction:

start Start IFE Correction measure_fluorescence Measure Fluorescence Emission (F_observed) start->measure_fluorescence measure_absorbance Measure Absorbance Spectrum of the Same Sample measure_fluorescence->measure_absorbance get_Aex Determine Absorbance at Excitation Wavelength (A_ex) measure_absorbance->get_Aex get_Aem Determine Absorbance at Each Emission Wavelength (A_em) measure_absorbance->get_Aem calculate_correction Calculate Corrected Fluorescence F_corrected = F_observed * 10^((A_ex + A_em) / 2) get_Aex->calculate_correction get_Aem->calculate_correction end Corrected Emission Spectrum calculate_correction->end

Workflow for Inner Filter Effect (IFE) correction.

References

Validation & Comparative

A Researcher's Guide to Determining the Degree of Labeling for Cy5.5 bis-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of the degree of labeling (DOL) is a critical quality control step in the development of fluorescently labeled conjugates. This guide provides a comprehensive comparison of Cy5.5 bis-NHS ester with alternative dyes and details the experimental protocol for accurately determining the DOL of your Cy5.5-labeled biomolecules.

The degree of labeling, which represents the average number of dye molecules conjugated to a single protein or other biomolecule, significantly impacts the performance of the resulting conjugate.[1] An optimal DOL ensures a strong fluorescent signal without inducing issues such as fluorescence quenching, altered protein function, or decreased solubility.[2][3] This guide will walk you through the spectrophotometric method, a straightforward and reliable technique for calculating the DOL of your this compound conjugates.

Comparing this compound with Common Alternatives

Cy5.5 is a popular near-infrared (NIR) fluorescent dye widely used in various biological and preclinical imaging applications.[1][4] Its emission in the NIR window allows for deep tissue penetration and reduced autofluorescence, making it ideal for in vivo imaging.[1] this compound is a reactive form of the dye designed to covalently attach to primary amines on biomolecules. However, several alternative dyes are available, each with its own set of characteristics. The following table provides a quantitative comparison of Cy5.5 with other commonly used amine-reactive dyes in the same spectral region.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)A₂₈₀ Correction Factor (CF₂₈₀)
Cy5.5 ~675~694~190,000 - 250,000~0.20~0.03 - 0.04
Alexa Fluor 680 ~679~702~183,000~0.36~0.05
DyLight 680 ~682~715~140,000Not specified~0.128
IRDye 680RD ~680 (Methanol)~694 (Methanol)Not specifiedNot specified0.04

Note: The exact values for molar extinction coefficient and quantum yield can vary depending on the solvent and conjugation partner. The A₂₈₀ correction factor is used to account for the dye's absorbance at 280 nm when determining the protein concentration.

Experimental Protocol: Determining the Degree of Labeling

This protocol outlines the spectrophotometric method for determining the DOL of a protein labeled with this compound.

Materials:
  • Cy5.5-labeled protein conjugate (purified from unreacted dye)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:
  • Sample Preparation:

    • Ensure that all unconjugated Cy5.5 dye has been removed from the labeled protein. This is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis.[2]

    • Dilute the purified conjugate in PBS to a concentration that results in an absorbance reading at the dye's maximum absorption wavelength (A_max) within the linear range of your spectrophotometer (typically between 0.1 and 1.0).

  • Spectrophotometric Measurement:

    • Measure the absorbance of the diluted conjugate solution at two wavelengths:

      • 280 nm (A₂₈₀): This is the wavelength at which proteins typically exhibit maximum absorbance due to the presence of tryptophan and tyrosine residues.

      • ~675 nm (A_max): This is the maximum absorbance wavelength for Cy5.5.

  • Degree of Labeling (DOL) Calculation:

    • The DOL is calculated using the Beer-Lambert law, which relates absorbance to concentration. The following formulas are used:

    a. Calculate the molar concentration of the dye:

    [Dye] (M) = A_max / (ε_dye * path length)

    • Where:

      • A_max is the absorbance at the maximum absorption wavelength of Cy5.5.

      • ε_dye is the molar extinction coefficient of Cy5.5 at its A_max (refer to the table above or the manufacturer's data sheet).

      • path length is the cuvette path length in cm (typically 1 cm).

    b. Calculate the molar concentration of the protein:

    First, correct the absorbance at 280 nm to account for the contribution of the dye's absorbance at this wavelength:

    Corrected A₂₈₀ = A₂₈₀ - (A_max * CF₂₈₀)

    • Where:

      • A₂₈₀ is the measured absorbance at 280 nm.

      • A_max is the absorbance at the maximum absorption wavelength of Cy5.5.

      • CF₂₈₀ is the correction factor for Cy5.5 at 280 nm (refer to the table above or the manufacturer's data sheet).

    Then, calculate the protein concentration:

    [Protein] (M) = Corrected A₂₈₀ / (ε_protein * path length)

    • Where:

      • Corrected A₂₈₀ is the corrected absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of your specific protein at 280 nm. If this value is unknown, it can be estimated based on the protein's amino acid sequence.

      • path length is the cuvette path length in cm (typically 1 cm).

    c. Calculate the Degree of Labeling (DOL):

    DOL = [Dye] / [Protein]

    The resulting DOL value represents the average number of Cy5.5 molecules per protein molecule.

Visualizing the Workflow and Reaction

To further clarify the process, the following diagrams illustrate the experimental workflow for determining the DOL and the underlying chemical reaction.

experimental_workflow start Start: Purified Cy5.5 Conjugate dilute Dilute Conjugate in PBS start->dilute measure_abs Measure Absorbance (280 nm & ~675 nm) dilute->measure_abs calc_dye Calculate Dye Concentration measure_abs->calc_dye calc_prot Calculate Protein Concentration (with correction) measure_abs->calc_prot calc_dol Calculate Degree of Labeling (DOL) calc_dye->calc_dol calc_prot->calc_dol end End: DOL Value calc_dol->end

Experimental workflow for determining the Degree of Labeling (DOL).

conjugation_reaction cluster_reactants Reactants cluster_product Product Cy5.5_bis-NHS This compound NHS_ester NHS Ester Reactive Group Cy5.5_bis-NHS->NHS_ester Biomolecule Biomolecule (with Primary Amine, e.g., Lysine) Primary_Amine Primary Amine (-NH2) Biomolecule->Primary_Amine Conjugate Cy5.5-Biomolecule Conjugate (Stable Amide Bond) Amide_Bond Amide Bond Formation NHS_ester->Amide_Bond + Primary_Amine->Amide_Bond Amide_Bond->Conjugate

Conjugation of this compound to a primary amine on a biomolecule.

By following this guide, researchers can confidently and accurately determine the degree of labeling of their this compound conjugates, ensuring the quality and reproducibility of their experimental results.

References

A Researcher's Guide to Calculating Dye-to-Protein Ratios: A Comparison of Spectrophotometric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, accurate determination of the dye-to-protein ratio is crucial for the quality control and functional characterization of fluorescently labeled proteins. This guide provides a comparative overview of the widely used spectrophotometric method and other common protein quantification assays that can be adapted for this purpose. We will delve into the experimental protocols, performance characteristics, and potential pitfalls of each technique to help you select the most suitable method for your research needs.

Principle of the Spectrophotometric Method

The spectrophotometric method is a direct and widely used technique to determine the degree of labeling (DOL), also known as the dye-to-protein (D/P) ratio.[1][2] This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[3][4] By measuring the absorbance of the dye-protein conjugate at two specific wavelengths—one at the maximum absorbance of the dye (A_max) and the other at the maximum absorbance of the protein (typically 280 nm for proteins containing aromatic amino acids)—the concentrations of both the dye and the protein can be determined.[1]

A critical consideration is that most fluorescent dyes also absorb light at 280 nm. Therefore, a correction factor is necessary to account for the dye's contribution to the absorbance at this wavelength, ensuring an accurate determination of the protein concentration.[2]

Comparison of Methods for Determining Dye-to-Protein Ratio

While the direct spectrophotometric method is common, other protein quantification assays, such as the Bicinchoninic Acid (BCA) assay and the Bradford assay, can be used to determine the protein concentration of a labeled conjugate. The dye concentration is determined separately by measuring its absorbance at its λ_max. The dye-to-protein ratio can then be calculated.

FeatureSpectrophotometric MethodBCA AssayBradford Assay
Principle Direct measurement of absorbance of dye and protein at their respective λ_max.Reduction of Cu²⁺ to Cu¹⁺ by protein, followed by chelation with bicinchoninic acid, producing a colored product.[5]Binding of Coomassie Brilliant Blue G-250 dye to protein, causing a shift in the dye's absorbance maximum.[6]
Detection Wavelength Protein: ~280 nm; Dye: Varies by dye~562 nm[5]~595 nm[6]
Sensitivity Dependent on protein extinction coefficient; generally in the µg/mL range.High sensitivity, detecting as low as 0.5 µg/mL.[5]High sensitivity, detecting as low as 1 µg/mL.[6]
Linear Range Broad, but accuracy depends on spectrophotometer linearity.Wide dynamic range, typically 0.5 µg/mL to 1.5 mg/mL.[7]Narrower linear range, typically 0 µg/mL to 2000 µg/mL.[8]
Assay Time Very fast (minutes).Longer (30 minutes to 2 hours).[9]Fast (5-10 minutes).[9]
Interfering Substances Nucleic acids (at 280 nm), other chromophores.Reducing agents, copper chelators, cysteine, tyrosine, tryptophan.[7][10]Detergents (especially SDS), basic conditions.[8]
Protein-to-Protein Variation Dependent on the accuracy of the protein's extinction coefficient.Less protein-to-protein variation compared to Bradford assay.[7]Significant protein-to-protein variation due to dependence on basic and aromatic amino acid content.[8]
Advantages Direct, fast, and does not require a standard curve for the protein.High sensitivity, good tolerance to many detergents.[7][9]Fast, simple, and highly sensitive.[6][11]
Disadvantages Requires accurate extinction coefficients for both protein and dye; sensitive to contaminants that absorb at 280 nm.Susceptible to interference from reducing agents and certain amino acids.[7]Prone to interference from detergents and exhibits significant protein-to-protein variability.[8]

Experimental Protocols

Spectrophotometric Method for Dye-to-Protein Ratio

This protocol outlines the direct measurement of the dye-to-protein ratio.

1. Sample Preparation:

  • Ensure that all non-conjugated dye is removed from the labeled protein sample. This is critical for accuracy and is typically achieved through dialysis or gel filtration.[1][2]

2. Absorbance Measurement:

  • Using a spectrophotometer, measure the absorbance of the dye-protein conjugate solution at 280 nm (A_280) and at the maximum absorbance wavelength of the dye (A_max). Use a 1 cm pathlength cuvette.

  • If the absorbance reading is greater than 2.0, dilute the sample and re-measure. Remember to account for the dilution factor in your calculations.[1]

3. Calculation:

  • Protein Concentration (M): Protein Conc. (M) = [A_280 - (A_max * CF)] / ε_protein

    • Where:

      • A_280 = Absorbance of the conjugate at 280 nm

      • A_max = Absorbance of the conjugate at the dye's λ_max

      • CF = Correction Factor (A_280 of the free dye / A_max of the free dye)[2]

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹)

  • Dye Concentration (M): Dye Conc. (M) = A_max / ε_dye

    • Where:

      • A_max = Absorbance of the conjugate at the dye's λ_max

      • ε_dye = Molar extinction coefficient of the dye at its λ_max (M⁻¹cm⁻¹)

  • Dye-to-Protein Ratio (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)

Spectrophotometric_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calculation Calculation p1 Labeled Protein Solution p2 Remove Unbound Dye (Dialysis/Gel Filtration) p1->p2 m1 Measure Absorbance at 280 nm (A_280) p2->m1 m2 Measure Absorbance at Dye λ_max (A_max) p2->m2 c1 Calculate Protein Concentration m1->c1 m2->c1 c2 Calculate Dye Concentration m2->c2 c3 Calculate Dye/Protein Ratio c1->c3 c2->c3

Figure 1. Experimental workflow for the spectrophotometric method.
BCA Protein Assay for Labeled Proteins

This protocol is for determining the protein concentration, which is then used to calculate the dye-to-protein ratio.

1. Reagent Preparation:

  • Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[5][12]

2. Standard Curve Preparation:

  • Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) in the same buffer as your sample. A typical range is 0 to 2 mg/mL.[5]

3. Assay Procedure (Microplate):

  • Pipette 25 µL of each standard and unknown sample into a microplate well.[12]

  • Add 200 µL of the BCA working reagent to each well and mix thoroughly.[12]

  • Incubate the plate at 37°C for 30 minutes.[12]

  • Cool the plate to room temperature.

4. Absorbance Measurement:

  • Measure the absorbance at or near 562 nm using a microplate reader.[5]

5. Protein Concentration Determination:

  • Subtract the absorbance of the blank from all standard and sample readings.

  • Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.

  • Determine the protein concentration of your unknown sample from the standard curve.

6. Dye-to-Protein Ratio Calculation:

  • Separately measure the absorbance of the labeled protein at the dye's λ_max to determine the dye concentration.

  • Calculate the dye-to-protein ratio using the protein concentration determined from the BCA assay.

BCA_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Analysis s1 Prepare Protein Standards r1 Add Standards & Samples to Microplate s1->r1 s2 Prepare Labeled Protein Sample s2->r1 s3 Prepare BCA Working Reagent r2 Add Working Reagent s3->r2 r1->r2 r3 Incubate at 37°C r2->r3 a1 Measure Absorbance at 562 nm r3->a1 a2 Generate Standard Curve a1->a2 a3 Determine Protein Concentration a2->a3

Figure 2. Experimental workflow for the BCA protein assay.
Bradford Protein Assay for Labeled Proteins

This protocol determines the protein concentration for subsequent calculation of the dye-to-protein ratio.

1. Reagent Preparation:

  • Prepare the Bradford reagent. Commercially available reagents are recommended for consistency. If preparing from scratch, dissolve 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol, add 100 mL of 85% phosphoric acid, and dilute to 1 L with distilled water.[6]

2. Standard Curve Preparation:

  • Prepare a series of protein standards (e.g., BSA) with known concentrations, typically in the range of 1-20 µg/mL.[9]

3. Assay Procedure (Microplate):

  • Add a small volume (e.g., 10 µL) of each standard and unknown sample to separate wells of a microplate.[13]

  • Add a larger volume (e.g., 200 µL) of the Bradford reagent to each well and mix.[13]

  • Incubate at room temperature for at least 5 minutes.[13][14]

4. Absorbance Measurement:

  • Measure the absorbance at 595 nm using a microplate reader.[14]

5. Protein Concentration Determination:

  • Subtract the absorbance of the blank from all readings.

  • Plot a standard curve of absorbance versus protein concentration for the standards.

  • Determine the protein concentration of the unknown sample from the standard curve.

6. Dye-to-Protein Ratio Calculation:

  • Measure the dye concentration of the labeled protein spectrophotometrically at the dye's λ_max.

  • Calculate the dye-to-protein ratio using the protein concentration determined from the Bradford assay.

Alternative Method: Micellar Electrokinetic Chromatography (MEKC)

For a more detailed characterization of dye-protein conjugates, Micellar Electrokinetic Chromatography (MEKC) can be employed. MEKC is a separation technique that can separate labeled proteins from free dye and can also potentially separate protein species with different degrees of labeling.[15][16] This method offers high sensitivity and resolution but requires specialized equipment and expertise.[17]

Conclusion

The choice of method for determining the dye-to-protein ratio depends on the specific requirements of the experiment. The direct spectrophotometric method is rapid and straightforward but requires accurate knowledge of extinction coefficients and is sensitive to interfering substances. The BCA and Bradford assays are excellent alternatives for determining protein concentration, with the BCA assay being more robust in the presence of detergents and showing less protein-to-protein variability than the Bradford assay. For highly detailed analysis of labeling heterogeneity, more advanced techniques like MEKC may be warranted. By understanding the principles and limitations of each method, researchers can confidently select the most appropriate approach for their specific application, ensuring the generation of reliable and reproducible data.

References

Navigating the Landscape of Peptide Labeling: A Comparative Guide to Mass Spectrometry Analysis of Cy5.5 bis-NHS Ester Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the nuanced world of peptide quantification and analysis, the choice of labeling reagent is a critical determinant of experimental success. This guide provides a comprehensive comparison of Cy5.5 bis-NHS ester, a popular near-infrared fluorescent dye, with alternative labeling strategies for mass spectrometry-based peptide analysis. We present a synthesis of experimental considerations, detailed protocols, and a comparative analysis to empower informed decisions in your research.

The covalent labeling of peptides with tags that facilitate their detection and quantification is a cornerstone of modern proteomics and drug discovery. This compound has emerged as a valuable tool, offering the ability to track peptides via fluorescence imaging while also enabling their analysis by mass spectrometry (MS). However, the addition of a relatively large and complex molecule like Cy5.5 can influence peptide behavior in a mass spectrometer, affecting ionization efficiency and fragmentation patterns. This guide will explore these effects and compare them to other labeling approaches.

A Comparative Look at Peptide Labeling Reagents

The selection of a labeling reagent extends beyond mere detection, impacting sample preparation, data acquisition, and interpretation in mass spectrometry. Below is a comparison of this compound with other commonly employed peptide labeling strategies.

FeatureThis compoundSmaller Fluorescent Dyes (e.g., FITC)Non-Fluorescent Tags (e.g., Biotin)Isobaric Tags (e.g., TMT, iTRAQ)
Primary Application Fluorescence Imaging & MSFluorescence-based assays & MSAffinity Purification & MSMultiplexed Quantitative Proteomics
Detection Method Fluorescence, Mass SpectrometryFluorescence, Mass SpectrometryMass Spectrometry, Streptavidin-based assaysMass Spectrometry (MS/MS)
Molecular Weight ~950 Da~389 Da~244 Da~144 - 304 Da
Potential Impact on MS Can suppress ionization, complex fragmentationMinimal to moderate impactMinimal impact on ionizationReporter ions in MS/MS
Labeling Chemistry NHS ester (targets primary amines)Isothiocyanate/NHS ester (targets primary amines)NHS ester (targets primary amines)NHS ester (targets primary amines)
Labeling Efficiency HighHighHighHigh
Sample Purity Requirement High (amine-containing buffers must be avoided)HighHighHigh

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful peptide analysis. The following sections provide a comprehensive guide to labeling peptides with this compound and their subsequent analysis by mass spectrometry.

Peptide Labeling with this compound

This protocol is a general guideline for labeling peptides containing primary amines (N-terminus and lysine (B10760008) side chains) with this compound. Optimization may be required for specific peptides.

Materials:

  • Peptide of interest (dissolved in amine-free buffer, e.g., 100 mM sodium bicarbonate, pH 8.3)

  • This compound (dissolved in anhydrous DMSO to a stock concentration of 10 mg/mL)

  • 1 M Sodium Bicarbonate, pH 8.3

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column (e.g., C18 spin column)

  • Lyophilizer or speed vacuum

Procedure:

  • Peptide Preparation: Dissolve the peptide in 100 mM sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, prepare a fresh solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 5-10 fold molar excess of the this compound solution to the peptide solution. The final concentration of DMSO in the reaction mixture should not exceed 25%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle mixing.

  • Quenching: Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted dye and salts using a C18 desalting column according to the manufacturer's instructions.

  • Drying: Lyophilize or dry the purified labeled peptide in a speed vacuum.

  • Storage: Store the labeled peptide at -20°C or -80°C, protected from light.

Mass Spectrometry Analysis

The following is a general workflow for the analysis of Cy5.5-labeled peptides by mass spectrometry. Specific instrument parameters will need to be optimized.

Workflow:

  • Sample Preparation: Reconstitute the lyophilized Cy5.5-labeled peptide in a solvent compatible with the mass spectrometer's ionization source (e.g., 0.1% formic acid in water/acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the sample onto a liquid chromatography (LC) system coupled to a mass spectrometer.

    • Separate the labeled peptide from any remaining impurities using a suitable C18 analytical column and a gradient of increasing organic solvent.

    • Acquire mass spectra in full scan mode to identify the precursor ion of the labeled peptide.

    • Perform tandem mass spectrometry (MS/MS) on the precursor ion to generate fragment ions for sequence confirmation.

  • Data Analysis:

    • Process the raw MS data to identify the monoisotopic mass of the labeled peptide.

    • Analyze the MS/MS spectrum to confirm the peptide sequence and identify fragment ions containing the Cy5.5 label.

Visualizing the Workflow and Comparisons

To better illustrate the experimental process and the relationships between different labeling strategies, the following diagrams are provided.

experimental_workflow cluster_labeling Peptide Labeling cluster_purification Purification cluster_analysis MS Analysis Peptide Peptide Solution (Amine-free buffer) Reaction Labeling Reaction (RT, 1-2h, dark) Peptide->Reaction Dye This compound (in DMSO) Dye->Reaction Quench Quenching (Tris or Glycine) Reaction->Quench Desalt C18 Desalting Quench->Desalt Dry Lyophilization Desalt->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Reconstitute->LCMS Data Data Analysis LCMS->Data

Caption: Experimental workflow for this compound labeling and MS analysis.

logical_comparison cluster_labels Peptide Labeling Strategies cluster_ms_impact Impact on Mass Spectrometry Cy5_5 This compound Ionization Ionization Efficiency Cy5_5->Ionization Potential Suppression Fragmentation Fragmentation Pattern Cy5_5->Fragmentation Complex SmallDye Smaller Fluorescent Dyes SmallDye->Ionization Minimal Impact SmallDye->Fragmentation Predictable NonFluorescent Non-Fluorescent Tags NonFluorescent->Ionization Minimal Impact NonFluorescent->Fragmentation Predictable Isobaric Isobaric Tags Quantification Quantification Isobaric->Quantification Reporter Ions

Caption: Logical comparison of different peptide labeling strategies for MS.

Concluding Remarks

The choice of a labeling strategy for peptide analysis by mass spectrometry is a multi-faceted decision. This compound offers the distinct advantage of dual-mode detection, enabling both fluorescence-based visualization and mass spectrometric identification. However, researchers must be cognizant of the potential for this large dye to influence ionization and fragmentation, necessitating careful optimization of MS parameters. For applications where fluorescence is not a prerequisite, smaller, non-fluorescent tags or isobaric labels may offer a more straightforward path to robust and sensitive quantification. By understanding the inherent trade-offs of each approach, researchers can select the most appropriate tool to unlock the intricate details of their biological systems.

A Head-to-Head Comparison of Cy5.5 bis-NHS Ester and Alexa Fluor 680 bis-NHS Ester for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorophores for in vivo imaging, the choice between Cy5.5 bis-NHS ester and Alexa Fluor 680 bis-NHS ester is a critical one. Both dyes offer spectral properties suitable for deep tissue imaging, minimizing autofluorescence and enhancing signal-to-background ratios. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence, to inform the selection process for preclinical imaging studies.

This comprehensive analysis delves into the key photophysical and in vivo performance characteristics of Cy5.5 and Alexa Fluor 680 bis-NHS esters. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways and workflows, this guide aims to equip researchers with the necessary information to make an informed decision based on the specific demands of their in vivo imaging applications.

Photophysical and Chemical Properties: A Quantitative Overview

The fundamental performance of a fluorescent dye is dictated by its photophysical properties. These parameters, including absorption and emission maxima, molar extinction coefficient, and quantum yield, directly impact the brightness and suitability of a fluorophore for specific imaging instrumentation. Both Cy5.5 and Alexa Fluor 680 are spectrally similar, operating in the NIR range, which is advantageous for in vivo applications due to reduced light scattering and absorption by biological tissues[1][2][3].

While spectrally similar, Alexa Fluor 680 is reported to be among the brightest dyes in the Alexa Fluor family and exhibits high photostability and pH-insensitivity[4][5]. In contrast, cyanine (B1664457) dyes like Cy5.5 can be less photostable and more susceptible to fluorescence quenching upon conjugation to proteins[4][5].

PropertyThis compoundAlexa Fluor 680 bis-NHS esterReference
Excitation Maximum (nm) 675 - 678679 - 682[6][7][8]
Emission Maximum (nm) 694 - 695702 - 707[6][7][8]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~190,000 - 250,000~183,000[9]
Quantum Yield ~0.28~0.36
Reactive Group bis-N-hydroxysuccinimidyl (NHS) esterbis-N-hydroxysuccinimidyl (NHS) ester
Reactivity Primary aminesPrimary amines

In Vivo Performance: A Comparative Analysis

The ultimate test for these fluorophores lies in their performance within a living organism. Key metrics for in vivo imaging include signal brightness, target-to-background ratio, and dye stability. While direct, comprehensive quantitative comparisons in the literature are limited, available studies and general characteristics of the dye families provide valuable insights.

Alexa Fluor dyes are generally recognized for their superior brightness and photostability in biological applications compared to their cyanine counterparts[10][11][12]. This can translate to improved signal-to-noise ratios in in vivo settings. A study comparing Trastuzumab (a HER2-targeted antibody) conjugated to either Cy5.5 or Alexa Fluor 680 for in vivo tumor imaging suggested that the Alexa Fluor 680 conjugate exhibited a fairly low background signal[13]. This is a critical factor in achieving high-contrast images of targeted tissues. Furthermore, cyanine dyes can be prone to aggregation, which can lead to quenching of the fluorescent signal, a phenomenon that is reportedly less of an issue with Alexa Fluor dyes[10][11][12].

Performance MetricThis compoundAlexa Fluor 680 bis-NHS esterReference
In Vivo Brightness GoodExcellent[4][5]
Photostability ModerateHigh[10][11][12]
Signal-to-Background Ratio GoodPotentially Higher[13]
In Vivo Stability Prone to degradationHigh
Propensity for Aggregation HigherLower[10][11][12]

Experimental Protocols

To provide a practical context for the use of these dyes, a detailed experimental protocol for antibody conjugation and subsequent in vivo imaging is outlined below. This protocol is a generalized workflow and should be optimized for specific antibodies, animal models, and imaging systems.

Antibody Labeling with bis-NHS Ester Dyes

This protocol describes the covalent labeling of a monoclonal antibody with either Cy5.5 or Alexa Fluor 680 bis-NHS ester.

Materials:

  • Purified monoclonal antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)

  • This compound or Alexa Fluor 680 bis-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate (pH 8.5)

  • Spin desalting columns (e.g., 7K MWCO)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be purified by dialysis or with an antibody purification kit. Adjust the antibody concentration to 2 mg/mL.

  • pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to 8.0-8.5 for optimal labeling.

  • Dye Preparation: Immediately before use, dissolve the bis-NHS ester dye in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a calculated amount of the dissolved dye to the antibody solution. A common starting molar ratio of dye to antibody is 10:1 to 20:1. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Remove unreacted dye using a spin desalting column according to the manufacturer's instructions.

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the excitation maximum of the dye (675 nm for Cy5.5, 679 nm for Alexa Fluor 680). Calculate the DOL using the following formula:

    DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF_280)) × ε_dye]

    Where A_dye and A_280 are the absorbances at the dye's and protein's maximum absorbance, respectively; ε_protein and ε_dye are the molar extinction coefficients of the protein and the dye, and CF_280 is the correction factor for the dye's absorbance at 280 nm.

In Vivo Tumor Imaging Workflow

This protocol outlines a typical workflow for in vivo imaging of tumor-bearing mice using a fluorescently labeled antibody.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Fluorescently labeled antibody (from the protocol above)

  • Sterile PBS

  • In vivo imaging system (e.g., IVIS, Pearl)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the mice using isoflurane.

  • Injection: Inject the fluorescently labeled antibody (typically 10-100 µg) intravenously via the tail vein.

  • Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal time for tumor visualization and to assess biodistribution. The animal should be anesthetized for each imaging session.

  • Data Analysis: Quantify the fluorescence intensity in the tumor and in a background region (e.g., muscle) using the imaging system's software. Calculate the tumor-to-background ratio (TBR) at each time point.

  • Ex Vivo Analysis (Optional): After the final imaging session, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and to perform more detailed biodistribution analysis.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To further aid in the application of these imaging agents, the following diagrams, generated using the DOT language, illustrate a common signaling pathway targeted in cancer imaging and a typical experimental workflow.

experimental_workflow Experimental Workflow for In Vivo Imaging cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis antibody_prep Antibody Purification conjugation Antibody-Dye Conjugation antibody_prep->conjugation dye_prep Dye Reconstitution dye_prep->conjugation purification Purification of Conjugate conjugation->purification injection Intravenous Injection purification->injection animal_model Tumor Xenograft Model animal_model->injection imaging Longitudinal NIR Imaging injection->imaging roi_analysis Region of Interest Analysis imaging->roi_analysis ex_vivo Ex Vivo Organ Imaging imaging->ex_vivo tbr_calc Tumor-to-Background Ratio Calculation roi_analysis->tbr_calc

A typical experimental workflow for in vivo imaging.

A frequent application of in vivo imaging with labeled antibodies is the investigation of cancer-related signaling pathways. The HER2 (Human Epidermal Growth Factor Receptor 2) signaling pathway, often overactivated in breast cancer, is a common target.

HER2_signaling HER2 Signaling Pathway in Cancer HER2_dimer HER2/HER3 Heterodimer PI3K PI3K HER2_dimer->PI3K Ras Ras HER2_dimer->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Simplified HER2 signaling pathway in cancer.

Conclusion

Both this compound and Alexa Fluor 680 bis-NHS ester are valuable tools for in vivo imaging in the near-infrared spectrum. The choice between them will depend on the specific requirements of the experiment.

Alexa Fluor 680 bis-NHS ester is often favored for its superior brightness and photostability, which can lead to higher quality images with better signal-to-noise ratios, a critical advantage for detecting subtle signals in deep tissues.

This compound , while potentially less photostable, remains a widely used and effective fluorophore for in vivo applications and may be a more cost-effective option for some research groups.

Ultimately, for demanding in vivo imaging applications where maximal brightness and stability are paramount, the experimental evidence suggests that Alexa Fluor 680 bis-NHS ester may offer a performance advantage. Researchers are encouraged to consider the specific goals of their study, the sensitivity of their imaging system, and the characteristics of their biological target when making their selection. For pilot studies or applications where cost is a primary concern, this compound remains a viable alternative.

References

A Comparative Guide to Cy5.5 bis-NHS Ester and DyLight 680 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent dye is a critical step in the design of protein labeling experiments for various applications, including immunoassays, fluorescence microscopy, and in vivo imaging. Among the near-infrared (NIR) dyes, Cy5.5 bis-NHS ester and DyLight 680 are two prominent options for labeling proteins through their primary amines. This guide provides an objective comparison of their performance characteristics, supported by available data, to aid researchers in making an informed decision.

Executive Summary

Physicochemical and Spectroscopic Properties

A summary of the key properties of Cy5.5 and DyLight 680 is presented in Table 1. These values are essential for designing labeling reactions and for instrument setup during fluorescence detection.

PropertyCy5.5DyLight 680
Excitation Maximum (nm) ~675 - 678~682 - 692
Emission Maximum (nm) ~694 - 707~712 - 715
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~190,000 - 250,000~140,000
Quantum Yield (Φ) ~0.2 (for mono-NHS ester)Not consistently reported
Reactive Group bis-N-Hydroxysuccinimide (bis-NHS) esterN-Hydroxysuccinimide (NHS) ester
Reactivity Primary aminesPrimary amines
Solubility Water, DMSO, DMFWater, DMSO, DMF

Note: Spectral properties can vary slightly depending on the conjugation state and the local environment of the dye.

Performance Comparison

Labeling Chemistry and Reactivity

Both dyes utilize N-hydroxysuccinimide (NHS) ester chemistry to react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on proteins, forming stable amide bonds.[1][2][3] The optimal pH for this reaction is typically between 8.0 and 9.0.[4]

A key difference is the presence of two NHS ester groups in this compound, making it a homobifunctional cross-linker.[5] This allows for the intramolecular or intermolecular cross-linking of proteins, which can be advantageous for studying protein-protein interactions or stabilizing protein complexes.[6][7] DyLight 680, with its single NHS ester, will primarily result in a single dye molecule being attached per reactive amine.

Fluorescence and Brightness

Photostability

Photostability, the resistance of a fluorophore to photodegradation upon exposure to light, is a critical parameter for imaging applications. A study comparing the photostability of Cy5.5 analogs and Alexa Fluor 680 found that the photostability of Cy5.5 dyes was dependent on the net charge of the molecule and the oxygen concentration in the environment. In atmospheric conditions, Cy5.5 dye conjugates showed a 20-30% degradation over two hours of continuous irradiation. Generally, DyLight dyes are marketed as having exceptional resistance to photobleaching.

Experimental Protocols

Detailed protocols for protein labeling with both dyes are provided below. These are general guidelines, and optimization may be necessary for specific proteins and applications.

Protein Labeling Workflow

G Protein Protein Solution (Amine-free buffer, pH 8.0-9.0) Reaction Labeling Reaction (Room temperature, 1 hour, protected from light) Protein->Reaction Dye Dye Stock Solution (Anhydrous DMSO or DMF) Dye->Reaction Purification Purification (Size-exclusion chromatography or dialysis) Reaction->Purification Conjugate Purified Labeled Protein Conjugate Purification->Conjugate

Caption: General workflow for protein labeling with NHS ester dyes.

Protocol 1: Protein Labeling with this compound or DyLight 680 NHS Ester

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS or borate (B1201080) buffer)

  • This compound or DyLight 680 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

  • Storage buffer (e.g., PBS)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[4]

  • Dye Preparation:

    • Allow the vial of NHS ester dye to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A molar excess of 10-20 fold of dye to protein is a common starting point.[4]

    • Slowly add the calculated amount of dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.[4]

    • Alternatively, perform dialysis against the storage buffer.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

    • Store the labeled protein at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light.

Protocol 2: Protein Cross-Linking with this compound

The protocol for cross-linking is similar to the standard labeling protocol, but the dye-to-protein ratio and reaction conditions may need to be adjusted to favor intermolecular cross-linking.

Chemical Reaction of NHS Ester with a Primary Amine

G Dye-NHS Dye-NHS Ester Dye-Protein Dye-Protein Conjugate (Stable Amide Bond) Dye-NHS->Dye-Protein Dye-NHS->Dye-Protein + Dye-NHS->Dye-Protein pH 8.0-9.0 Protein-NH2 Protein-NH₂ Protein-NH2->Dye-Protein NHS NHS

Caption: Reaction of an NHS ester with a primary amine on a protein.

Conclusion

The choice between this compound and DyLight 680 for protein labeling depends on the specific experimental requirements.

  • This compound is the appropriate choice when protein cross-linking is desired to study protein-protein interactions or to stabilize protein complexes. Its high extinction coefficient is also a favorable characteristic.

  • DyLight 680 is a strong candidate for applications requiring high photostability and bright fluorescence, such as in demanding imaging experiments. Its mono-reactive nature ensures that it primarily acts as a labeling reagent without inducing cross-linking.

For many standard applications, both dyes are spectrally similar and compatible with the same instrumentation. Researchers should consider the potential for self-quenching with cyanine (B1664457) dyes at high degrees of labeling. It is recommended to perform a small-scale pilot experiment to determine the optimal dye and labeling conditions for the specific protein and application.

References

A Comparative Guide to Near-Infrared (NIR) Fluorescent Dyes: Alternatives to Cy5.5 bis-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working in near-infrared (NIR) fluorescence imaging, the selection of the appropriate fluorescent probe is paramount for achieving high-quality, reproducible data. Cy5.5 bis-NHS ester has long been a widely used reagent for labeling biomolecules. However, a range of alternative dyes have been developed, often offering significant advantages in terms of brightness, photostability, and in vivo performance. This guide provides an objective comparison of commercially available alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal dye for your research needs.

The primary alternatives to this compound that will be discussed in this guide are Alexa Fluor 680 NHS ester, DyLight 680 NHS ester, and IRDye 800CW NHS ester. These dyes are spectrally similar to Cy5.5 and are widely used for labeling proteins, antibodies, and other biomolecules for applications such as in vivo imaging, western blotting, and flow cytometry.

Performance Comparison of NIR Dyes

The performance of a fluorescent dye is determined by several key photophysical parameters. These include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), brightness (a product of the extinction coefficient and quantum yield), and photostability (the dye's resistance to photochemical degradation). The following tables summarize the available quantitative data for Cy5.5 and its alternatives.

Table 1: Spectral and Photophysical Properties of NIR Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
Cy5.5675694~190,000Not widely reported
Alexa Fluor 680679702~183,000~0.36
DyLight 680682715~140,000Not widely reported
IRDye 800CW774789~240,000~0.12

Note: The exact spectral characteristics and quantum yields can vary depending on the solvent, pH, and conjugation to a biomolecule.

Table 2: Performance Characteristics of NIR Dye Conjugates

FeatureCy5.5Alexa Fluor 680DyLight 680 / IRDye 680LTIRDye 800CW
Relative Brightness GoodVery GoodVery GoodExcellent
Photostability ModerateHigh[1]HighVery High
Water Solubility GoodExcellentExcellentExcellent
Tendency for Aggregation HigherLower[2]LowerLower
In Vivo Performance GoodVery GoodVery GoodExcellent

Studies have indicated that Alexa Fluor dyes are significantly more resistant to photobleaching compared to their Cy dye counterparts[1]. Furthermore, protein conjugates of Cy dyes often exhibit prominent blue-shifted shoulder peaks in their absorption spectra, which is indicative of dye aggregation[2]. This aggregation can lead to fluorescence quenching, diminishing the overall signal. In contrast, Alexa Fluor and IRDye 800CW dyes show a reduced tendency to form aggregates, resulting in more robust and reliable fluorescence signals, especially at higher degrees of labeling[2]. For in vivo applications, IRDye 800CW has been shown to provide a significantly reduced background and an enhanced tumor-to-background ratio compared to Cy5.5[3].

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of these NIR dyes.

Protocol 1: Antibody Labeling with NHS Ester Dyes

This protocol provides a general procedure for labeling IgG antibodies with amine-reactive NHS ester dyes such as Cy5.5, Alexa Fluor 680, DyLight 680, and IRDye 800CW.

Materials:

  • IgG antibody (2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)

  • NIR Dye NHS Ester (e.g., Alexa Fluor 680 NHS Ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer at a concentration of 2 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided.

  • Prepare Dye Stock Solution: Allow the vial of dye NHS ester to warm to room temperature. Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.

  • Labeling Reaction: Add the dye stock solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye. The optimal DOL for most antibodies is between 2 and 10.

Protocol 2: In Vivo Fluorescence Imaging

This protocol outlines a general workflow for in vivo imaging using a NIR dye-labeled antibody.

Materials:

  • NIR dye-labeled antibody

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo imaging system equipped with appropriate lasers and filters

  • Anesthesia

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in the imaging chamber.

  • Pre-injection Imaging: Acquire a baseline fluorescence image of the animal before injecting the labeled antibody.

  • Injection: Administer the NIR dye-labeled antibody intravenously via the tail vein. The optimal dose will depend on the antibody, dye, and target.

  • Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor targeting of the antibody.

  • Image Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in a background region to determine the signal-to-noise ratio or tumor-to-background ratio.

Visualizations

To better understand the processes involved in NIR fluorescence applications, the following diagrams are provided.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Antibody Antibody Solution (pH 8.3) Mix Mix Antibody and Dye Antibody->Mix Dye NIR Dye NHS Ester (in DMSO) Dye->Mix Incubate Incubate 1 hr (Room Temp, Dark) Mix->Incubate Column Size-Exclusion Chromatography Incubate->Column Collect Collect Labeled Antibody Column->Collect Spectro Spectrophotometry (A280 & Amax) Collect->Spectro DOL Calculate Degree of Labeling (DOL) Spectro->DOL

Caption: Experimental workflow for antibody labeling with NHS ester dyes.

InVivoImagingWorkflow AnimalPrep Animal Preparation (Anesthesia) PreImage Pre-injection Baseline Imaging AnimalPrep->PreImage Injection Inject Labeled Antibody (Intravenous) PreImage->Injection PostImage Post-injection Imaging (Time Course) Injection->PostImage Analysis Image Analysis (Signal-to-Noise Ratio) PostImage->Analysis

Caption: General workflow for in vivo fluorescence imaging.

SignalingPathway Ligand Labeled Antibody Receptor Cell Surface Receptor (e.g., EGFR) Ligand->Receptor Downstream Downstream Signaling (e.g., MAPK Pathway) Receptor->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response

Caption: Targeted NIR probe binding to a cell surface receptor.

Conclusion

The choice of a near-infrared fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. While Cy5.5 has been a workhorse in the field, alternatives such as Alexa Fluor 680, DyLight 680, and IRDye 800CW offer notable advantages in terms of brightness, photostability, and in vivo performance. This guide provides a comparative overview of these dyes, along with the necessary experimental protocols to assist researchers in making an informed decision for their specific application. For applications requiring high sensitivity and photostability, Alexa Fluor 680 and IRDye 800CW are excellent choices. For in vivo imaging where deep tissue penetration and high signal-to-noise are critical, IRDye 800CW is a particularly strong candidate. By carefully considering the photophysical properties and performance characteristics of each dye, researchers can optimize their experimental design and achieve high-quality, reproducible results in near-infrared fluorescence imaging.

References

A Researcher's Guide to Validating Labeled Protein Activity: A Comparative Look at Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring that a label attached to a protein for detection or purification doesn't compromise its biological activity is a critical step.[1] The choice of a label, whether a fluorescent dye or biotin, can potentially interfere with a protein's structure and, consequently, its function.[1][2] Therefore, it is imperative to perform functional assays to confirm that the labeled protein behaves similarly to its unlabeled counterpart.[1][3] This guide provides a comparative overview of common functional assays used to validate the activity of labeled proteins, supported by experimental data and detailed protocols. This guide will delve into both biochemical and cell-based assays, offering a framework for selecting the most appropriate validation strategy for your specific protein and application.[1]

Comparing Labeling Strategies: The Impact on Protein Function

The method of labeling—be it chemical, enzymatic, or genetic—and the nature of the label itself can influence a protein's functionality.[1][3][4][5] Chemical labeling, which often targets common functional groups like primary amines on lysine (B10760008) residues, can sometimes lead to heterogeneous labeling and potential inactivation if the label attaches to a critical site for protein function.[1][5] Enzymatic labeling offers higher specificity, while genetic fusion tags (e.g., GFP) ensure a 1:1 labeling ratio but can be bulky.[5][6] Validating the functional integrity of labeled proteins is a non-negotiable step in research and drug development.[1]

Quantitative Comparison of Labeled vs. Unlabeled Protein Activity

Below, we present a comparative summary of functional assay data for proteins labeled with fluorescent dyes versus biotin. The data is compiled from various studies and illustrates the potential impact of labeling on protein function.

ProteinLabelLabeling MethodAssay TypeParameter MeasuredActivity Retained (%) vs. Unlabeled
Generic EnzymeFluorescent DyeChemicalEnzyme Kinetics AssayVmax80-95% (dye-dependent)[1]
Generic EnzymeBiotinChemicalEnzyme Kinetics AssayVmax85-95% (typical)[1]
G-Protein Coupled Receptor (GPCR)Fluorescent LigandChemicalLigand Binding AssayBinding Affinity (Kd)~100%[1]
DNA Polymerase (PolBI)Cy3 HydrazideChemical (Aldehyde Tag)Primer Extension AssayActivityIdentical to unlabeled[7]
DNA Polymerase (PolBI)Cy3 HydrazideChemical (Aldehyde Tag)DNA Binding Assay (FRET)BindingRobust binding observed[7]
Bovine Serum Albumin (BSA)Fluorescein isothiocyanate (FITC)ChemicalPhysicochemical AnalysisSize, Charge, pISignificant alteration[1]
Bovine Serum Albumin (BSA)Tetramethylrhodamine isothiocyanate (TRITC)ChemicalPhysicochemical AnalysisSize, Charge, pIMinimal alteration[1]

Key Functional Assays for Labeled Proteins

The selection of a functional assay depends on the protein's biological role.[1] Here, we detail two common types of assays: biochemical assays for enzymes and cell-based assays for receptor proteins and protein-protein interactions.

Biochemical Assays

Biochemical assays are performed in a cell-free environment and are ideal for characterizing the fundamental properties of a protein, such as enzymatic activity or binding affinity.[8][9]

Enzyme Kinetics

For enzymes, a fundamental functional assay is the measurement of their kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[1][10] A significant change in these parameters after labeling would indicate that the label has interfered with the enzyme's catalytic activity or substrate binding.[1]

Experimental Protocol: In Vitro Enzyme Kinetics Assay

This protocol describes a typical spectrophotometric assay to determine the kinetic parameters of a labeled enzyme compared to its unlabeled counterpart.[1]

  • Materials:

    • Unlabeled enzyme

    • Labeled enzyme (e.g., fluorescently labeled or biotinylated)

    • Substrate

    • Enzyme assay buffer (optimized for pH and ionic strength)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Reagent Preparation: Prepare stock solutions of the enzyme (both labeled and unlabeled) and the substrate in the assay buffer.[1]

    • Assay Setup: In a series of cuvettes or microplate wells, prepare reactions with a fixed concentration of the enzyme and varying concentrations of the substrate. Include a blank for each substrate concentration containing all components except the enzyme.[1]

    • Initiate Reaction: Start the reaction by adding the enzyme to the substrate solutions.[1]

    • Measure Absorbance: Immediately begin monitoring the change in absorbance at a specific wavelength over time.[1] This wavelength corresponds to the formation of the product.

    • Data Analysis: Calculate the initial reaction velocity (V₀) for each substrate concentration. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Comparison: Compare the Km and Vmax values of the labeled enzyme to the unlabeled enzyme.

Cell-Based Assays

Cell-based assays are performed using living cells, providing a more physiologically relevant context to assess protein function.[9][11] They are crucial for studying complex processes like signal transduction, protein-protein interactions, and cellular localization.[12][13]

Receptor Activity & Signaling

For labeled ligands or receptors, it is essential to confirm that they can still participate in normal signaling events. Assays can measure downstream effects such as changes in second messenger levels (e.g., cAMP, calcium), or protein phosphorylation.[12][14]

Experimental Protocol: G-Protein Coupled Receptor (GPCR) cAMP Assay

This protocol outlines a method to assess the function of a labeled GPCR agonist by measuring changes in intracellular cyclic AMP (cAMP) levels.

  • Materials:

    • Cells expressing the target GPCR

    • Unlabeled agonist (control)

    • Labeled agonist

    • Cell culture medium

    • cAMP assay kit (e.g., TR-FRET or ELISA-based)

    • Microplate reader

  • Procedure:

    • Cell Culture: Plate the GPCR-expressing cells in a suitable microplate and grow to the desired confluency.

    • Compound Treatment: Replace the culture medium with a serum-free medium containing different concentrations of the labeled and unlabeled agonists. Include a negative control (vehicle only).

    • Incubation: Incubate the plate at 37°C for a specified period to allow for receptor activation and cAMP production.

    • Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.

    • cAMP Detection: Perform the cAMP assay following the manufacturer's instructions. This typically involves the use of antibodies specific for cAMP and a detection reagent.

    • Data Analysis: Measure the signal (e.g., fluorescence or absorbance) using a microplate reader. Generate dose-response curves and calculate the EC50 (half-maximal effective concentration) for both the labeled and unlabeled agonists.

    • Comparison: A significant shift in the EC50 value for the labeled agonist compared to the unlabeled one indicates altered functional potency.

Protein-Protein Interactions (PPI)

Labels can potentially sterically hinder or disrupt interfaces required for protein-protein interactions. Pull-down assays are a common method to validate these interactions.[15][16]

Experimental Protocol: Pull-Down Assay

This protocol describes how to verify if a labeled "bait" protein can still interact with its "prey" binding partner.

  • Materials:

    • Labeled "bait" protein (e.g., biotinylated or with an affinity tag like GST)

    • Affinity beads (e.g., streptavidin-agarose for biotinylated bait, glutathione-agarose for GST-bait)

    • Cell lysate containing the "prey" protein

    • Wash buffer

    • Elution buffer

    • SDS-PAGE and Western blotting reagents

  • Procedure:

    • Immobilize Bait: Incubate the labeled "bait" protein with the appropriate affinity beads to immobilize it.

    • Incubate with Prey: Add the cell lysate containing the "prey" protein to the beads and incubate to allow for binding.

    • Wash: Wash the beads several times with wash buffer to remove non-specific binding proteins.[15]

    • Elute: Elute the bait protein and any bound prey proteins from the beads using an elution buffer.

    • Analyze by Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the "prey" protein to confirm its presence.[15]

    • Comparison: Compare the amount of prey protein pulled down with the labeled bait versus an unlabeled bait control.

Visualizing Workflows and Pathways

To better understand the concepts discussed, the following diagrams illustrate a typical experimental workflow for an enzyme kinetics assay and a simplified GPCR signaling pathway.[1]

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme Stocks (Labeled & Unlabeled) A1 Mix Enzyme and Substrate in Plate P1->A1 P2 Prepare Substrate Dilution Series P2->A1 P3 Prepare Assay Buffer P3->A1 A2 Initiate Reaction A1->A2 A3 Monitor Absorbance Over Time A2->A3 D1 Calculate Initial Velocities (V₀) A3->D1 D2 Plot Michaelis-Menten Curve (V₀ vs. [S]) D1->D2 D3 Determine Km & Vmax D2->D3 C1 Compare Labeled vs. Unlabeled D3->C1

Caption: Experimental workflow for a comparative enzyme kinetics assay.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Labeled Agonist GPCR GPCR Ligand->GPCR 1. Binding GProtein G-Protein (α, β, γ) GPCR->GProtein 2. Activation AC Adenylyl Cyclase GProtein->AC 3. Gα activates ATP ATP cAMP cAMP (Second Messenger) AC->cAMP ATP->cAMP 4. Conversion PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Response Cellular Response (e.g., Gene Transcription) PKA->Response 6. Phosphorylation & Downstream Effects

Caption: Simplified Gs-coupled GPCR signaling pathway leading to cAMP production.

Conclusion

Validating the functional integrity of labeled proteins is a non-negotiable step in research and drug development.[1] By employing appropriate functional assays, researchers can confidently use labeled proteins for their intended applications, knowing that the obtained data accurately reflects the protein's biological role.[1] This guide provides a starting point for designing a robust validation strategy, emphasizing the importance of comparing the activity of labeled proteins to their unlabeled counterparts. The choice of assay will ultimately depend on the specific protein and the biological question being addressed.[1]

References

A Head-to-Head Battle of Near-Infrared Dyes: A Cost-Benefit Analysis of Cy5.5 bis-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of near-infrared (NIR) fluorescence imaging, the choice of the right dye is paramount for achieving high-quality, reproducible data. This guide provides a comprehensive cost-benefit analysis of Cy5.5 bis-NHS ester against other popular NIR dyes, supported by experimental data and detailed protocols to inform your selection process.

The near-infrared window (roughly 700-900 nm) offers a significant advantage for in vivo and deep-tissue imaging, primarily due to reduced light scattering and minimal autofluorescence from biological tissues.[1][2] This translates to deeper tissue penetration and a higher signal-to-noise ratio, crucial for sensitive applications.[1][3] Cyanine dyes, such as Cy5.5, have emerged as popular choices in this spectral range.[1][4] This comparison focuses on N-hydroxysuccinimide (NHS) ester derivatives of these dyes, which readily react with primary amines on proteins and other biomolecules to form stable covalent bonds.[5][6]

Quantitative Performance Comparison of NIR Dyes

To facilitate an objective comparison, the following table summarizes the key photophysical properties and approximate pricing of this compound and its common competitors. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative BrightnessPhotostabilityApprox. Price (USD/1mg)
This compound 673 - 675694 - 707~209,000 - 250,000~0.20 - 0.23~41,800 - 57,500Moderate$125 - $140
Alexa Fluor 680 NHS ester ~679 - 681~702 - 704~184,000~0.36~66,240High[7][8]~$180 - $340
IRDye 800CW NHS ester ~774~789~240,000Not specifiedHighHigh~$160 - $300
DyLight 800 NHS ester ~777~794Not specifiedNot specifiedHighHigh[6]~$270

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state. Prices are approximate and subject to change based on vendor and quantity.

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reliable and comparable data when evaluating different fluorescent dyes. Below are standard protocols for antibody conjugation and a common application in Western blotting.

Antibody Conjugation with NHS Ester Dyes

This protocol describes the covalent labeling of an antibody with an amine-reactive NHS ester dye.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • NIR Dye NHS Ester (e.g., this compound)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a final concentration of 2.5 mg/mL.[5] If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH.[5] Ensure the antibody solution is free of amine-containing substances like Tris or glycine.

  • Prepare the Dye Stock Solution: Allow the vial of the NIR dye NHS ester to warm to room temperature. Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution.[][10] Vortex briefly to ensure the dye is fully dissolved.

  • Labeling Reaction: While gently stirring, add the dye stock solution to the antibody solution. The optimal molar ratio of dye to antibody will need to be determined empirically but a starting point of 10:1 to 20:1 is common.[]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle stirring.[1][10]

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[5] The first colored band to elute will be the conjugated antibody.

  • Determine Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.[5] The following formula can be used:

    DOL = (A_max × M_protein) / [(A_280 - (A_max × CF)) × ε_dye]

    Where:

    • A_max = Absorbance of the conjugate at the dye's absorption maximum.

    • M_protein = Molar mass of the protein (e.g., ~150,000 g/mol for IgG).

    • A_280 = Absorbance of the conjugate at 280 nm.

    • CF = Correction factor (A_280 of the free dye / A_max of the free dye).

    • ε_dye = Molar extinction coefficient of the dye at its A_max.

Near-Infrared (NIR) Western Blotting Protocol

This protocol outlines the use of NIR-dye conjugated secondary antibodies for Western blotting.

Materials:

  • PVDF or low-fluorescence nitrocellulose membrane with transferred proteins

  • Blocking buffer (e.g., Intercept® (TBS) Blocking Buffer)

  • Primary antibody

  • NIR-dye conjugated secondary antibody

  • Wash buffer (e.g., TBS with 0.1% Tween-20, TBS-T)

  • NIR imaging system (e.g., LI-COR Odyssey®)

Procedure:

  • Blocking: Following protein transfer, block the membrane for 1 hour at room temperature with gentle shaking in an appropriate blocking buffer.[11]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer (with 0.2% Tween-20 for LI-COR's protocol).[5] Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[11]

  • Washing: Wash the membrane three to four times for 5 minutes each with a generous volume of wash buffer.[5][11]

  • Secondary Antibody Incubation: Dilute the NIR-dye conjugated secondary antibody in the blocking buffer (potentially with 0.2% Tween-20 and 0.01% SDS for PVDF membranes).[5] Incubate the membrane for 1 hour at room temperature in the dark.[11]

  • Final Washes: Repeat the washing steps as in step 3.[5][11]

  • Imaging: Rinse the membrane with buffer without detergent and image on a compatible NIR imaging system.[11]

Visualizing Workflows and Pathways

Experimental Workflow: Antibody Conjugation

G Experimental Workflow for Antibody Conjugation cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis prep_antibody Prepare Antibody Solution (2.5 mg/mL in pH 8.3 buffer) reaction Combine Antibody and Dye (Incubate 1 hr at RT, in dark) prep_antibody->reaction prep_dye Prepare Dye Stock Solution (10 mM in anhydrous DMSO) prep_dye->reaction purify Purify Conjugate (Size-Exclusion Chromatography) reaction->purify analyze Determine Degree of Labeling (Spectrophotometry) purify->analyze

Caption: A streamlined workflow for the conjugation of NHS ester dyes to antibodies.

Signaling Pathway: EGFR Activation and Downstream Signaling

G EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits Ras Ras Activation Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates to Nucleus

Caption: A simplified diagram of the EGFR signaling cascade, a common target for NIR imaging probes.

Cost-Benefit Analysis

This compound:

  • Benefits: this compound offers a good balance of brightness and cost-effectiveness.[12][13][14] Its spectral properties are well-suited for many standard NIR imaging systems. The "bis-NHS ester" functionality allows for potential crosslinking applications or increased labeling density, though this can also increase the risk of protein aggregation if not optimized.

  • Costs: While generally less expensive than some alternatives, its photostability may be lower than that of Alexa Fluor or IRDye counterparts, which could be a limitation for long-term imaging studies or applications requiring intense laser excitation.[8]

Alexa Fluor 680 NHS Ester:

  • Benefits: Alexa Fluor 680 is known for its high brightness and exceptional photostability, making it a robust choice for demanding applications.[7][8] It often exhibits less self-quenching at higher degrees of labeling compared to Cy dyes, resulting in brighter conjugates.[8]

  • Costs: The primary drawback is its higher price point compared to Cy5.5.

IRDye 800CW NHS Ester:

  • Benefits: IRDye 800CW operates further into the NIR spectrum, which can provide even lower background fluorescence in vivo.[15] It is recognized for its high brightness and stability and is a popular choice for in vivo imaging.[7]

  • Costs: Similar to Alexa Fluor dyes, it comes at a higher cost than Cy5.5.

DyLight 800 NHS Ester:

  • Benefits: DyLight 800 offers properties comparable to IRDye 800CW, with high brightness and photostability.[6][16]

  • Costs: It is also in a higher price category.

Conclusion

The selection of an NIR dye is a critical decision that should be based on the specific requirements of the experiment and budgetary constraints.

  • For routine applications and initial screening studies where cost is a primary concern, this compound provides a solid and economical option.

  • For applications demanding the highest sensitivity, photostability, and quantitative accuracy, such as single-molecule imaging or long-term in vivo tracking, the superior performance of Alexa Fluor 680 or IRDye 800CW may justify the additional cost.

Ultimately, a thorough evaluation of the trade-offs between performance and price, as outlined in this guide, will enable researchers to make an informed decision and generate the highest quality data for their research endeavors.

References

Evaluating the Brightness of Cy5.5 bis-NHS Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their fluorescence-based assays, the selection of a bright and robust fluorescent dye is paramount. This guide provides a comprehensive comparison of Cy5.5 bis-NHS ester with other commercially available, spectrally similar near-infrared (NIR) dyes. By presenting key performance metrics, detailed experimental protocols for comparative analysis, and illustrative diagrams, this guide aims to facilitate an informed decision-making process for your specific research needs.

Performance Metrics of NIR Dyes

The intrinsic brightness of a fluorophore is a critical parameter for achieving high sensitivity in fluorescence detection. This brightness is determined by two key properties: the molar extinction coefficient (ε), which measures the efficiency of light absorption at a specific wavelength, and the quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. The theoretical brightness of a dye can be calculated as the product of its extinction coefficient and quantum yield.

Below is a comparison of the key spectral properties of Cy5.5 and its common alternatives. It is important to note that while this guide focuses on bis-NHS esters, the publicly available quantitative data for these specific variants is limited. Therefore, data from mono-NHS esters and sulfonated versions are included as close approximations. For the most accurate comparison, it is recommended to perform a head-to-head experimental evaluation as detailed in the subsequent sections.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Theoretical Brightness (ε x Φ)
Cy5.5 NHS ester673707209,000[1]0.20[1]41,800
sulfo-Cyanine5 bis-NHS ester646662271,000[2]0.28[2]75,880
Alexa Fluor 680 NHS ester679702184,0000.36[3][4]66,240
IRDye® 680RD NHS Ester672 (in PBS)694 (in PBS)165,000 (in PBS)[5]Not Reported-
DyLight 680 NHS ester682715140,000[6]Not Reported-

Note: The theoretical brightness is a calculated value and the actual performance of a dye conjugate can be influenced by factors such as the degree of labeling, the nature of the conjugated biomolecule, and the experimental conditions.

Experimental Protocol for Brightness Comparison of Protein Conjugates

To empirically determine the brightest dye for your specific application, a direct comparative experiment is essential. This protocol outlines a standardized workflow for labeling a protein with different bis-NHS ester dyes and subsequently measuring the fluorescence intensity of the conjugates.

1. Reagent Preparation:

  • Protein Solution: Prepare a stock solution of your protein of interest (e.g., an antibody) at a concentration of 2-10 mg/mL in an amine-free buffer, such as 1X phosphate-buffered saline (PBS) at pH 7.2-7.4. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.

  • Dye Stock Solutions: Immediately before use, dissolve the this compound and the alternative bis-NHS ester dyes in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

  • Reaction Buffer: Prepare a 1 M sodium bicarbonate solution (pH 8.5-9.0).

2. Protein Conjugation:

  • For each dye, add the reaction buffer to the protein solution to achieve a final bicarbonate concentration of 100 mM.

  • Add the dissolved dye stock solution to the protein solution. A starting point for the molar ratio of dye to protein is typically between 5:1 and 20:1. It is recommended to test a few different ratios for each dye to determine the optimal degree of labeling.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light, with gentle stirring or rotation.

3. Purification of the Conjugate:

  • Separate the dye-protein conjugate from the unconjugated, free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

  • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

4. Characterization of the Conjugate:

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (e.g., ~673 nm for Cy5.5).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl), correcting the A280 reading for the dye's absorbance at that wavelength. The correction factor (CF280) can usually be found on the dye's datasheet.

    • The DOL is the molar ratio of the dye to the protein.

  • Measure Fluorescence Intensity:

    • Prepare serial dilutions of each conjugate with the same DOL in PBS.

    • Measure the fluorescence emission of each dilution using a fluorometer or a fluorescence plate reader at the optimal excitation and emission wavelengths for each dye.

    • Ensure that the measurements are taken within the linear range of the instrument.

5. Data Analysis and Brightness Comparison:

  • Plot the fluorescence intensity versus the conjugate concentration for each dye.

  • The slope of the linear portion of this plot is a measure of the conjugate's brightness.

  • Compare the slopes for the different dye conjugates to determine their relative brightness under the tested conditions.

Visualizing the Workflow and Brightness Concept

To further clarify the experimental process and the underlying principles of fluorescence brightness, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis Prot_Sol Protein Solution (2-10 mg/mL in PBS) Conjugation Incubate 1 hr at RT (Protected from light) Prot_Sol->Conjugation Dye_Sol Dye Stock Solutions (10 mg/mL in DMSO/DMF) Dye_Sol->Conjugation Purification Purify Conjugate (Size-Exclusion Chromatography) Conjugation->Purification DOL Determine DOL (Spectrophotometry) Purification->DOL Fluorescence Measure Fluorescence (Fluorometer) DOL->Fluorescence Comparison Compare Brightness (Slope of Intensity vs. Conc.) Fluorescence->Comparison

Experimental workflow for comparing the brightness of fluorescent dye conjugates.

brightness_concept cluster_properties Intrinsic Dye Properties cluster_measurement Experimental Measurement EC Extinction Coefficient (ε) (Light Absorption Efficiency) Brightness Theoretical Brightness (ε x Φ) EC->Brightness QY Quantum Yield (Φ) (Photon Emission Efficiency) QY->Brightness Fluorescence_Intensity Fluorescence Intensity (Measured Signal) Empirical_Brightness Empirical Brightness (Slope of Intensity vs. Conc.) Fluorescence_Intensity->Empirical_Brightness Concentration Conjugate Concentration Concentration->Empirical_Brightness Brightness->Empirical_Brightness influences

Conceptual diagram of fluorescent dye brightness.

Conclusion

The selection of the optimal near-infrared dye for conjugation is a critical step in the development of sensitive and reliable fluorescence-based assays. While Cy5.5 is a widely used and effective fluorophore, alternative dyes such as Alexa Fluor 680 and certain sulfo-cyanine derivatives may offer superior brightness. This guide provides the foundational data and a robust experimental framework to empower researchers to make an evidence-based decision tailored to their specific protein of interest and application. By performing a direct comparative analysis, you can ensure the selection of the most brilliant dye, thereby maximizing the signal-to-noise ratio and the overall performance of your experiments.

References

Navigating Specificity: A Comparative Guide to Cy5.5 bis-NHS Ester Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision of antibody-based assays is paramount. The choice of fluorescent label and the method of conjugation can significantly impact an antibody's performance, particularly its specificity and potential for cross-reactivity. This guide provides an objective comparison of Cy5.5 bis-NHS ester labeled antibodies, examining their performance against alternative labeling strategies and offering supporting experimental frameworks for validation.

The use of N-hydroxysuccinimide (NHS) esters for labeling antibodies is a widely adopted technique due to its relative simplicity. This method facilitates the formation of a stable amide bond by reacting with primary amines, such as the side chains of lysine (B10760008) residues on the antibody. However, the random nature of this conjugation can pose challenges to antibody integrity and function.

The Double-Edged Sword: Understanding this compound

This compound is a bifunctional crosslinking agent. Unlike its mono-NHS ester counterpart which simply attaches a dye molecule to the antibody, the bis-NHS ester can covalently link two molecules that possess primary amines. In the context of antibody labeling, this can lead to the formation of antibody-antibody conjugates or the attachment of the dye in a manner that might bridge different parts of the antibody molecule. While this can be advantageous for certain applications requiring molecular proximity or cross-linking, it can also introduce complexities regarding specificity and cross-reactivity.

The random nature of NHS ester chemistry means that labeling can occur on lysine residues located within or near the antigen-binding Fab region. Such modifications can alter the local charge and conformation of the antibody, potentially reducing its affinity for the target antigen or, more critically, inducing new, unintended binding specificities, leading to off-target effects and unreliable data.

Performance Comparison: this compound vs. Alternatives

To ensure the generation of robust and reproducible results, it is crucial to consider alternative labeling strategies and fluorophores.

Labeling StrategyPrincipleImpact on Specificity & Cross-ReactivityHomogeneity
This compound Randomly cross-links primary amines (e.g., lysine residues). Can form antibody-antibody conjugates.High potential for altering antigen-binding sites, leading to reduced specificity and increased cross-reactivity. The resulting heterogeneous mixture can complicate the assessment of off-target binding.Low (heterogeneous mixture of species with varying degrees of labeling and cross-linking).
Site-Specific Conjugation Enzymatic or chemical methods to attach the label to a specific site away from the antigen-binding domains.Minimal impact on the antibody's native binding specificity. Leads to a more homogenous product, simplifying characterization and reducing the likelihood of off-target binding.[1]High.
Alexa Fluor 680 mono-NHS Ester Randomly labels primary amines with a single dye molecule per reactive site.Similar potential for random labeling as this compound, but without the added complexity of cross-linking. The choice of fluorophore can also impact performance.Low (heterogeneous mixture of species with varying degrees of labeling).

Fluorophore Performance:

Beyond the conjugation chemistry, the properties of the fluorophore itself are critical. While Cy5.5 is a widely used near-infrared dye, alternatives like Alexa Fluor 680 (spectrally similar to Cy5.5) often exhibit superior performance.

FluorophoreRelative BrightnessPhotostabilitySusceptibility to Quenching
Cy5.5 GoodModerateProne to self-quenching at high degrees of labeling, which can lead to a decrease in fluorescence intensity.
Alexa Fluor 680 ExcellentHighLess susceptible to self-quenching, resulting in brighter conjugates, especially at higher degrees of labeling.

Experimental Validation of Specificity and Cross-Reactivity

Empirical validation of labeled antibody performance is a non-negotiable step in any research workflow. The following are detailed protocols for key experiments to assess specificity and cross-reactivity.

Experimental Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment

This method provides a quantitative measure of the labeled antibody's binding to its intended target versus a panel of potential off-target antigens.

Materials:

  • 96-well high-binding ELISA plates

  • Target antigen and a panel of potential cross-reactive antigens

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)

  • Wash Buffer (PBST: PBS with 0.05% Tween-20)

  • This compound labeled antibody and control labeled antibodies (e.g., site-specifically labeled)

  • Fluorescence plate reader with appropriate excitation and emission filters for Cy5.5

Procedure:

  • Antigen Coating: Coat separate wells of a 96-well plate with the target antigen and each of the potential cross-reactive antigens at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with Wash Buffer. Block the wells with 200 µL of Blocking Buffer for 1-2 hours at room temperature.

  • Antibody Incubation: Wash the plate three times with Wash Buffer. Add serial dilutions of the this compound labeled antibody and control antibodies to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer to remove unbound antibodies.

  • Detection: Read the fluorescence intensity in each well using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence signal against the antibody concentration for each antigen. Compare the binding curves to determine the extent of binding to non-target antigens relative to the target antigen.

Experimental Protocol 2: Dot Blot for Semi-Quantitative Cross-Reactivity Screening

The dot blot assay offers a rapid and straightforward method to screen for cross-reactivity against a panel of immobilized antigens.

Materials:

  • Nitrocellulose or PVDF membrane

  • Target antigen and a panel of potential cross-reactive antigens

  • Phosphate Buffered Saline (PBS)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • This compound labeled antibody

  • Fluorescence imaging system

Procedure:

  • Antigen Immobilization: Spot 1-2 µL of each antigen (at a concentration of 1 mg/mL) onto the membrane. Allow the spots to dry completely.

  • Blocking: Immerse the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation: Incubate the membrane with the this compound labeled antibody (at a pre-determined optimal concentration in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with PBST.

  • Detection: Visualize the fluorescent signal on the membrane using a suitable imaging system.

  • Analysis: Compare the signal intensity of the spots corresponding to the non-target antigens with the signal from the target antigen.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_incubation Antibody Incubation cluster_detection Detection & Analysis Coat_Target Coat with Target Antigen Block Block non-specific sites Coat_Target->Block Coat_Off_Target Coat with Off-Target Antigens Coat_Off_Target->Block Incubate_Ab Add Labeled Antibody Block->Incubate_Ab Wash Wash Incubate_Ab->Wash Read Read Fluorescence Wash->Read Analyze Analyze Data Read->Analyze

ELISA workflow for assessing antibody cross-reactivity.

Dot_Blot_Workflow Start Immobilize Antigens on Membrane Block Block Membrane Start->Block Incubate Incubate with Labeled Antibody Block->Incubate Wash Wash Membrane Incubate->Wash Detect Detect Fluorescence Wash->Detect Analyze Analyze Signal Intensity Detect->Analyze

Dot Blot workflow for assessing cross-reactivity.

Conclusion

The selection of an antibody labeling strategy has profound implications for the reliability and reproducibility of experimental data. While this compound offers a method for fluorescently labeling and potentially cross-linking antibodies, the random nature of the conjugation chemistry necessitates rigorous validation to ensure specificity and minimize cross-reactivity. For applications demanding high specificity and reproducibility, site-specific conjugation methods present a superior alternative by preserving the native structure and function of the antibody. Furthermore, the choice of fluorophore should not be overlooked, with dyes such as Alexa Fluor 680 often providing enhanced brightness and photostability compared to Cy5.5. Ultimately, the empirical data generated through well-designed validation experiments, such as ELISA and dot blots, should guide the selection of the most appropriate labeled antibody for any given application, ensuring the integrity and accuracy of your research findings.

References

A Head-to-Head Battle of Probes: Mono-functional vs. Bi-functional Cy5.5 NHS Esters in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent labeling, the choice of conjugation chemistry is paramount. Cyanine dyes, particularly Cy5.5, are workhorses in the near-infrared spectrum, offering deep tissue penetration and minimal autofluorescence. This guide provides an objective, data-driven comparison of mono-functional and bi-functional Cy5.5 N-hydroxysuccinimidyl (NHS) esters, empowering you to select the optimal tool for your research needs.

This comprehensive analysis delves into the chemical properties, reaction mechanisms, and performance characteristics of both ester types. We present a clear, side-by-side comparison to illuminate the distinct advantages and applications of each, supported by detailed experimental protocols and visual workflows.

At a Glance: Key Differences and Primary Applications

FeatureMono-functional Cy5.5 NHS EsterBi-functional Cy5.5 NHS Ester
Reactive Groups One NHS EsterTwo NHS Esters
Primary Application Covalent labeling of a single amine groupCovalent cross-linking of two amine groups
Bond Formation Forms a single, stable amide bondForms two stable amide bonds, creating a covalent bridge
Primary Use Case Quantifying and tracking proteins, antibodies, and other biomoleculesStudying protein-protein interactions, intramolecular protein dynamics, and stabilizing protein complexes
Key Performance Consideration Optimizing the dye-to-protein ratio to maximize fluorescence and avoid self-quenchingAchieving efficient cross-linking to provide spatial constraints and information on molecular proximity
Typical Outcome A fluorescently tagged biomoleculeAn intramolecularly or intermolecularly cross-linked biomolecule or complex

Mono-functional Cy5.5 NHS Ester: The Workhorse of Biomolecule Labeling

Mono-functional Cy5.5 NHS ester is the go-to reagent for covalently attaching a Cy5.5 fluorophore to a protein, antibody, or other amine-containing biomolecule. The NHS ester group reacts specifically with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of a protein) under mild basic conditions to form a highly stable amide bond.[1][2]

Performance Characteristics

The key to successful labeling with mono-functional Cy5.5 NHS ester is achieving an optimal dye-to-protein ratio, also known as the degree of labeling (DOL). While a higher DOL might seem desirable for a stronger signal, over-labeling can lead to fluorescence self-quenching, where the fluorophores interact with each other and dissipate energy as heat rather than light.[3] For antibodies (IgG), the optimal DOL for Cy5.5 is typically in the range of 4 to 5.[3]

Experimental Protocol: Standard Protein Labeling

This protocol provides a general guideline for labeling an antibody with a mono-functional Cy5.5 NHS ester.

Materials:

  • Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Mono-functional Cy5.5 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., gel filtration column)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the protein against PBS.

  • NHS Ester Stock Solution: Immediately before use, dissolve the mono-functional Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction Setup: Add the reaction buffer to the protein solution to achieve a final pH of 8.3-8.5.

  • Labeling Reaction: Add a calculated molar excess of the Cy5.5 NHS ester stock solution to the protein solution. A starting point for optimization is an 8-fold molar excess.[2] Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching solution and incubate for 30 minutes.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column equilibrated with your desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).

cluster_workflow Experimental Workflow for Protein Labeling start Start: Protein in Amine-Free Buffer prep_protein Adjust pH to 8.3-8.5 start->prep_protein reaction Combine Protein and Dye (1-4h at RT or overnight at 4°C) prep_protein->reaction prep_dye Dissolve Mono-functional Cy5.5 NHS Ester in DMSO/DMF prep_dye->reaction quenching Optional: Quench Reaction (e.g., with Tris or Glycine) reaction->quenching purification Purify Conjugate (Gel Filtration) reaction->purification quenching->purification characterization Characterize Conjugate (Determine DOL) purification->characterization end End: Labeled Protein characterization->end

A typical workflow for labeling proteins with mono-functional Cy5.5 NHS ester.

Bi-functional Cy5.5 NHS Ester: A Tool for Probing Molecular Proximity and Dynamics

Bi-functional Cy5.5 NHS esters, also known as Cy5.5 bis-NHS esters, possess two reactive NHS ester groups. Their primary application is not for simple labeling but for covalently cross-linking two amine groups.[4] This can be within the same protein (intramolecular cross-linking) or between two different proteins (intermolecular cross-linking).

Performance Characteristics

The key advantage of using a bi-functional dye is the ability to constrain the fluorophore in space. When a mono-functional dye is attached to a protein, the linker allows for considerable rotational freedom. In contrast, a bi-functional dye that has reacted with two sites on a protein will have significantly reduced mobility.[5] This is highly advantageous for advanced fluorescence techniques such as:

  • Fluorescence Anisotropy/Polarization: By reducing the local motion of the dye, changes in the anisotropy of the emitted light are more directly correlated with the overall tumbling of the protein, providing more accurate information about protein size, shape, and binding events.[6]

  • Förster Resonance Energy Transfer (FRET): A rigidly held dye provides a more defined orientation, leading to more precise distance measurements between FRET pairs.[5]

While it is theoretically possible to use a bi-functional ester for single-site labeling (with the second NHS ester being hydrolyzed), this is not its intended purpose, and there is a lack of data to suggest any advantage over using a mono-functional ester for this application. The primary value of the bi-functional reagent lies in its ability to form a covalent bridge.

Experimental Protocol: Protein Cross-Linking

This protocol provides a general guideline for intramolecular and intermolecular cross-linking of proteins using a bi-functional Cy5.5 NHS ester.

Materials:

  • Protein(s) of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Bi-functional Cy5.5 NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • SDS-PAGE analysis equipment

Procedure:

  • Protein Preparation:

    • Intramolecular Cross-linking: Prepare the protein at a relatively low concentration (e.g., <1 mg/mL) to favor intramolecular reactions.

    • Intermolecular Cross-linking: Prepare a mixture of the interacting proteins at a concentration that favors their association.

  • NHS Ester Stock Solution: Immediately before use, dissolve the bi-functional Cy5.5 NHS ester in anhydrous DMSO or DMF.

  • Reaction Setup: Adjust the pH of the protein solution to 8.3-8.5 with the reaction buffer.

  • Cross-Linking Reaction: Add the bi-functional Cy5.5 NHS ester to the protein solution. The optimal molar ratio of cross-linker to protein will need to be determined empirically. Incubate for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Analyze the reaction products by SDS-PAGE. Successful intermolecular cross-linking will result in the appearance of a higher molecular weight band corresponding to the cross-linked protein complex. Intramolecular cross-linking may result in a slight change in the protein's mobility on the gel. The presence of the Cy5.5 fluorophore can be confirmed by fluorescence imaging of the gel.

cluster_mono Mono-functional Cy5.5 NHS Ester Reaction Protein {Protein | + Primary Amine (e.g., Lysine)} Labeled_Protein {Labeled Protein | + Stable Amide Bond} Protein->Labeled_Protein Reacts with Mono_Cy5_5 {Mono-functional Cy5.5 | + NHS Ester} Mono_Cy5_5->Labeled_Protein

Reaction of a mono-functional Cy5.5 NHS ester with a protein.

cluster_bi_intra Bi-functional Cy5.5 NHS Ester: Intramolecular Cross-linking cluster_bi_inter Bi-functional Cy5.5 NHS Ester: Intermolecular Cross-linking Intra_Protein {Protein | + Two Proximal Amines} Crosslinked_Protein_Intra {Intramolecularly Cross-linked Protein} Intra_Protein->Crosslinked_Protein_Intra Reacts with Bi_Cy5_5_Intra {Bi-functional Cy5.5 | + Two NHS Esters} Bi_Cy5_5_Intra->Crosslinked_Protein_Intra Protein1 {Protein A | + Amine} Crosslinked_Complex {Cross-linked Protein Complex A-B} Protein1->Crosslinked_Complex Protein2 {Protein B | + Amine} Protein2->Crosslinked_Complex Bi_Cy5_5_Inter {Bi-functional Cy5.5 | + Two NHS Esters} Bi_Cy5_5_Inter->Crosslinked_Complex

Reaction mechanisms of bi-functional Cy5.5 NHS ester.

Conclusion: Choosing the Right Tool for the Job

The choice between mono-functional and bi-functional Cy5.5 NHS esters is dictated by the experimental question at hand.

  • For routine labeling, quantification, and tracking of biomolecules where the primary goal is to attach a fluorescent reporter, the mono-functional Cy5.5 NHS ester is the clear choice. Its well-established protocols and the ability to control the degree of labeling make it a reliable and efficient tool.

  • For researchers investigating protein-protein interactions, conformational changes, or requiring precise spatial information for techniques like FRET and fluorescence anisotropy, the bi-functional Cy5.5 NHS ester offers unique advantages. By providing a covalent bridge and restricting the dye's mobility, it enables more sophisticated biophysical measurements.

By understanding the distinct functionalities and performance characteristics of these two classes of reagents, researchers can make informed decisions to advance their scientific inquiries with greater precision and confidence.

References

A Comparative Guide to Near-Infrared NHS Ester Dyes for Biomolecule Labeling: Cy5.5 bis-NHS Ester, Alexa Fluor™ 680, and IRDye® 800CW

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biological imaging and diagnostics, the covalent labeling of proteins, antibodies, and other biomolecules with fluorescent dyes is a cornerstone technique. The near-infrared (NIR) spectrum offers significant advantages for these applications, primarily due to reduced autofluorescence from biological tissues, leading to higher signal-to-noise ratios and deeper tissue penetration. This guide provides a comparative overview of three popular amine-reactive NHS ester dyes operating in the NIR range: Cy5.5 bis-NHS ester, Alexa Fluor™ 680 NHS ester, and IRDye® 800CW NHS ester.

This guide synthesizes user reviews and data from scientific literature to objectively compare the performance of these dyes. We will delve into their key performance characteristics, provide detailed experimental protocols for antibody conjugation, and present visual workflows to aid in experimental design.

Performance Comparison

The selection of a fluorescent dye is critical and often depends on the specific application, instrumentation, and the nature of the biomolecule to be labeled. The following tables summarize the key quantitative parameters for Cy5.5, Alexa Fluor™ 680, and IRDye® 800CW NHS esters based on available data. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.

Table 1: Spectroscopic Properties

ParameterCy5.5Alexa Fluor™ 680IRDye® 800CW
Excitation Maximum (nm) ~675~679~774
Emission Maximum (nm) ~694~702~789
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~183,000~240,000
Quantum Yield ~0.23Not widely reportedNot widely reported
Spectrally Similar Dyes Alexa Fluor™ 680, DyLight® 680, IRDye® 680Cy5.5, DyLight® 680-

Table 2: Performance Characteristics (Qualitative and Quantitative from Literature)

FeatureThis compoundAlexa Fluor™ 680 NHS EsterIRDye® 800CW NHS Ester
Brightness Bright, but susceptible to quenching at high degrees of labeling.Very bright and generally more resistant to quenching than Cy dyes.Excellent brightness, particularly for in vivo imaging.
Photostability Generally considered to have moderate photostability.Higher photostability compared to Cy dyes, allowing for longer exposure times.High photostability, suitable for demanding imaging applications.
Water Solubility Good (often available in sulfonated forms to enhance solubility).High, reducing the need for organic co-solvents in labeling reactions.High, which minimizes aggregation.
pH Sensitivity Fluorescence is stable over a wide pH range (pH 4-10).[1]Fluorescence is stable over a wide pH range (pH 4-10).[2]Stable in physiological buffers.
Tendency for Aggregation Can exhibit aggregation, leading to a blue-shifted shoulder peak in the absorption spectrum and fluorescence quenching.[3]Less prone to aggregation compared to Cy dyes, resulting in more reliable fluorescence.[3]Low tendency for aggregation, contributing to high signal-to-noise ratios.
In Vivo Performance Widely used, but can show higher background compared to longer wavelength dyes.Good performance in in vivo imaging.Superior for in vivo imaging due to lower tissue autofluorescence in the 800 nm window, leading to higher tumor-to-background ratios.

Experimental Protocols

The following are generalized protocols for the conjugation of IgG antibodies with this compound, Alexa Fluor™ 680 NHS ester, and IRDye® 800CW NHS ester. The optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific antibody and application.

General Workflow for Antibody Labeling

The fundamental principle involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable amide bond.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep Antibody Preparation (amine-free buffer, pH 8.0-9.0) Mix Mix Antibody and Dye (target molar ratio) Antibody_Prep->Mix Dye_Prep Dye Preparation (dissolve in anhydrous DMSO or DMF) Dye_Prep->Mix Incubate Incubate (1-2 hours at room temperature) Mix->Incubate Purify Purify Conjugate (size exclusion chromatography) Incubate->Purify Analyze Analyze Conjugate (determine Degree of Labeling) Purify->Analyze

General workflow for antibody conjugation with NHS ester dyes.

Detailed Protocol: Antibody Labeling with NHS Esters

Materials:

  • Purified antibody (1-5 mg/mL in an amine-free buffer like PBS, pH 7.4)

  • This compound, Alexa Fluor™ 680 NHS ester, or IRDye® 800CW NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris) or ammonium (B1175870) salts, perform a buffer exchange into PBS.

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding the reaction buffer (typically 1/10th of the antibody solution volume).

  • Dye Preparation:

    • Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A common starting point is a 10:1 to 20:1 molar excess of dye to antibody for mono-NHS esters. For bis-NHS esters, a lower ratio may be optimal to avoid cross-linking.

    • Slowly add the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • (Optional) Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. Collect the fractions containing the colored, labeled antibody.

  • Characterization (Determination of Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).

    • Calculate the concentration of the dye: [Dye] = A_max / (ε_dye * path length)

    • Calculate the corrected absorbance of the protein at 280 nm: A₂₈₀_corrected = A₂₈₀ - (A_max * CF₂₈₀) (where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm)

    • Calculate the concentration of the protein: [Protein] = A₂₈₀_corrected / (ε_protein * path length)

    • Calculate the DOL: DOL = [Dye] / [Protein]

G cluster_dol Degree of Labeling (DOL) Calculation Amax Measure A_max Dye_Conc Calculate [Dye] Amax->Dye_Conc A280_corr Calculate Corrected A₂₈₀ Amax->A280_corr A280 Measure A₂₈₀ A280->A280_corr DOL Calculate DOL Dye_Conc->DOL Prot_Conc Calculate [Protein] A280_corr->Prot_Conc Prot_Conc->DOL

Logical flow for calculating the Degree of Labeling (DOL).

Signaling Pathways and Applications

The choice of dye can significantly impact the outcome of experiments involving the detection of signaling pathways. For instance, in applications like immunofluorescence microscopy or in vivo imaging of tumors, a bright and photostable dye with a high signal-to-noise ratio is paramount for visualizing target proteins within a signaling cascade.

G cluster_pathway Generic Cell Signaling Pathway cluster_detection Detection Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Ab_Primary Primary Antibody Kinase2->Ab_Primary Targets Gene Gene Expression TF->Gene Ab_Secondary Secondary Antibody-Dye Conjugate Ab_Primary->Ab_Secondary Binds to

Visualization of detecting a protein in a signaling pathway.

Conclusion

The selection of a near-infrared NHS ester dye is a critical decision in the design of fluorescence-based assays.

  • This compound is a well-established dye, with its bifunctional nature potentially offering advantages for crosslinking applications. However, researchers should be mindful of its potential for self-quenching at high labeling densities.

  • Alexa Fluor™ 680 NHS ester stands out for its superior brightness and photostability compared to Cy dyes, making it an excellent choice for applications requiring high sensitivity and prolonged imaging.[3] Its reduced tendency to aggregate contributes to more reliable and reproducible results.[3]

  • IRDye® 800CW NHS ester is the preferred choice for in vivo imaging applications. Its emission in the 800 nm window minimizes interference from tissue autofluorescence, resulting in a significantly higher signal-to-noise ratio and deeper tissue penetration.

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers, scientists, and drug development professionals can make informed decisions to select the optimal fluorescent label for their specific needs, ultimately leading to more robust and reliable experimental outcomes.

References

Safety Operating Guide

Proper Disposal of Cy5.5 bis-NHS Ester: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling Cy5.5 bis-NHS ester must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for the proper management and disposal of waste containing this fluorescent cyanine (B1664457) dye. All waste generated from the use of this compound should be treated as hazardous chemical waste.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This compound is considered hazardous and can be harmful if inhaled, swallowed, or comes into contact with skin.[1][2] It may also cause allergic skin or respiratory reactions.[1][2]

Required PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

  • In case of handling solid powder, a dust mask (e.g., N95) is recommended.

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step 1: Waste Segregation and Containerization

Proper segregation of waste is the first critical step. All waste streams contaminated with this compound must be kept separate from regular trash and other non-hazardous waste.[1][3] Use designated, clearly labeled, and sealed waste containers made of a material compatible with the solvents being used (e.g., high-density polyethylene (B3416737) for organic solvents like DMSO or DMF).[3]

Step 2: Managing Different Waste Streams

The correct disposal procedure depends on the physical form of the waste. The following table summarizes the handling protocols for each type of this compound waste.

Waste StreamDescriptionDisposal Procedure
Unused/Expired Solid Powder Pure, solid this compound in its original vial.1. DO NOT dispose of in regular trash.[3]2. Place the entire original, sealed vial into a designated "Solid Hazardous Waste" container.[3]3. Ensure the outer container is clearly labeled with "Hazardous Waste" and "this compound".[3]
Concentrated Liquid Waste Stock solutions of the dye, typically dissolved in organic solvents such as DMSO or DMF.1. NEVER pour down the drain.[3]2. Collect all concentrated solutions in a designated, sealed "Hazardous Organic Liquid Waste" container.[3]3. The first rinse of any glassware that contained the concentrated solution should also be collected as hazardous waste.[3][4]
Dilute Aqueous Waste Aqueous solutions from labeling reactions, buffers, and subsequent washes.1. Best Practice: Collect all dilute aqueous solutions for chemical waste pickup. Do not dispose of down the drain without explicit permission from your institution's Environmental Health & Safety (EHS) department.[3]2. Deactivation (Optional but Recommended): Before collection, the reactive NHS ester can be deactivated by hydrolysis. Adjust the solution pH to 7.0-8.5 and let it stand for several hours (or overnight) to allow the NHS ester to hydrolyze.[3] This reduces the reactivity, though the dye is still treated as chemical waste.[3]3. Collect the deactivated solution in a designated "Aqueous Hazardous Waste" container.
Contaminated Solid Waste All disposable labware that has come into contact with the dye.1. Includes pipette tips, microcentrifuge tubes, gloves, bench paper, and electrophoresis gels.[3]2. Collect all items in a designated, lined "Solid Hazardous Waste" container or biohazard bag that is clearly marked as chemical waste.[3]3. Ensure the container is sealed before pickup.

Step 3: Storage and Final Disposal

Store all sealed hazardous waste containers in a designated, safe location away from incompatible materials, following your institution's guidelines.[4] Schedule a waste pickup with your institution's Environmental Health & Safety (EHS) department or licensed chemical waste contractor. Always follow all local, regional, and national regulations for hazardous waste disposal.[2]

Experimental Protocol: Deactivation of NHS Ester in Aqueous Waste

This protocol describes the process for hydrolyzing the reactive N-hydroxysuccinimidyl (NHS) ester group in dilute aqueous waste streams prior to collection. This procedure reduces the chemical reactivity of the waste.

Methodology:

  • Segregation: Collect all dilute aqueous solutions containing this compound (e.g., from protein labeling reactions, purification columns, and initial washes) in a dedicated, chemically resistant container.

  • pH Adjustment: Measure the pH of the collected aqueous waste. If the pH is acidic, slowly add a suitable buffer (e.g., sodium bicarbonate or phosphate (B84403) buffer) to adjust the pH to a range of 7.0 to 8.5.[3] This pH range facilitates the hydrolysis of the NHS ester.[3][5]

  • Incubation: Seal the container and allow it to stand at room temperature for a minimum of 4-5 hours, or preferably overnight.[3][5] This incubation period is sufficient for the hydrolysis of the NHS ester to the corresponding, less reactive carboxylic acid.

  • Collection: After incubation, ensure the container is tightly sealed and properly labeled as "Aqueous Hazardous Waste" containing hydrolyzed this compound.

  • Storage: Store the container in a designated hazardous waste accumulation area for collection by EHS.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from procedures involving this compound.

G This compound Disposal Workflow cluster_WasteType Identify Waste Type cluster_Actions Disposal Actions Start Waste Generated (Containing this compound) Solid_Powder Unused/Expired Solid Powder Start->Solid_Powder Conc_Liquid Concentrated Liquid (in DMSO/DMF) Start->Conc_Liquid Aq_Waste Dilute Aqueous Waste Start->Aq_Waste Solid_Cont Contaminated Solid Labware Start->Solid_Cont Collect_Solid_Powder Collect original vial in 'Solid Hazardous Waste' bin Solid_Powder->Collect_Solid_Powder Collect_Conc_Liquid Collect in sealed 'Organic Hazardous Waste' bin Conc_Liquid->Collect_Conc_Liquid Deactivate Optional: Adjust pH to 7-8.5 and incubate overnight to hydrolyze NHS ester Aq_Waste->Deactivate Collect_Solid_Cont Collect in lined 'Solid Hazardous Waste' bin Solid_Cont->Collect_Solid_Cont EHS_Pickup Store Safely & Arrange EHS Waste Pickup Collect_Solid_Powder->EHS_Pickup Collect_Conc_Liquid->EHS_Pickup Collect_Aq Collect in sealed 'Aqueous Hazardous Waste' bin Deactivate->Collect_Aq Collect_Aq->EHS_Pickup Collect_Solid_Cont->EHS_Pickup

Caption: Decision workflow for segregating and disposing of this compound waste streams.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cy5.5 bis-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of Cy5.5 bis-NHS ester, a reactive cyanine (B1664457) dye commonly employed for labeling biomolecules. Adherence to these protocols will help build a foundation of trust in laboratory safety and chemical handling.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is critical. The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure a safe laboratory environment.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times to protect from splashes.
Hand Protection Chemical-Resistant GlovesCompatible gloves, such as nitrile, should be worn to prevent skin contact.[1]
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin.
Respiratory Protection Fume Hood or RespiratorWork should be conducted in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]

Operational Plan: Handling and Use of this compound

Proper handling of this compound is crucial due to its reactivity, particularly its sensitivity to moisture. The following step-by-step workflow ensures the safe and effective use of this reagent.

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_reagent Equilibrate Reagent Vial to Room Temperature dissolve_dye Dissolve this compound in Solvent Immediately Before Use prep_reagent->dissolve_dye prep_solvent Prepare Anhydrous, Amine-Free Solvent (DMSO or DMF) prep_solvent->dissolve_dye prep_buffer Prepare Amine-Free Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5) dissolve_biomolecule Dissolve Biomolecule in Reaction Buffer prep_buffer->dissolve_biomolecule mix Add Dye Solution to Biomolecule Solution dissolve_dye->mix dissolve_biomolecule->mix incubate Incubate Reaction Mixture (e.g., 1-4 hours at room temperature or overnight on ice) mix->incubate purify Purify the Conjugate (e.g., Gel Filtration, Dialysis, or Chromatography) incubate->purify

Figure 1. Workflow for handling and using this compound.

Experimental Protocol: Labeling of a Biomolecule

This protocol provides a general procedure for labeling a biomolecule with this compound. Optimization may be required for specific applications.

  • Preparation of Reagents :

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[2]

    • Prepare an amine-free reaction buffer, such as 0.1 M sodium bicarbonate or phosphate (B84403) buffer, with a pH of 8.3-8.5.[3][4] Buffers containing primary amines like Tris should be avoided as they will compete with the labeling reaction.[2]

    • Use anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to dissolve the NHS ester.[3][4]

  • Reaction Procedure :

    • Immediately before use, dissolve the required amount of this compound in the anhydrous solvent.[2] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[2]

    • Dissolve your biomolecule (e.g., protein, antibody, or amine-modified oligonucleotide) in the reaction buffer.

    • Add the dissolved this compound solution to the biomolecule solution. The molar ratio of dye to biomolecule will need to be optimized for your specific application.

    • Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight on ice, protected from light.[4]

  • Purification :

    • Following incubation, purify the labeled conjugate to remove unreacted dye. Common methods include gel filtration (e.g., Sephadex G-25), dialysis, or chromatography.[3][4]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety. All materials contaminated with this compound must be disposed of in accordance with local, regional, and national regulations.[1]

cluster_waste Waste Generation cluster_disposal Disposal Pathway unused_reagent Unused/Expired this compound waste_container Collect in a Designated, Labeled Hazardous Waste Container unused_reagent->waste_container contaminated_labware Contaminated Labware (e.g., pipette tips, tubes) contaminated_labware->waste_container reaction_waste Reaction Waste Solutions reaction_waste->waste_container waste_disposal Dispose of According to Institutional and Local Regulations waste_container->waste_disposal

Figure 2. Disposal workflow for this compound waste.

Disposal Steps:

  • Segregation : All solid and liquid waste containing this compound should be segregated from general laboratory waste.

  • Containment : Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Consultation : Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures. Do not discharge waste down the drain.[5]

Safety and Precautionary Measures

While the hazards of this compound have not been thoroughly investigated, it is prudent to treat it as a potentially hazardous substance.[1] The following precautionary statements should be observed:

  • P264 : Wash hands and any exposed skin thoroughly after handling.[1][5]

  • P270 : Do not eat, drink, or smoke when using this product.[1]

  • P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • P302+P352 : IF ON SKIN: Wash with plenty of soap and water.[1]

  • P362+P364 : Take off contaminated clothing and wash it before reuse.[1][5]

  • P501 : Dispose of contents/container in accordance with local/regional/national/international regulations.[1][5]

By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their work, contributing to a culture of safety and excellence in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.